molecular formula C6O12Sb2 B093564 Antimony oxalate CAS No. 16455-98-4

Antimony oxalate

Cat. No.: B093564
CAS No.: 16455-98-4
M. Wt: 507.58 g/mol
InChI Key: BMYPOELGNTXHPU-UHFFFAOYSA-H
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Description

Antimony Oxalate (CAS 16455-98-4) is an inorganic compound with the molecular formula Sb₂(C₂O₄)₃ or C6O12Sb2 and a molecular weight of 507.58 g/mol . This compound serves as a valuable precursor in materials science, particularly in the synthesis of novel functional materials. Recent research highlights its use in creating advanced antimony(III) oxalate crystals with fluorine co-ligands, which exhibit significant UV birefringence properties, making them promising candidates for application in laser technology and light polarization modulation . In synthetic chemistry, this compound hydroxide (SbC₂O₄OH) is a recognized precursor for the production of antimony-containing ternary oxides. Its moderate and defined thermal decomposition behavior, which yields antimony(III) oxide, carbon dioxide, and water, allows for controlled synthesis pathways . Furthermore, the environmental chemistry of antimony(III) is of great interest, and studies show that oxalate, similar to other organic ligands like tartaric acid, can form complexes with antimony, influencing its mobility and speciation in the environment . Available as a powder in various standard grades including high purity and ultra-high purity, this compound is guaranteed to meet the strict specifications required for scientific R&D . This product is intended For Research Use Only (RUO) and is not approved for human, therapeutic, or diagnostic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

antimony(3+);oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Sb/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMYPOELGNTXHPU-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Sb+3].[Sb+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6O12Sb2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16455-98-4
Record name Antimony oxalate
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Antimony Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of antimony oxalate (B1200264), with a primary focus on the well-documented antimony oxalate hydroxide (B78521), Sb(C₂O₄)OH. Additionally, it addresses the less commonly characterized anhydrous antimony(III) oxalate, Sb₂(C₂O₄)₃. This document furnishes detailed experimental protocols, comprehensive characterization data, and visual representations of workflows to support research and development in chemistry, materials science, and drug development.

Introduction

Antimony compounds have long been of interest for their diverse applications, including in catalysis, as flame retardants, and in pharmaceuticals. Antimony oxalates, in particular, serve as valuable precursors for the synthesis of various antimony-based materials due to their relatively low decomposition temperatures. This guide delineates the prevalent methods for the synthesis of this compound and the analytical techniques employed for its thorough characterization.

Synthesis of Antimony Oxalates

The scientific literature predominantly describes the synthesis of this compound in its hydroxide form, Sb(C₂O₄)OH. Information regarding the synthesis of pure, anhydrous antimony(III) oxalate, Sb₂(C₂O₄)₃, is sparse, suggesting it may be less stable or less commonly isolated.

Synthesis of this compound Hydroxide (Sb(C₂O₄)OH)

Two primary methods are reported for the synthesis of this compound hydroxide.

Method 1: Refluxing Antimony(III) Oxide in Oxalic Acid

This is the most frequently cited method for producing a stable, colorless precipitate of Sb(C₂O₄)OH.[1]

Method 2: Precipitation from Antimony Trichloride (B1173362)

This method involves the addition of oxalic acid to a solution of antimony trichloride (SbCl₃) in hydrochloric acid, resulting in the formation of a colorless precipitate of Sb(C₂O₄)OH.[1]

Synthesis of Antimony(III) Oxalate (Sb₂(C₂O₄)₃)

Experimental Protocols

Detailed Protocol for Sb(C₂O₄)OH Synthesis (Method 1)

This protocol is adapted from established laboratory procedures.

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • A slurry is prepared by suspending 25 g of antimony(III) oxide and 22 g of oxalic acid dihydrate in 300 ml of deionized water in a round-bottom flask.

  • The mixture is refluxed for 3 hours with continuous stirring.

  • After refluxing, the mixture is allowed to cool to room temperature.

  • The resulting white solid is collected by filtration.

  • The product is washed several times with deionized water to remove any unreacted starting materials.

  • The final product, Sb(C₂O₄)OH, is dried at 110 °C for 3 hours.

A yield of 96% has been reported for this method.

Synthesis_Workflow_SbC2O4OH cluster_reactants Reactants cluster_process Process cluster_product Product Sb2O3 Sb₂O₃ (25 g) Slurry Prepare Slurry Sb2O3->Slurry OxalicAcid H₂C₂O₄·2H₂O (22 g) OxalicAcid->Slurry Water Deionized H₂O (300 ml) Water->Slurry Reflux Reflux @ 3 hrs Slurry->Reflux Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Wash Wash with H₂O Filter->Wash Dry Dry @ 110°C, 3 hrs Wash->Dry Product Sb(C₂O₄)OH Dry->Product

Caption: Workflow for the synthesis of Sb(C₂O₄)OH via the reflux method.

Characterization of Antimony Oxalates

A suite of analytical techniques is used to confirm the identity, purity, structure, and thermal properties of antimony oxalates.

X-ray Diffraction (XRD)

XRD is fundamental for determining the crystalline structure and phase purity. For Sb(C₂O₄)OH, XRD analysis reveals an orthorhombic crystal system with the space group Pnma.

Thermogravimetric Analysis (TGA)

TGA is employed to study the thermal stability and decomposition profile. Sb(C₂O₄)OH exhibits a single-step decomposition to antimony(III) oxide (Sb₂O₃) at approximately 563-564 K (290-291 °C).[1] The decomposition reaction is as follows:

2 Sb(C₂O₄)OH → Sb₂O₃ + H₂O + 2 CO₂ + 2 CO

The observed mass loss of 34.8% is in close agreement with the calculated theoretical value of 35.7%.[1]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of Sb(C₂O₄)OH shows a characteristic O-H stretching frequency at 3390 cm⁻¹. Other significant bands correspond to the vibrations of the oxalate group.

Scanning Electron Microscopy (SEM)

SEM is utilized to visualize the surface morphology, particle shape, and size of the synthesized powder.

Characterization_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_information Information Obtained Sample This compound (e.g., Sb(C₂O₄)OH) XRD XRD Sample->XRD TGA TGA Sample->TGA FTIR FTIR Sample->FTIR SEM SEM Sample->SEM Structure Crystal Structure Phase Purity XRD->Structure Thermal Thermal Stability Decomposition Profile TGA->Thermal Functional Functional Groups Bonding FTIR->Functional Morphology Particle Size & Shape Surface Morphology SEM->Morphology

Caption: General workflow for the characterization of this compound.

Data Presentation

The following tables summarize the key quantitative data for this compound compounds.

Table 1: Physicochemical Properties of Antimony Oxalates

PropertyThis compound Hydroxide (Sb(C₂O₄)OH)Antimony(III) Oxalate (Sb₂(C₂O₄)₃)
Molecular Formula C₂H O₆SbC₆O₁₂Sb₂
Molecular Weight 228.78 g/mol 507.58 g/mol [3]
Appearance Colorless/White SolidWhite Powder[2]
Solubility in Water InsolubleHighly Insoluble[2]

Table 2: Crystallographic Data for Sb(C₂O₄)OH

ParameterValue
Crystal System Orthorhombic
Space Group Pnma
Lattice Parameters a = 5.827 Å, b = 11.294 Å, c = 6.313 Å

Table 3: Thermal Analysis Data for Sb(C₂O₄)OH

ParameterValue
Decomposition Temperature 563 - 564 K (290 - 291 °C)[1]
Decomposition Product Sb₂O₃
Mass Loss (Experimental) 34.8%[1]
Mass Loss (Theoretical) 35.7%[1]

Table 4: Spectroscopic Data for Sb(C₂O₄)OH

TechniqueWavenumber (cm⁻¹)Assignment
FTIR 3390O-H Stretch

Conclusion

This technical guide has detailed the synthesis and characterization of this compound, with a significant focus on this compound hydroxide (Sb(C₂O₄)OH) due to the wealth of available scientific information. The provided protocols and characterization data offer a solid foundation for researchers and professionals working with this compound. Conversely, the lack of detailed information on anhydrous antimony(III) oxalate (Sb₂(C₂O₄)₃) highlights an area for potential future research to develop reliable synthesis methods and fully characterize this compound. The use of antimony oxalates as precursors will likely continue to be a key strategy in the development of advanced antimony-containing materials.

References

Unraveling the Crystal Structure of Antimony Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of antimony oxalate (B1200264), focusing on the well-characterized antimony oxalate hydroxide (B78521), Sb(C₂O₄)OH. The following sections detail the crystallographic data, experimental methodologies for structure determination, and a visual representation of the experimental workflow. While various forms of this compound exist, including antimony(III) oxalate (Sb₂(C₂O₄)₃), detailed crystallographic information is most readily available for the hydroxide variant.

Crystallographic Data Summary

The crystal structure of this compound hydroxide (Sb(C₂O₄)OH) has been determined through powder X-ray diffraction and neutron diffraction studies.[1][2] The compound crystallizes in the orthorhombic space group Pnma.[1][3] Key crystallographic and structural parameters are summarized in the tables below for easy comparison.

Table 1: Crystal Data and Structure Refinement for Sb(C₂O₄)OH
ParameterValueReference
Empirical FormulaC₂H O₅Sb[1]
Formula Weight233.78 g/mol Calculated
Crystal SystemOrthorhombic[1][3]
Space GroupPnma[1][3]
Unit Cell Parameters
a5.82713(3) Å[1]
b11.29448(10) Å[1]
c6.31377(3) Å[1]
Volume415.537(5) ų[1]
Z4[1]
Radiation Type
X-rayCu Kα[1]
Table 2: Selected Interatomic Distances for Sb(C₂O₄)OH
BondLength (Å)Reference
Sb-O11.970(8)[2]
Sb-O22.411(5) (x2)[2]
Sb-O32.246(6) (x2)[2]
C-C1.515(5)[2]
C-O21.258(5)[2]
C-O31.267(5)[2]
Table 3: Selected Bond Angles for Sb(C₂O₄)OH
AngleDegree (°)Reference
O3-C5-O4126(5)[1]

Structural Description

The crystal structure of Sb(C₂O₄)OH is characterized by pentagonal pyramidal Sb³⁺ cations. These cations are bridged by hydroxyl groups, forming zigzag chains that extend along the a-axis.[1] Each oxalate anion acts as a chelating ligand to two antimony atoms within the ab plane, effectively linking the chains to create a three-dimensional framework.[1] The antimony ions exhibit a one-sided coordination, which is a common feature for ns² cations like Sb³⁺.[2] The hydroxyl group's hydrogen atom is likely disordered, contributing to the formation of stronger, more linear hydrogen bonds.[1]

Experimental Protocols

The determination of the crystal structure of this compound hydroxide involved synthesis followed by characterization using powder X-ray and neutron diffraction techniques.

Synthesis of this compound Hydroxide

This compound hydroxide can be synthesized by refluxing freshly prepared antimony(III) oxide in a solution of oxalic acid.[2] An alternative method involves the addition of oxalic acid to a solution of antimony(III) chloride in hydrochloric acid, which results in the formation of a colorless precipitate of Sb(C₂O₄)OH.[2] For deuterated samples (SbC₂O₄OD), the synthesis is modified by using water-free oxalic acid and D₂O.[2]

Powder X-ray Diffraction (PXRD)

The crystal structure was solved and refined using data from laboratory powder X-ray diffraction.[1]

  • Sample Preparation: The synthesized white powder of Sb(C₂O₄)OH is examined as is. For analysis, the sample is ground to a fine, homogeneous powder, typically with an agate mortar and pestle, and mounted on a zero-background sample holder.[3]

  • Instrumentation and Data Collection: Data is collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) at a voltage of 40 kV and a current of 40 mA.[1][3] A typical 2θ scan range is from 10° to 80° with a step size of 0.02°.[3]

  • Structure Solution and Refinement: The crystal structure was solved using charge flipping and difference Fourier techniques.[1] Rietveld refinement was then employed to refine the structural model.[1] Restraints were applied to certain bond distances and angles to stabilize the refinement.[1]

Neutron Powder Diffraction

To accurately locate the position of the hydrogen/deuterium (B1214612) atoms, neutron powder diffraction was utilized, as hydrogen has a very small atomic form factor for X-rays.[2]

  • Sample Preparation: A deuterated sample, SbC₂O₄OD, was synthesized to minimize the incoherent scattering from hydrogen.

  • Data Analysis: The neutron diffraction data revealed that the deuterium atoms are disordered and located on either side of a mirror plane with a half occupation.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the characterization of this compound and the fundamental coordination of the antimony cation.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of Sb(C₂O₄)OH pxrd Powder X-ray Diffraction (PXRD) synthesis->pxrd neutron Neutron Diffraction synthesis->neutron rietveld Rietveld Refinement pxrd->rietveld neutron->rietveld structure Crystal Structure Determination rietveld->structure

Experimental workflow for the structural determination of Sb(C₂O₄)OH.

antimony_coordination cluster_oxalate1 Oxalate cluster_oxalate2 Oxalate Sb Sb³⁺ O1 O Sb->O1 chelation O2 O Sb->O2 O3 O Sb->O3 chelation O4 O Sb->O4 OH OH Sb->OH bridging

Coordination environment of the Sb³⁺ cation in this compound hydroxide.

References

Antimony oxalate chemical formula and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, properties, synthesis, and potential biological activities of antimony oxalate (B1200264). The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications of antimony compounds.

Chemical Formula and Structure

Antimony oxalate, also known as antimony(III) oxalate or diantimony (B1203571) trioxalate, is an inorganic compound with the chemical formula Sb₂(C₂O₄)₃ .[1][2][3][4] Its linear formula is also represented as C₆O₁₂Sb₂.[1][5] The molecule consists of two antimony(III) cations (Sb³⁺) and three oxalate anions (C₂O₄²⁻).

The chemical structure of this compound can be visualized as a coordination complex where the antimony ions are coordinated to the oxygen atoms of the oxalate ligands.

Caption: Chemical structure of this compound.

Physicochemical Properties

PropertyValueReference
Chemical Formula Sb₂(C₂O₄)₃ / C₆O₁₂Sb₂[1][2][3][4][5]
Molecular Weight 507.58 g/mol [1][3][5]
Appearance White powder[5]
Solubility in Water Highly insoluble[5]
Decomposition Temperature Decomposes to Sb₂O₃ upon heating (Sb(C₂O₄)OH decomposes at ~291 °C)[5][6]
CAS Number 16455-98-4[3]

Experimental Protocols

Synthesis of this compound

A plausible method for the synthesis of this compound is adapted from the synthesis of this compound hydroxide (B78521).[7] This procedure involves the reaction of antimony(III) oxide with oxalic acid.

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • A slurry is prepared by suspending antimony(III) oxide and a stoichiometric excess of oxalic acid dihydrate in deionized water in a round-bottom flask.

  • The mixture is heated to reflux with constant stirring for several hours.

  • After reflux, the mixture is allowed to cool to room temperature.

  • The resulting white precipitate of this compound is collected by vacuum filtration.

  • The product is washed several times with deionized water to remove any unreacted starting materials.

  • The purified this compound is then dried in an oven at a temperature below its decomposition point (e.g., 110 °C).

G cluster_synthesis Synthesis cluster_purification Purification & Drying cluster_characterization Characterization Reactants (Sb2O3 + Oxalic Acid) Reactants (Sb2O3 + Oxalic Acid) Reflux in Water Reflux in Water Reactants (Sb2O3 + Oxalic Acid)->Reflux in Water Cooling & Precipitation Cooling & Precipitation Reflux in Water->Cooling & Precipitation Filtration Filtration Cooling & Precipitation->Filtration Washing with DI Water Washing with DI Water Filtration->Washing with DI Water Drying in Oven Drying in Oven Washing with DI Water->Drying in Oven XRD Analysis XRD Analysis Drying in Oven->XRD Analysis TGA/DSC Analysis TGA/DSC Analysis Drying in Oven->TGA/DSC Analysis Titration for Purity Titration for Purity Drying in Oven->Titration for Purity

Caption: Experimental workflow for this compound.

Purification

The primary method for purifying this compound is by washing the precipitated product thoroughly with deionized water to remove soluble impurities.[7] Due to its insolubility in water, this is an effective means of purification.

Analytical Procedures

The purity of the synthesized this compound can be determined by redox titration.[8][9][10][11] The oxalate content can be quantified by titrating a solution of the dissolved sample with a standardized solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an acidic medium.

Procedure:

  • A known mass of the this compound sample is dissolved in a hot, acidic solution (e.g., sulfuric acid).

  • The hot solution is then titrated with a standardized potassium permanganate solution.

  • The endpoint is indicated by the persistence of a faint pink color from the excess permanganate ions.

  • The amount of oxalate in the sample is calculated based on the stoichiometry of the reaction between oxalate and permanganate.

Biological Activity and Potential Applications in Drug Development

While specific studies on the biological activity of this compound are limited, the broader class of antimony compounds has well-documented therapeutic applications, particularly as antileishmanial and potential anticancer agents.[5][12][13][14] Antimony(III) compounds, such as this compound, are considered the active form of the more commonly administered pentavalent antimonial drugs.[3][4]

Mechanism of Action in Leishmaniasis

Pentavalent antimonials are believed to act as prodrugs that are reduced to the trivalent form (Sb³⁺) within the host's macrophages and the Leishmania parasite.[3][4] The resulting Sb³⁺ exerts its leishmanicidal effect through multiple mechanisms:

  • Inhibition of Trypanothione (B104310) Reductase: Sb³⁺ inhibits trypanothione reductase, a key enzyme in the parasite's thiol metabolism, leading to an increase in oxidative stress and cell death.[2][4][15]

  • Interaction with Thiols: Sb³⁺ binds to thiol-containing molecules, disrupting the parasite's redox balance.[2][16]

  • Induction of Apoptosis: Antimony compounds can induce apoptosis in Leishmania parasites.[4]

Anticancer Potential and Signaling Pathways

Antimony compounds have shown promise as anticancer agents.[5][12][13][14][17] Antimony trioxide, for instance, has been shown to induce apoptosis in acute promyelocytic leukemia (APL) cells.[1] The cytotoxic effects of antimony compounds are often mediated through the following signaling pathways:

  • Generation of Reactive Oxygen Species (ROS): Antimony compounds can induce the production of ROS, leading to oxidative stress and subsequent apoptosis.[1][18]

  • Activation of the JNK Pathway: The stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway can be activated by antimony-induced ROS, leading to the activation of downstream targets like AP-1 and ultimately apoptosis.[1][19]

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): Antimony compounds have been identified as inhibitors of PTPs, enzymes that play crucial roles in cellular signaling.[20][21][22][23][24] Inhibition of PTPs can disrupt signaling cascades that control cell growth and proliferation.

G cluster_cellular_effects Cellular Effects cluster_signaling_pathways Signaling Pathways cluster_outcomes Outcomes Antimony(III) Oxalate Antimony(III) Oxalate ROS Production ROS Production Antimony(III) Oxalate->ROS Production PTP Inhibition PTP Inhibition Antimony(III) Oxalate->PTP Inhibition Trypanothione Reductase Inhibition Trypanothione Reductase Inhibition Antimony(III) Oxalate->Trypanothione Reductase Inhibition JNK Pathway Activation JNK Pathway Activation ROS Production->JNK Pathway Activation Apoptosis Apoptosis PTP Inhibition->Apoptosis Disruption of Redox Balance Disruption of Redox Balance Trypanothione Reductase Inhibition->Disruption of Redox Balance JNK Pathway Activation->Apoptosis Parasite Death Parasite Death Disruption of Redox Balance->Parasite Death

References

Physical and chemical properties of Antimony(3+);oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony(III) oxalate (B1200264), with the chemical formula Sb₂(C₂O₄)₃, is an inorganic compound of interest in various fields of chemical research and materials science. This technical guide provides a comprehensive overview of its physical and chemical properties, drawing from available data. It also outlines generalized experimental protocols for its synthesis and characterization, designed to be a valuable resource for laboratory professionals.

Physical and Chemical Properties

Antimony(III) oxalate is a solid, typically appearing as a powder.[1] A summary of its key physical and chemical identifiers is provided in Table 1.

Table 1: Physical and Chemical Identifiers of Antimony(III) Oxalate

PropertyValueReference
Molecular Formula C₆O₁₂Sb₂[2][3]
Molecular Weight 507.58 g/mol [1][2][3]
CAS Number 16455-98-4[2][3]
Appearance Powder[1]
Melting Point Not available (decomposes)[1]
Boiling Point Not available[1]

Solubility

Antimony(III) oxalate is characterized by its low solubility in water.[1] Quantitative solubility data in various common solvents is not extensively documented in publicly available literature.[4]

Thermal Properties

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of pure Antimony(III) oxalate are not widely published. The following sections provide generalized methodologies based on standard inorganic chemistry techniques for the preparation and analysis of insoluble metal oxalates.

Synthesis of Antimony(III) Oxalate

A plausible method for the synthesis of Antimony(III) oxalate is through a precipitation reaction involving a soluble Antimony(III) salt and an oxalate source, such as oxalic acid or a soluble oxalate salt.

Materials:

  • Antimony(III) chloride (SbCl₃) or Antimony(III) sulfate (B86663) (Sb₂(SO₄)₃)

  • Oxalic acid (H₂C₂O₄) or Ammonium oxalate ((NH₄)₂C₂O₄)

  • Deionized water

  • Ethanol (B145695)

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Preparation of Antimony(III) Solution: Dissolve a stoichiometric amount of a soluble Antimony(III) salt (e.g., SbCl₃) in a minimal amount of deionized water. Gentle heating may be required to aid dissolution.

  • Preparation of Oxalate Solution: In a separate beaker, dissolve a 1.5 molar equivalent of oxalic acid or a soluble oxalate salt in deionized water.

  • Precipitation: While stirring vigorously, slowly add the oxalate solution to the Antimony(III) solution. A white precipitate of Antimony(III) oxalate should form immediately.

  • Digestion: Continue stirring the mixture for a period (e.g., 1-2 hours) to allow the precipitate to fully form and age. This process, known as digestion, can improve the filterability of the precipitate.

  • Isolation: Isolate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the precipitate on the filter paper several times with deionized water to remove any unreacted starting materials and soluble byproducts. Follow with a wash of ethanol to aid in drying.

  • Drying: Dry the purified Antimony(III) oxalate in a drying oven at a low temperature (e.g., 60-80 °C) to avoid decomposition.

Logical Workflow for Synthesis

cluster_start Starting Materials cluster_reaction Synthesis cluster_purification Purification & Isolation Soluble Sb(III) Salt Soluble Sb(III) Salt Dissolution in DI Water Dissolution in DI Water Soluble Sb(III) Salt->Dissolution in DI Water Oxalate Source Oxalate Source Oxalate Source->Dissolution in DI Water Precipitation Precipitation Dissolution in DI Water->Precipitation Digestion Digestion Precipitation->Digestion Vacuum Filtration Vacuum Filtration Digestion->Vacuum Filtration Washing with DI Water & Ethanol Washing with DI Water & Ethanol Vacuum Filtration->Washing with DI Water & Ethanol Drying Drying Washing with DI Water & Ethanol->Drying Pure Antimony(III) Oxalate Pure Antimony(III) Oxalate Drying->Pure Antimony(III) Oxalate

Caption: Generalized workflow for the synthesis of Antimony(III) oxalate.

Characterization of Antimony(III) Oxalate

The synthesized Antimony(III) oxalate can be characterized using a variety of analytical techniques to confirm its identity and purity.

Protocol:

  • Accurately weigh a small sample of the dried product.

  • Submit the sample for elemental analysis (C, H, O, and Sb).

  • Compare the experimentally determined weight percentages of each element to the theoretical values calculated from the molecular formula Sb₂(C₂O₄)₃.

Protocol:

  • Grind a small amount of the dried sample to a fine powder.

  • Mount the powder on a sample holder.

  • Collect the powder XRD pattern over a suitable 2θ range (e.g., 10-80°).

  • The resulting diffractogram will provide information about the crystalline structure of the material.

Protocol:

  • Prepare a sample by either mixing a small amount of the product with KBr powder and pressing it into a pellet or by using an ATR (Attenuated Total Reflectance) accessory.

  • Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Identify characteristic absorption bands for the oxalate ligand (e.g., C=O and C-O stretching vibrations).

Protocol:

  • Place a small, accurately weighed sample into an appropriate crucible (e.g., alumina).

  • Heat the sample in a thermogravimetric analyzer (TGA) under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The TGA will record the mass loss as a function of temperature, indicating decomposition steps.

  • Simultaneous Differential Scanning Calorimetry (DSC) can be used to identify endothermic or exothermic events associated with decomposition.

Experimental Workflow for Characterization

cluster_techniques Characterization Techniques cluster_data Data Analysis Synthesized Product Synthesized Product Elemental Analysis Elemental Analysis Synthesized Product->Elemental Analysis XRD XRD Synthesized Product->XRD FTIR FTIR Synthesized Product->FTIR TGA/DSC TGA/DSC Synthesized Product->TGA/DSC Compositional Verification Compositional Verification Elemental Analysis->Compositional Verification Structural Information Structural Information XRD->Structural Information Functional Group Identification Functional Group Identification FTIR->Functional Group Identification Thermal Stability Profile Thermal Stability Profile TGA/DSC->Thermal Stability Profile

Caption: Workflow for the characterization of synthesized Antimony(III) oxalate.

Safety Information

Antimony compounds should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for Antimony(III) oxalate.[4]

Conclusion

This technical guide has summarized the available physical and chemical properties of Antimony(III) oxalate and provided generalized experimental protocols for its synthesis and characterization. While specific data for some properties remain limited in the public domain, the information and methodologies presented here offer a solid foundation for researchers and scientists working with this compound. Further research is encouraged to fully elucidate the properties and potential applications of Antimony(III) oxalate.

References

In-Depth Technical Guide to Antimony Oxalate (CAS No. 16455-98-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of antimony oxalate (B1200264) (CAS No. 16455-98-4), a compound of interest in various chemical and material science applications. This document details its chemical and physical properties, synthesis methodologies, thermal behavior, and key applications, with a focus on presenting quantitative data and detailed experimental protocols.

Chemical and Physical Properties

Antimony oxalate, with the chemical formula Sb₂(C₂O₄)₃, is an antimony(III) salt of oxalic acid. While many of its physical properties are not extensively documented in readily available literature, a compilation of known data is presented below. For comparison, data for the related and more extensively studied compound, this compound hydroxide (B78521) (Sb(C₂O₄)OH), is also included where relevant.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compound (Sb₂(C₂O₄)₃)This compound Hydroxide (Sb(C₂O₄)OH)Antimony (Sb)Antimony Trioxide (Sb₂O₃)
CAS Number 16455-98-465345-53-17440-36-01309-64-4
Molecular Formula C₆O₁₂Sb₂C₂H O₅SbSbSb₂O₃
Molecular Weight 507.58 g/mol [1]228.78 g/mol 121.76 g/mol 291.52 g/mol
Appearance White crystalline solid/powder[2]White solidSilvery-white, brittle solidWhite crystalline solid
Melting Point Not determinedDecomposes630 °C[3]656 °C
Boiling Point Not determinedDecomposes1380 °C[3]1425 °C
Density Not determined---6.69 g/cm³[3]5.2 - 5.67 g/cm³
Solubility in Water InsolubleInsolubleInsolubleSparingly soluble
Solubility in Other Solvents Not determined---Insoluble in alcohol; soluble in aqua regia and concentrated sulfuric acidSoluble in acids and bases

Note: Data for this compound is often limited in safety data sheets and chemical databases. The information for related compounds is provided for context.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of pure this compound (Sb₂(C₂O₄)₃) is not widely published, a common method for preparing antimony-containing oxalate compounds involves the reaction of an antimony(III) source with oxalic acid. The synthesis of the closely related this compound hydroxide is well-documented and provides a foundational experimental workflow.

Synthesis of this compound Hydroxide (Sb(C₂O₄)OH)

This protocol is adapted from the literature and describes the preparation of this compound hydroxide, which can serve as a precursor or a related reference material.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, slurry 25 g of antimony(III) oxide (Sb₂O₃) and 22 g of oxalic acid dihydrate (H₂C₂O₄·2H₂O) in 300 mL of deionized water.

  • Reflux: Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

  • Isolation: After cooling the mixture to room temperature, filter the resulting slurry to collect the solid product.

  • Washing and Drying: Wash the collected white solid product several times with deionized water to remove any unreacted starting materials. Dry the product at 110 °C for 3 hours.

  • Yield: This process typically results in a high yield (approximately 96%) of this compound hydroxide.

Diagram 1: Experimental Workflow for the Synthesis of this compound Hydroxide

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Sb2O3 Antimony(III) Oxide Slurry Slurry Formation Sb2O3->Slurry OxalicAcid Oxalic Acid Dihydrate OxalicAcid->Slurry Water Deionized Water Water->Slurry Reflux Reflux (3h) Slurry->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Drying Drying (110°C) Washing->Drying Product This compound Hydroxide Drying->Product

Caption: Workflow for the synthesis of this compound hydroxide.

Thermal Decomposition

The thermal stability of this compound and its derivatives is a critical parameter for its application as a precursor in materials synthesis. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study its decomposition behavior.

The thermal decomposition of this compound hydroxide (Sb(C₂O₄)OH) has been shown to occur in a single step.[4]

  • Decomposition Temperature: The onset of mass loss occurs at 564 K (291 °C).[4]

  • Decomposition Products: The decomposition in an inert atmosphere yields antimony(III) oxide (Sb₂O₃), water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO).[4]

  • Reaction: 2 Sb(C₂O₄)OH → Sb₂O₃ + H₂O + 2CO₂ + 2CO[4]

Studies on commercial this compound indicate that in an air atmosphere, it decomposes to antimony oxide, while in a nitrogen atmosphere, it can decompose to the metal or a lower oxide.

Diagram 2: Thermal Decomposition Pathway of this compound Hydroxide

DecompositionPathway cluster_products Decomposition Products SbC2O4OH This compound Hydroxide (Sb(C₂O₄)OH) Heat Heat (564 K) SbC2O4OH->Heat Sb2O3 Antimony(III) Oxide (Sb₂O₃) Heat->Sb2O3 H2O Water (H₂O) Heat->H2O CO2 Carbon Dioxide (CO₂) Heat->CO2 CO Carbon Monoxide (CO) Heat->CO

Caption: Products of the thermal decomposition of Sb(C₂O₄)OH.

Applications

Antimony compounds, including this compound, are utilized in various industrial applications, most notably as catalysts in the production of polyesters and as precursors for the synthesis of antimony-based materials.

Catalysis in Polyester (B1180765) Production

Diagram 3: General Role of Antimony Catalyst in PET Synthesis

PET_Catalysis Monomers Monomers (e.g., Terephthalic Acid, Ethylene Glycol) Polycondensation Polycondensation Reaction Monomers->Polycondensation Catalyst Antimony Catalyst (e.g., Sb₂(C₂O₄)₃) Catalyst->Polycondensation  Catalyzes PET Polyethylene (B3416737) Terephthalate (B1205515) (PET) Polycondensation->PET

Caption: Role of antimony catalysts in PET production.

Precursor for Antimony Oxides

The controlled thermal decomposition of this compound can be utilized to synthesize antimony oxides with specific morphologies and properties.[4] By carefully controlling the temperature and atmosphere during calcination, it is possible to produce antimony(III) oxide (Sb₂O₃) or other antimony oxides, which have applications in areas such as flame retardants, pigments, and electronic materials.

Experimental Protocol for Antimony Oxide Synthesis (General):

  • Precursor: Place a known amount of this compound in a crucible suitable for high-temperature reactions.

  • Calcination: Heat the sample in a furnace under a controlled atmosphere (e.g., air or nitrogen) to the desired decomposition temperature. The specific temperature and heating rate will influence the properties of the resulting oxide.

  • Cooling and Characterization: After holding at the desired temperature for a set time, cool the sample to room temperature. The resulting powder can then be characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to determine its crystal structure and morphology.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[6] When handling this compound, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.

Table 2: GHS Hazard Information for this compound

Hazard StatementPrecautionary Statement
H302+H332: Harmful if swallowed or if inhaled.[6]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
H411: Toxic to aquatic life with long lasting effects.[6]P270: Do not eat, drink or smoke when using this product.[6]
---P273: Avoid release to the environment.[6]
---P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
---P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]

Conclusion

This compound (CAS No. 16455-98-4) is a compound with potential applications in catalysis and materials science. While detailed physical and chemical data for the pure compound are limited, information on the closely related this compound hydroxide provides valuable insights into its synthesis and thermal properties. Its role as a catalyst in polyester production is analogous to other antimony(III) compounds. Further research is needed to fully characterize this compound and explore its potential in various applications. Researchers should exercise caution and adhere to appropriate safety protocols when handling this compound.

References

An In-depth Technical Guide to the Solubility of Antimony Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of antimony oxalate (B1200264). Given the limited availability of quantitative data in publicly accessible literature, this document summarizes the known qualitative solubility information and presents a detailed, robust experimental protocol for the precise determination of its solubility in various solvents. This guide is intended to be a valuable resource for researchers and professionals working with antimony compounds in fields such as materials science, catalysis, and pharmaceutical development.

Introduction to Antimony Oxalate

This compound (Sb₂(C₂O₄)₃) is an inorganic compound of antimony. Like many metal oxalates, it is noted for its low solubility in aqueous solutions. Understanding its solubility is crucial for various applications, including its use as a catalyst, in the manufacturing of other antimony compounds, and for assessing its environmental and biological impact.

Solubility of this compound: A Qualitative Overview

Quantitative solubility data for this compound is not extensively reported in scientific literature. However, based on available safety data sheets and chemical supplier information, a qualitative understanding of its solubility can be established. It is consistently described as being highly insoluble in water.[1] The solubility in other common organic solvents is also not well-documented, suggesting it is sparingly soluble at best in most standard laboratory solvents.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventQualitative SolubilityReference
WaterHighly Insoluble[1]
Alcohols (e.g., Ethanol, Methanol)Not Determined
Common Organic Solvents (e.g., Acetone, Chloroform)Not Determined
Acidic Solutions (e.g., dilute HCl, H₂SO₄)Likely to react or show increased solubility[2][3]
Basic Solutions (e.g., NaOH, NH₄OH)Likely to react or decompose[3]

Note: The increased solubility or reaction in acidic and basic solutions is inferred from the general chemical behavior of metal oxalates and antimony compounds.[3][4] Antimony compounds can dissolve in hot concentrated acids.[2]

Contextual Solubility of Related Antimony and Metal Oxalates

To provide a broader context, the solubilities of other relevant antimony compounds and the general behavior of metal oxalates are presented. Many metal oxalates are known to be sparingly soluble in water.[5] The solubility of antimony compounds, in general, is highly dependent on the specific compound and the nature of the solvent.[6][7]

Table 2: Quantitative Solubility of Selected Antimony Compounds

CompoundSolventSolubilityTemperature (°C)
Antimony Trioxide (Sb₂O₃)WaterSlightly solubleRoom Temperature
Antimony Trichloride (SbCl₃)WaterVery soluble (reacts)Room Temperature
Antimony Potassium Tartrate (K₂Sb₂(C₄H₂O₆)₂)Water8.3 g/100 mL0
Water35.9 g/100 mL100

Note: This table provides context and is not indicative of the solubility of this compound.

Experimental Protocol for the Determination of this compound Solubility

The following is a detailed experimental protocol for determining the solubility of this compound. This method is based on the principle of achieving equilibrium between the solid solute and the solvent, followed by the quantitative analysis of the dissolved antimony in the supernatant.

4.1. Principle

A saturated solution of this compound is prepared by allowing an excess of the solid to equilibrate with the solvent of interest over a sufficient period. After equilibration, the solid and liquid phases are separated by filtration and centrifugation. The concentration of antimony in the clear supernatant is then determined using a highly sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[8][9][10][11][12][13][14][15][16][17][18]

4.2. Materials and Equipment

  • This compound (high purity)

  • Selected solvents (e.g., deionized water, ethanol, methanol, buffered solutions of various pH)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm pore size)

  • Volumetric flasks and pipettes

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) or Atomic Absorption Spectrometer (AAS) with a hydride generation system

  • Antimony standard solutions for calibration

  • Acids (e.g., nitric acid, hydrochloric acid) for sample preservation and digestion

4.3. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of sealed containers, each containing a precisely measured volume of the desired solvent.

    • Place the containers in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, allow the containers to stand undisturbed at the controlled temperature for a sufficient time to allow the majority of the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any suspended solid particles.

    • To further ensure the removal of any colloidal particles, centrifuge the filtered supernatant at high speed.

  • Sample Preparation for Analysis:

    • Accurately pipette a known volume of the clear, saturated solution into a volumetric flask.

    • Acidify the sample by adding a small volume of concentrated nitric acid to prevent precipitation of antimony and to match the matrix of the calibration standards.

    • Dilute the sample to the final volume with deionized water. The dilution factor will depend on the expected solubility and the linear dynamic range of the analytical instrument.

  • Quantitative Analysis of Antimony:

    • Prepare a series of calibration standards of known antimony concentrations from a certified stock solution.

    • Analyze the prepared samples and calibration standards using a calibrated ICP-MS or AAS instrument.[8][9][10][11][12][13][14][15][16][17][18]

    • Determine the concentration of antimony in the diluted samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of antimony in the original saturated solution by accounting for the dilution factor.

    • Convert the concentration of antimony to the solubility of this compound in the desired units (e.g., g/L, mol/L) using its molar mass.

4.4. Quality Control

  • Run blank samples (solvent without this compound) to check for contamination.

  • Analyze replicate samples to assess the precision of the method.

  • Perform spike-recovery experiments to evaluate the accuracy of the analytical measurement in the specific solvent matrix.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

experimental_workflow start Start preparation Preparation of Saturated Solution (Excess this compound + Solvent) start->preparation equilibration Equilibration (Thermostatically Controlled Shaking) preparation->equilibration Agitate for 24-72h separation Phase Separation (Settling, Filtration, Centrifugation) equilibration->separation Achieve Equilibrium sampling Sample Preparation (Dilution and Acidification) separation->sampling Clear Supernatant analysis Quantitative Analysis (ICP-MS or AAS) sampling->analysis calculation Solubility Calculation analysis->calculation Antimony Concentration end_node End calculation->end_node

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides a comprehensive qualitative overview and a detailed experimental protocol for its determination. The proposed methodology, employing established techniques for handling sparingly soluble salts and sensitive analytical instrumentation, offers a reliable pathway for researchers to obtain the precise solubility data required for their specific applications. The provided workflow and contextual information aim to facilitate further research and a deeper understanding of the chemical properties of this compound.

References

Unveiling the Molecular Weight of Antimony Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of antimony oxalate (B1200264), a compound of interest in various scientific and pharmaceutical applications. This document will delve into its chemical properties, detail methods for its molecular weight determination, and explore its relevance in biological systems.

Core Properties of Antimony Oxalate

This compound, with the chemical formula C₆O₁₂Sb₂, is a key compound in various industrial and research applications. A precise understanding of its molecular weight is fundamental for accurate stoichiometric calculations in chemical reactions, formulation development, and analytical testing.

PropertyValueSource
Molecular FormulaC₆O₁₂Sb₂[1][2][3][4][5][6]
Molecular Weight507.58 g/mol [1][2][5][6]
CAS Number16455-98-4[1][2][3][4]
AppearancePowder[3][6]
Purity98%[3][4]

Determination of Molecular Weight: Experimental Protocols

The accurate determination of a compound's molecular weight is a cornerstone of chemical analysis. While modern techniques like mass spectrometry provide high-precision data, classical methods are also instructive.

Mass Spectrometry

Mass spectrometry is the gold standard for determining the molecular weight of a compound. This technique ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Experimental Workflow for Mass Spectrometry:

Caption: Workflow for molecular weight determination using mass spectrometry.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system that ensures its stability and ionization efficiency.

  • Ionization: The prepared sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for organometallic compounds, where a high voltage is applied to the liquid to create an aerosol of charged droplets.

  • Mass Analysis: The generated ions are directed into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a signal is generated for each ion.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound. The molecular weight is determined from this peak.

Titration

A classical method for the determination of the oxalate content, which can be used to infer the molecular weight of this compound, involves redox titration with potassium permanganate (B83412).

Experimental Workflow for Titration:

Caption: Workflow for determining oxalate content via redox titration.

Methodology:

  • Sample Preparation: An accurately weighed sample of this compound is dissolved in a solution of dilute sulfuric acid.

  • Titration: The solution is heated to approximately 60°C and then titrated with a standardized solution of potassium permanganate (KMnO₄).

  • Endpoint Detection: The endpoint of the titration is indicated by the first persistent pink color of the permanganate ion.

  • Calculation: The amount of oxalate in the sample can be calculated from the volume and concentration of the KMnO₄ solution used. From the known mass of the initial this compound sample and the calculated moles of oxalate, the molecular weight can be determined.

Relevance in Drug Development and Signaling Pathways

Antimony-containing compounds have a long history in medicine, particularly in the treatment of leishmaniasis. While the direct signaling pathways of this compound are not extensively characterized, the biological activity of antimony ions (Sb³⁺) is of significant interest. Antimony compounds are known to induce oxidative stress in parasites, leading to their death.

Hypothesized Cellular Impact of Antimony:

AntimonyPathway Antimony_Compound This compound Sb3_release Release of Sb³⁺ ions Antimony_Compound->Sb3_release ROS_Generation Increased Reactive Oxygen Species (ROS) Sb3_release->ROS_Generation Inhibition of -SH groups Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Cellular_Damage Cellular Damage (Proteins, Lipids, DNA) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis

Caption: Hypothesized mechanism of antimony-induced cell death.

Further research is necessary to fully elucidate the specific interactions and signaling cascades initiated by this compound in biological systems. Understanding these pathways is crucial for the development of novel therapeutic strategies and for assessing the toxicological profile of such compounds.

References

In-Depth Technical Guide to the Health and Safety of Antimony Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for antimony oxalate (B1200264), compiled from available safety data sheets and toxicological literature. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

Antimony oxalate is an inorganic compound that is highly insoluble in water. Upon heating (calcination), it converts to antimony oxide.[1]

PropertyValueSource
Molecular Formula C₆O₁₂Sb₂[2][3][4]
Molecular Weight 507.58 g/mol [1][2][3]
CAS Number 16455-98-4[2][3][4]
EC Number 240-506-0[1][2]
Appearance Powder[1]
Solubility in H₂O Insoluble[1]
Synonyms Antimony(III) oxalate; diantimony(3+) trioxalate[1][2]

Toxicological Information

This compound is classified as harmful if swallowed or inhaled.[5] It is also toxic to aquatic life with long-lasting effects.[5]

Acute Toxicity
Skin and Eye Irritation

This compound is not classified as a skin or eye irritant.[5]

Chronic Toxicity and Carcinogenicity

There is no classification for this compound regarding germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[5] However, some studies on other antimony compounds have suggested a potential for carcinogenicity with chronic inhalation exposure in animal studies.[7]

Toxicokinetics

Antimony compounds can be absorbed through inhalation, ingestion, and dermal contact.[8] The trivalent form of antimony, which includes this compound, is primarily excreted in the feces, with a smaller amount eliminated in the urine.[9] Pentavalent antimony, in contrast, is mainly excreted through urine.[9][10] Antimony can distribute throughout the body, with higher concentrations found in the liver, red blood cells, and thyroid.[9] The trivalent form of antimony has a slower elimination rate compared to the pentavalent form.[10]

Molecular Mechanism of Toxicity

The toxicity of antimony compounds is believed to stem from their ability to inactivate various enzymes, particularly those containing thiol groups.[10] A key mechanism of antimony-induced cellular damage is the generation of oxidative stress.

Signaling Pathway of Antimony-Induced Oxidative Stress

Antimony (III) compounds can enter the cell and induce the production of reactive oxygen species (ROS). This leads to a cascade of events including lipid peroxidation and a decrease in the mitochondrial membrane potential, which can ultimately trigger apoptosis (programmed cell death).

Antimony_Toxicity_Pathway cluster_cell Cellular Environment Sb_III Antimony (III) Cell_Membrane Cell Membrane Sb_III->Cell_Membrane Enters Cell ROS Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Mitochondrial_Damage Mitochondrial Dysfunction (Decreased Membrane Potential) ROS->Mitochondrial_Damage Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis

Caption: Antimony (III) induced oxidative stress pathway.

Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute toxicity (oral) 4H302: Harmful if swallowed
Acute toxicity (inhalation) 4H332: Harmful if inhaled
Hazardous to the aquatic environment - chronic hazard 2H411: Toxic to aquatic life with long lasting effects

Source:[5]

Safe Handling and Storage

Handling
  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][11]

  • Wash hands thoroughly after handling.[5][11]

  • Do not eat, drink, or smoke when using this product.[5][11]

  • Use only outdoors or in a well-ventilated area.[5]

  • Obtain special instructions before use.[11]

  • Keep the container tightly closed in a cool, well-ventilated place.[11]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. General recommendations include:

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.

  • Respiratory Protection: A NIOSH-approved particulate respirator (e.g., N95) if dust is generated and ventilation is inadequate.[12]

Emergency Procedures

First Aid Measures

First_Aid_Procedures cluster_routes Routes of Exposure and First Aid Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation_Action Remove to fresh air. Keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. Inhalation->Inhalation_Action Ingestion_Action Rinse mouth. Call a POISON CENTER/doctor if you feel unwell. Do NOT induce vomiting. Ingestion->Ingestion_Action Skin_Contact_Action Brush off loose particles. Rinse skin with water/shower. Skin_Contact->Skin_Contact_Action Eye_Contact_Action Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Eye_Contact_Action

Caption: First aid procedures for this compound exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Unsuitable Extinguishing Media: A solid water stream may be inefficient.

  • Hazardous Combustion Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[5]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 5.2). Avoid dust formation.

  • Environmental Precautions: Avoid release to the environment.[5] Prevent entry into drains and waterways.

  • Methods for Cleaning Up: Use a dust suppressant if necessary. Collect spilled material mechanically (e.g., with a HEPA-filtered vacuum) and place it in a suitable, labeled container for disposal.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, national, and international regulations. This compound is considered hazardous waste and should be disposed of at an approved waste disposal plant.[5]

Experimental Protocols

Representative In Vitro Cytotoxicity Assay Workflow

This is a general workflow for assessing the cytotoxicity of a compound like this compound using a colorimetric assay such as the MTT assay. This protocol would need to be optimized for the specific cell line and experimental conditions.

Cytotoxicity_Assay_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat cells with various concentrations of this compound Incubation1->Treatment Incubation2 Incubate for 24, 48, or 72 hours Treatment->Incubation2 Add_Reagent Add MTT reagent to each well Incubation2->Add_Reagent Incubation3 Incubate for 4 hours Add_Reagent->Incubation3 Solubilize Add solubilization solution (e.g., DMSO) Incubation3->Solubilize Measure_Absorbance Measure absorbance with a plate reader Solubilize->Measure_Absorbance Data_Analysis Analyze data to determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro cytotoxicity assay.

Chemical Safety Risk Assessment Workflow

A systematic risk assessment is crucial before handling any hazardous chemical. The following diagram outlines a general workflow for conducting a chemical risk assessment.

Risk_Assessment_Workflow Start Start: New Experiment with this compound Identify_Hazards 1. Identify Hazards (Review SDS and Literature) Start->Identify_Hazards Assess_Exposure 2. Assess Potential Exposure (Routes, Duration, Frequency) Identify_Hazards->Assess_Exposure Evaluate_Risks 3. Evaluate Risks (Likelihood and Severity of Harm) Assess_Exposure->Evaluate_Risks Implement_Controls 4. Implement Control Measures (Elimination, Substitution, Engineering, Administrative, PPE) Evaluate_Risks->Implement_Controls Review_Controls 5. Review and Monitor (Are controls effective?) Implement_Controls->Review_Controls Proceed Proceed with Experiment Review_Controls->Proceed Yes Reassess Re-evaluate and Modify Controls Review_Controls->Reassess No Reassess->Implement_Controls

Caption: Workflow for chemical safety risk assessment.

References

The Thermal Behavior of Antimony Oxalate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of antimony oxalate (B1200264) compounds. It consolidates available data on their synthesis, decomposition pathways, and the analytical techniques used for their characterization. This document is intended to serve as a valuable resource for researchers and professionals working with these compounds in materials science, catalysis, and pharmaceutical development.

Introduction

Antimony and its compounds have a long history of use in various fields, including medicine and materials science. Antimony oxalates, in particular, are of interest as precursors for the synthesis of antimony oxides and mixed-metal oxides with controlled morphologies and properties. The thermal decomposition of these oxalates is a critical step in such applications, as the conditions of this process directly influence the characteristics of the final product. Understanding the thermal behavior of antimony oxalate compounds is therefore essential for optimizing synthetic routes and ensuring the desired material properties.

This guide focuses on the synthesis and thermal analysis of key this compound compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of decomposition processes.

Synthesis of this compound Compounds

The synthesis of this compound compounds typically involves the reaction of an antimony source with oxalic acid or an oxalate salt. The specific compound obtained can be influenced by the starting materials, solvent, and reaction conditions.

Synthesis of Antimony(III) Oxalate Hydroxide (B78521) (SbC₂O₄OH)

A commonly studied this compound is antimony(III) oxalate hydroxide. Two primary methods for its synthesis have been reported:

  • Method 1: Refluxing freshly prepared antimony(III) oxide (Sb₂O₃) in a solution of oxalic acid.[1]

  • Method 2: Adding oxalic acid to a solution of antimony(III) chloride (SbCl₃) in hydrochloric acid, which results in the formation of a colorless precipitate of SbC₂O₄OH.[1]

Experimental Protocols for Thermal Analysis

The thermal behavior of this compound compounds is primarily investigated using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA), often coupled with mass spectrometry (MS).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. Together, these techniques provide information about decomposition temperatures, mass loss, and the endothermic or exothermic nature of the thermal events.

General Experimental Protocol:

  • Sample Preparation: A small amount of the this compound compound (typically 5-10 mg) is accurately weighed and placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: The crucible is placed in a simultaneous TGA/DSC analyzer.

  • Atmosphere: The analysis is typically carried out under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) or a reactive gas (e.g., air), at a specified flow rate (e.g., 50-100 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves are analyzed to determine the onset and peak temperatures of decomposition, the percentage of mass loss at each step, and the associated enthalpy changes.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

EGA-MS is a powerful technique used to identify the gaseous products released during the thermal decomposition of a material. The gas evolved from the TGA furnace is introduced directly into a mass spectrometer, which separates and detects the gaseous species based on their mass-to-charge ratio. This provides crucial information for elucidating the decomposition mechanism.

Thermal Decomposition of this compound Compounds

The thermal decomposition of this compound compounds is a complex process that is highly dependent on the specific composition of the compound and the atmospheric conditions.

Antimony(III) Oxalate Hydroxide (SbC₂O₄OH)

The thermal decomposition of antimony(III) oxalate hydroxide has been shown to be a single-step process.[1]

  • Decomposition Temperature: The decomposition occurs at approximately 564 K (291 °C).[1]

  • Decomposition Products: The solid residue is antimony(III) oxide (Sb₂O₃), and the gaseous products are water (H₂O), carbon dioxide (CO₂), and carbon monoxide (CO).[1]

  • Reaction Stoichiometry: The overall decomposition reaction can be represented as: 2 SbC₂O₄OH(s) → Sb₂O₃(s) + H₂O(g) + 2 CO₂(g) + 2 CO(g)[1]

Comparative Analysis with Bismuth Oxalate

Due to the limited availability of detailed data for a wide range of this compound compounds, it is informative to consider the behavior of analogous compounds, such as bismuth oxalates. Bismuth, being in the same group as antimony in the periodic table, forms compounds with similar properties.

Studies on bismuth(III) oxalate heptahydrate (Bi₂(C₂O₄)₃·7H₂O) show a multi-step decomposition:

  • Dehydration: The compound first loses its water of hydration in one or more steps at temperatures typically below 150 °C.

  • Decomposition of Anhydrous Oxalate: The anhydrous bismuth oxalate then decomposes at higher temperatures.

    • In an inert atmosphere or vacuum: The decomposition leads to the formation of metallic bismuth (Bi) and carbon dioxide (CO₂).

    • In an oxidizing atmosphere (air): The decomposition yields bismuth(III) oxide (β-Bi₂O₃) at around 270 °C.

This suggests that the decomposition pathway of simple antimony(III) oxalate (Sb₂(C₂O₄)₃) could also be highly dependent on the atmosphere, potentially yielding metallic antimony under inert conditions and antimony oxide in the presence of an oxidant.

Quantitative Data Summary

The following table summarizes the available quantitative data on the thermal decomposition of selected antimony and bismuth oxalate compounds.

CompoundDecomposition Onset Temperature (°C)Peak Decomposition Temperature (°C)Mass Loss (%)Final Solid ProductAtmosphere
SbC₂O₄OH~291-34.8 (obs.)Sb₂O₃Inert
35.7 (calc.)
Bi₂(C₂O₄)₃·7H₂O (in air)~270 (for oxalate decomposition)--β-Bi₂O₃Air
Bi₂(C₂O₄)₃·7H₂O (under vacuum)200 - 300--BiVacuum

Obs. - Observed, Calc. - Calculated

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz provide a clear visual representation of the processes involved in the study of the thermal behavior of this compound compounds.

Experimental_Workflow Experimental Workflow for Thermal Analysis cluster_synthesis Synthesis cluster_analysis Thermal Analysis cluster_data Data Interpretation s1 Antimony Precursor (e.g., Sb₂O₃, SbCl₃) s3 Reaction (e.g., reflux, precipitation) s1->s3 s2 Oxalic Acid or Oxalate Salt s2->s3 s4 This compound Compound s3->s4 a1 TGA / DSC Analysis s4->a1 a2 EGA-MS Analysis s4->a2 a3 Characterization of Solid Residue (e.g., XRD) a1->a3 d1 Decomposition Temperatures and Mass Loss a1->d1 d2 Identification of Gaseous Products a2->d2 d3 Identification of Solid Products a3->d3 d4 Elucidation of Decomposition Pathway d1->d4 d2->d4 d3->d4

Caption: Experimental workflow for the synthesis and thermal analysis of this compound compounds.

Decomposition_Pathway Decomposition Pathway of SbC₂O₄OH compound 2 SbC₂O₄OH (s) heat ~291 °C (Inert Atmosphere) compound->heat solid_product Sb₂O₃ (s) heat->solid_product gas_products H₂O (g) + 2 CO₂ (g) + 2 CO (g) heat->gas_products

Caption: Thermal decomposition pathway of antimony(III) oxalate hydroxide.

Conclusion

This technical guide has summarized the current understanding of the thermal behavior of this compound compounds, with a particular focus on antimony(III) oxalate hydroxide. The available data indicates that these compounds serve as effective precursors for antimony oxides, with their decomposition pathways being sensitive to their specific composition and the surrounding atmosphere. The use of analogous compounds like bismuth oxalates provides valuable insights where direct data on antimony oxalates is scarce.

Further research is needed to fully characterize the thermal properties of a wider range of this compound compounds, including simple antimony(III) oxalate. Detailed mechanistic studies, particularly those employing advanced techniques like in-situ XRD and TGA-FTIR, would greatly enhance the understanding of the decomposition processes and enable finer control over the synthesis of antimony-based materials.

References

An In-depth Technical Guide to the Synthesis of Deuterated Antimony Oxalate Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated antimony oxalate (B1200264) hydroxide (B78521), Sb(C₂O₄)OD. This isotopically labeled compound is of significant interest for structural studies, particularly for the precise localization of hydrogen/deuterium (B1214612) atoms using neutron diffraction, which is challenging with standard X-ray diffraction techniques due to hydrogen's low scattering factor.[1] The information presented herein is intended to equip researchers with the necessary details to replicate and potentially scale the synthesis of this material for applications in materials science and drug development, where understanding isotopic effects and structural details at the atomic level is crucial.

Quantitative Data Summary

The synthesis of deuterated antimony oxalate hydroxide is a reproducible process with well-defined parameters. The following tables summarize the key quantitative data associated with the synthesis and structural characterization of both the deuterated and non-deuterated forms for comparative purposes.

Table 1: Reactant and Product Specifications

ParameterValueSource
Reactants
Antimony(III) Oxide (Sb₂O₃)Stoichiometric amount[1][2]
Anhydrous Oxalic Acid (C₂H₂O₄)Stoichiometric amount[1]
Deuterium Oxide (D₂O)Sufficient for reflux[1]
Product
Chemical FormulaSb(C₂O₄)OD[1]
AppearanceColorless precipitate/White solid[1][2]
YieldHigh (e.g., 96% for non-deuterated analogue)[2]

Table 2: Crystallographic Data for Sb(C₂O₄)OD (at T = 298 K)

ParameterValueSource
Crystal SystemOrthorhombic[1]
Space GroupPnma[1][2]
Lattice Parameter, a582.07(3) pm[1]
Lattice Parameter, b1128.73(5) pm[1]
Lattice Parameter, c631.26(4) pm[1]
Unit Cell Volume, V415.537(5) ų (for non-deuterated)[2]
Molecules per unit cell, Z4[2]

Table 3: Spectroscopic Data Comparison

Vibrational ModeSb(C₂O₄)OH Wavenumber (cm⁻¹)Sb(C₂O₄)OD Wavenumber (cm⁻¹)Isotopic Shift FactorSource
O-H/O-D Stretching339025131.35[1]

Experimental Protocols

The synthesis of deuterated this compound hydroxide is achieved by adapting the established method for its non-deuterated analogue, with the critical substitution of deuterated reagents.[1]

Synthesis of Deuterated this compound Hydroxide (Sb(C₂O₄)OD)

This protocol is based on the successful synthesis reported in the literature.[1]

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Anhydrous oxalic acid (C₂H₂O₄)

  • Deuterium oxide (D₂O, heavy water)

  • Deionized water (for washing non-deuterated analogue)

  • Ethanol (B145695) (for washing)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Reaction Setup: In a round-bottom flask, a slurry is prepared by combining a stoichiometric amount of antimony(III) oxide and anhydrous oxalic acid in deuterium oxide (D₂O).

  • Reflux: The mixture is heated to reflux and maintained at this temperature for approximately 3 hours with continuous stirring.

  • Cooling and Precipitation: After the reflux period, the reaction mixture is allowed to cool to room temperature. A colorless precipitate of deuterated this compound hydroxide will form.

  • Filtration: The precipitate is collected by filtration.

  • Washing: The collected solid is washed sequentially with deionized water and ethanol to remove any unreacted starting materials and impurities.

  • Drying: The final product is dried in an oven at 110 °C for 3 hours.[2]

Synthesis of Non-Deuterated this compound Hydroxide (Sb(C₂O₄)OH) for Comparison

A similar procedure is followed for the synthesis of the non-deuterated analogue, which can serve as a control for characterization.

Procedure:

  • Reaction Setup: 25 g of antimony(III) oxide (Sb₂O₃) and 22 g of oxalic acid dihydrate are slurried in 300 ml of deionized water in a round-bottom flask.[2]

  • Reflux: The mixture is refluxed for 3 hours with stirring.[2]

  • Cooling and Filtration: After cooling, the resulting slurry is filtered to recover the white solid product.[2]

  • Washing and Drying: The solid is washed several times with deionized water and then dried at 110 °C for 3 hours. A yield of 96% has been reported for this method.[2]

Characterization Methods

To confirm the successful synthesis and deuteration of this compound hydroxide, a combination of analytical techniques is essential.

  • Neutron Diffraction: This is the definitive method for locating the deuterium atoms in the crystal structure and confirming the O-D bond formation.[1]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the deuteration by observing the isotopic shift of the O-H stretching frequency to a lower wavenumber for the O-D bond. A shift factor of approximately 1.35 is expected.[1]

  • X-ray Diffraction (XRD): Powder XRD is used to confirm the crystal structure and phase purity of the synthesized material. The diffraction pattern should be consistent with the orthorhombic Pnma space group.[1][2]

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis and differential scanning calorimetry can be employed to study the thermal stability and decomposition of the compound. Sb(C₂O₄)OH is known to decompose to antimony(III) oxide around 563 K.[1]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of deuterated this compound hydroxide.

Synthesis_Workflow Synthesis Workflow for Deuterated this compound Hydroxide cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation and Purification cluster_product Final Product Sb2O3 Antimony(III) Oxide (Sb₂O₃) Slurry Prepare Slurry in D₂O Sb2O3->Slurry OxalicAcid Anhydrous Oxalic Acid OxalicAcid->Slurry D2O Deuterium Oxide (D₂O) D2O->Slurry Reflux Reflux for 3 hours Slurry->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Filter Precipitate Cooling->Filtration Washing Wash with H₂O and Ethanol Filtration->Washing Drying Dry at 110 °C Washing->Drying FinalProduct Deuterated this compound Hydroxide (Sb(C₂O₄)OD) Drying->FinalProduct Logical_Progression Logical Progression of Synthesis and Characterization Start Starting Materials (Sb₂O₃, Anhydrous C₂H₂O₄, D₂O) Synthesis Chemical Synthesis (Reflux) Start->Synthesis Isolation Product Isolation (Filtration, Washing, Drying) Synthesis->Isolation Product Synthesized Product (Sb(C₂O₄)OD) Isolation->Product Characterization Characterization (Neutron Diffraction, IR, XRD, TGA) Product->Characterization Confirmation Structural & Isotopic Confirmation Characterization->Confirmation

References

Methodological & Application

Application Notes and Protocols: Preparation of Antimony Standard Solutions from Antimony Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony and its compounds are of significant interest in various fields, including materials science, toxicology, and drug development. Accurate quantification of antimony often relies on the use of precisely prepared standard solutions for the calibration of analytical instrumentation such as Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Antimony oxalate (B1200264) (Sb₂(C₂O₄)₃) is a solid antimony compound. A significant challenge in utilizing antimony oxalate for standard solution preparation is its high insolubility in water.[1] This document provides detailed application notes and a comprehensive protocol for the preparation of antimony standard solutions starting from this compound. The procedure involves a robust acid digestion step to quantitatively dissolve the antimony, followed by dilution to the desired concentration.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in Table 1. Understanding these properties, particularly its insolubility, is crucial for developing an appropriate preparation method.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical FormulaSb₂(C₂O₄)₃American Elements
Molecular Weight507.58 g/mol American Elements
AppearanceWhite powderAmerican Elements
Solubility in WaterHighly Insoluble[1]
StabilityConverts to oxide upon heating[1]

Principle of Preparation

Due to the insolubility of this compound in water, a direct dissolution approach is not feasible. The protocol described herein is based on the principle of acid digestion . This process involves treating the solid this compound with a strong oxidizing acid, typically concentrated nitric acid, often in combination with other acids, to decompose the oxalate matrix and convert the antimony into a soluble salt.[2][3][4]

The fundamental steps of this process are:

  • Digestion: The organic oxalate portion of the molecule is destroyed by oxidation, and the antimony is brought into solution as a stable ionic species.

  • Dilution: The resulting acidic solution containing the solubilized antimony is then carefully diluted with deionized water to achieve the desired final concentration for the standard solution.

Experimental Protocol: Preparation of a 1000 ppm Antimony Standard Solution

This protocol details the preparation of a 1000 ppm (mg/L) antimony stock solution from this compound. This stock solution can then be serially diluted to prepare working standards of lower concentrations.

4.1. Materials and Reagents

  • This compound (Sb₂(C₂O₄)₃), high purity

  • Concentrated Nitric Acid (HNO₃), trace metal grade

  • Deionized Water (ASTM Type I)

  • Volumetric flasks (Class A), 100 mL and 1000 mL

  • Pipettes (Class A)

  • Hot plate or microwave digestion system

  • Fume hood

  • Personal Protective Equipment (safety glasses, gloves, lab coat)

4.2. Procedure

  • Weighing: Accurately weigh a calculated amount of this compound. To prepare a 1000 ppm Sb solution, the required mass of Sb₂(C₂O₄)₃ is calculated as follows:

    • The molar mass of Sb is 121.76 g/mol .

    • The molar mass of Sb₂(C₂O₄)₃ is 507.58 g/mol .

    • The mass fraction of Sb in this compound is (2 * 121.76) / 507.58 = 0.4797.

    • To obtain 1.000 g (1000 mg) of Sb, the mass of this compound required is 1.000 g / 0.4797 = 2.0846 g.

    • Weigh approximately 2.085 g of this compound into a clean, dry 250 mL beaker.

  • Digestion:

    • Place the beaker in a fume hood.

    • Carefully add 20 mL of concentrated nitric acid to the beaker.

    • Gently heat the mixture on a hot plate at a low to medium temperature (e.g., 90-120 °C). Caution: The reaction may produce fumes; ensure adequate ventilation.

    • Continue heating until the this compound is completely dissolved and the solution is clear. The solution may be pale yellow.

    • If dissolution is slow, the addition of a small amount of hydrochloric acid can be considered to facilitate the process, though this may affect the final matrix of the standard.[2]

  • Cooling and Transfer:

    • Remove the beaker from the hot plate and allow it to cool to room temperature.

    • Carefully and quantitatively transfer the cooled solution to a 1000 mL Class A volumetric flask.

    • Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask to ensure all the antimony is transferred.

  • Dilution:

    • Dilute the solution in the volumetric flask to the 1000 mL mark with deionized water.

    • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Storage:

    • Transfer the prepared 1000 ppm antimony standard solution to a clean, labeled polyethylene (B3416737) or borosilicate glass bottle for storage.

    • Store the solution at room temperature. The acidic nature of the solution helps to maintain the stability of the dissolved antimony.

Table 2: Typical Concentrations for Antimony Standard Solutions

Solution TypeConcentration RangeAnalytical Application
Stock Solution1000 - 10,000 ppm (mg/L)Preparation of working standards
Working Standards1 - 100 ppb (µg/L)Graphite Furnace Atomic Absorption (GFAAS)
Working Standards10 - 1000 ppb (µg/L)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Working Standards1 - 50 ppm (mg/L)Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Visualization of the Workflow

The following diagrams illustrate the logical workflow for the preparation of an antimony standard solution from this compound.

experimental_workflow cluster_preparation Preparation of Antimony Standard Solution start Start: Solid this compound weigh Weigh this compound start->weigh digest Acid Digestion (Conc. HNO₃, Heat) weigh->digest cool Cool to Room Temperature digest->cool transfer Quantitative Transfer to Volumetric Flask cool->transfer dilute Dilute with Deionized Water transfer->dilute mix Thoroughly Mix dilute->mix store Store in a Labeled Bottle mix->store end_product Final Product: Antimony Standard Solution store->end_product

Caption: Experimental workflow for preparing an antimony standard solution.

logical_relationship cluster_transformation Chemical Transformation cluster_application Application insoluble Insoluble This compound Sb₂(C₂O₄)₃ (s) soluble Soluble Antimony Ions Sb³⁺ (aq) in Acid insoluble->soluble Acid Digestion (Oxidation of Oxalate) stock_solution Stock Solution (e.g., 1000 ppm) soluble->stock_solution Dilution working_standards Working Standards (ppb to ppm range) stock_solution->working_standards Serial Dilution analysis Instrumental Analysis (AAS, ICP-MS, etc.) working_standards->analysis Calibration

Caption: Logical relationship of chemical transformation and application.

Safety Precautions

  • Always work in a well-ventilated fume hood when handling concentrated acids.

  • Wear appropriate personal protective equipment, including safety glasses, acid-resistant gloves, and a lab coat.

  • Handle antimony compounds with care, as they are toxic. Avoid inhalation of dust and skin contact.

  • Follow all institutional safety guidelines for handling and disposal of chemicals.

Conclusion

While the insolubility of this compound presents an initial challenge, a reliable standard solution can be prepared through a carefully executed acid digestion procedure. This method ensures the complete dissolution of antimony, allowing for the accurate preparation of stock and working standards for various analytical applications in research and drug development. Adherence to the detailed protocol and safety precautions is essential for obtaining accurate results and ensuring laboratory safety.

References

Antimony Oxalate: A Versatile Precursor for Advanced Antimony-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Antimony oxalate (B1200264) serves as a valuable and versatile precursor in the synthesis of a variety of functional antimony-based materials. Its ability to decompose cleanly at relatively low temperatures into antimony oxides makes it an attractive starting material for the production of oxides, sulfides, and complex ternary metal oxides. This document provides detailed application notes and experimental protocols for the synthesis of several key antimony-containing materials using antimony oxalate as the primary precursor.

Synthesis of Antimony(III) Oxide (Sb₂O₃)

Antimony(III) oxide is a crucial material in various industrial applications, including as a flame retardant, a catalyst in the production of polyethylene (B3416737) terephthalate (B1205515) (PET), and as a fining agent in glass manufacturing. The thermal decomposition of this compound hydroxide (B78521) (SbC₂O₄OH) offers a straightforward route to produce antimony(III) oxide.

Quantitative Data: Thermal Decomposition of this compound Hydroxide
ParameterValueReference
Decomposition Temperature (Onset)564 K (291 °C)[1]
Decomposition ProductAntimony(III) Oxide (Sb₂O₃)[1]
Theoretical Mass Loss35.7%[1]
Observed Mass Loss34.8%[1]
Reaction2 SbC₂O₄OH → Sb₂O₃ + H₂O + 2 CO₂ + 2 CO[1]
Experimental Protocol: Thermal Decomposition of this compound Hydroxide

Objective: To synthesize antimony(III) oxide by the thermal decomposition of this compound hydroxide.

Materials:

  • This compound hydroxide (SbC₂O₄OH)

  • Tube furnace with temperature controller

  • Ceramic boat

  • Inert gas supply (e.g., Argon or Nitrogen)

Procedure:

  • Place a known quantity of this compound hydroxide into a ceramic boat.

  • Position the ceramic boat in the center of the tube furnace.

  • Purge the furnace tube with an inert gas for 15-20 minutes to remove any residual air.

  • While maintaining a gentle flow of inert gas, heat the furnace to a target temperature of 573 K (300 °C) at a controlled ramp rate.

  • Hold the temperature at 573 K for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.

  • After the hold time, turn off the furnace and allow it to cool to room temperature under the inert atmosphere.

  • Once cooled, carefully remove the ceramic boat containing the resulting white powder of antimony(III) oxide.

Expected Outcome: A white, crystalline powder of antimony(III) oxide.

Logical Workflow for Sb₂O₃ Synthesis

G Precursor This compound Hydroxide (SbC₂O₄OH) Furnace Tube Furnace (Inert Atmosphere) Precursor->Furnace Heating Heat to 573 K Furnace->Heating Decomposition Thermal Decomposition Heating->Decomposition Product Antimony(III) Oxide (Sb₂O₃) Decomposition->Product Byproducts Gaseous Byproducts (H₂O, CO₂, CO) Decomposition->Byproducts

Caption: Synthesis of Sb₂O₃ from this compound Hydroxide.

Synthesis of Ternary Zinc Antimony Oxides

This compound hydroxide can also be employed as a precursor to synthesize more complex ternary metal oxides, such as zinc antimony oxides (e.g., ZnSb₂O₆). These materials are of interest for applications in electronics and catalysis.

Quantitative Data: Synthesis of Zinc Antimony Oxides
ReactantsTemperature (K)ProductsReference
Zn + SbC₂O₄OH (10:1 molar ratio)573ZnO + Zn₄Sb₃[1]
Product from 573 K773ZnO + Sb₂O₃[1]
Product from 773 K973ZnSb₂O₆[1]
Experimental Protocol: Synthesis of Zinc Antimony Oxides

Objective: To synthesize ternary zinc antimony oxides using this compound hydroxide and a zinc source.

Materials:

  • This compound hydroxide (SbC₂O₄OH)

  • Zinc powder (Zn), Zinc oxide (ZnO), or Zinc carbonate (ZnCO₃)

  • High-temperature furnace

  • Alumina (B75360) crucible

Procedure:

  • Prepare a homogeneous mixture of this compound hydroxide and the zinc source (e.g., zinc powder) in the desired molar ratio (e.g., 1:10).

  • Place the mixture in an alumina crucible.

  • Heat the crucible in a furnace under an air atmosphere according to the following temperature program:

    • Heat to 573 K and hold for 12 hours (overnight). This step is expected to yield a mixture of ZnO and Zn₄Sb₃.[1]

    • Increase the temperature to 773 K and hold for a specified duration to promote the oxidation of the intermediate phase to ZnO and Sb₂O₃.[1]

    • Further increase the temperature to 973 K and hold for several hours to facilitate the formation of the ternary oxide, ZnSb₂O₆.[1]

  • After the final heating step, allow the furnace to cool to room temperature.

  • Collect the resulting powder for characterization.

Experimental Workflow for Ternary Oxide Synthesis

G Start Mixture of SbC₂O₄OH and Zinc Source Step1 Heat to 573 K (Air Atmosphere) Start->Step1 Intermediate1 ZnO + Zn₄Sb₃ Step1->Intermediate1 Step2 Heat to 773 K Intermediate1->Step2 Intermediate2 ZnO + Sb₂O₃ Step2->Intermediate2 Step3 Heat to 973 K Intermediate2->Step3 FinalProduct ZnSb₂O₆ Step3->FinalProduct

Caption: Multi-step synthesis of ZnSb₂O₆.

Antimony-Based Catalysts for Polyester (B1180765) Production

Antimony compounds, including antimony trioxide and antimony acetate (B1210297), are widely used as polycondensation catalysts in the production of polyesters like PET.[2] While this compound is not the most common catalyst, its decomposition product, antimony trioxide, is a key catalytic species. The use of an oxalate precursor can be advantageous in certain formulations.

Application Notes:

Antimony catalysts are effective in the polycondensation step of polyester synthesis, which involves the reaction of diacids or their esters with glycols. The antimony compound facilitates the polymerization to achieve high molecular weight polyesters. While antimony trioxide is a common choice, antimony acetate is also used due to its higher solubility and catalytic activity.[3] this compound can be considered an in-situ source of catalytically active antimony species.

Antimony-Based Nanoparticles for Drug Delivery

The development of nanoparticle-based drug delivery systems is a significant area of research in medicine, particularly for the treatment of diseases like leishmaniasis, where antimony compounds are a first-line therapy. Encapsulating antimonial drugs within nanoparticles can improve their therapeutic index by targeting infected cells and reducing systemic toxicity.

Application Notes:

While specific protocols for synthesizing drug-delivery nanoparticles directly from this compound are not widely reported, the principle involves creating a nanocarrier that encapsulates an antimony-based drug. For instance, meglumine (B1676163) antimoniate, a pentavalent antimony drug, has been successfully loaded into polycaprolactone (B3415563) nanoparticles.[3] These nanoparticles have been shown to preferentially target organs like the liver and spleen, which are primary sites of infection in visceral leishmaniasis.[3] The general workflow involves preparing the nanoparticles, loading them with the antimonial drug, and then characterizing their size, drug-loading efficiency, and biodistribution.

General Workflow for Nanoparticle Drug Delivery System Preparation

G cluster_prep Nanoparticle Formulation cluster_eval Evaluation Polymer Biodegradable Polymer Emulsification Emulsification/ Solvent Evaporation Polymer->Emulsification Drug Antimonial Drug Drug->Emulsification Nanoparticles Drug-Loaded Nanoparticles Emulsification->Nanoparticles Characterization Characterization (Size, Zeta Potential, Drug Load) Nanoparticles->Characterization InVitro In Vitro Studies (Cell Viability, Uptake) Characterization->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo

References

Application Notes and Protocols: Antimony Oxalate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of antimony oxalate (B1200264) in materials science. Primarily, antimony oxalate serves as a precursor for the synthesis of antimony oxides, which are subsequently utilized in various applications, most notably as flame retardants and catalysts. This document details the synthesis of the this compound precursor, its conversion to functional antimony oxides, and the protocols for its key applications.

Synthesis of this compound Hydroxide (B78521) Precursor

This compound, specifically this compound hydroxide (Sb(C₂O₄)OH), is a key precursor for producing various antimony-based materials. Its synthesis is a straightforward process, making it an attractive starting point for materials synthesis.[1][2]

Experimental Protocol: Synthesis of this compound Hydroxide

This protocol outlines the laboratory-scale synthesis of this compound hydroxide from antimony(III) oxide and oxalic acid.[1]

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • In a round-bottom flask, create a slurry of antimony(III) oxide (25 g) and oxalic acid dihydrate (22 g) in 300 ml of deionized water.[1]

  • Place the flask in a heating mantle on a magnetic stirrer and attach a reflux condenser.

  • Heat the mixture to reflux and maintain for 3 hours with continuous stirring.[1]

  • After 3 hours, turn off the heat and allow the slurry to cool to room temperature.

  • Filter the resulting white precipitate using a Buchner funnel.

  • Wash the collected solid several times with deionized water to remove any unreacted starting materials.

  • Dry the final product, this compound hydroxide, in an oven at 110 °C for 3 hours.[1]

  • A typical yield for this process is approximately 96%.[1]

Visualization of Synthesis Workflow

G cluster_start Starting Materials cluster_process Process cluster_product Final Product Sb2O3 Antimony(III) Oxide Slurry Create Slurry Sb2O3->Slurry H2C2O4 Oxalic Acid Dihydrate H2C2O4->Slurry H2O Deionized Water H2O->Slurry Reflux Reflux at 100°C for 3h Slurry->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry at 110°C for 3h Wash->Dry SbC2O4OH This compound Hydroxide Dry->SbC2O4OH

Workflow for the synthesis of this compound hydroxide.

Application as a Precursor to Antimony Oxides

The primary application of this compound in materials science is as a precursor for the synthesis of antimony oxides, such as antimony(III) oxide (Sb₂O₃), through thermal decomposition.[2] Antimony oxides are valuable in various industrial applications.

Experimental Protocol: Thermal Decomposition of this compound Hydroxide

This protocol describes the conversion of this compound hydroxide to antimony(III) oxide.

Materials:

  • This compound hydroxide (Sb(C₂O₄)OH)

Equipment:

  • Tube furnace with atmospheric control

  • Crucible (e.g., alumina)

  • Thermogravimetric Analyzer (TGA) (for analysis)

Procedure:

  • Place a known amount of dried this compound hydroxide into a crucible.

  • Position the crucible in the center of a tube furnace.

  • Heat the sample in a controlled atmosphere (e.g., air or nitrogen). The decomposition of this compound hydroxide to antimony(III) oxide occurs in a single step at approximately 563-564 K (290-291 °C).[2]

  • The reaction for the decomposition is: 2 Sb(C₂O₄)OH → Sb₂O₃ + H₂O + 2 CO₂ + 2 CO.[2]

  • Hold the temperature for a sufficient duration to ensure complete decomposition.

  • Cool the furnace to room temperature and collect the resulting antimony(III) oxide powder.

Thermal Decomposition Data

Thermogravimetric analysis (TGA) can be used to monitor the decomposition process. The expected mass loss for the conversion of this compound hydroxide to antimony(III) oxide is approximately 35.7%.[2]

PrecursorDecomposition Temperature (Onset)ProductTheoretical Mass Loss (%)Observed Mass Loss (%)
Sb(C₂O₄)OH564 K (291 °C)Sb₂O₃35.7~34.8

Data synthesized from information in[2]

Visualization of Precursor to Product Workflow

G Precursor This compound Hydroxide (Sb(C₂O₄)OH) Process Thermal Decomposition (564 K) Precursor->Process Product Antimony(III) Oxide (Sb₂O₃) Process->Product Byproducts Gaseous Byproducts (H₂O, CO₂, CO) Process->Byproducts Application1 Flame Retardant Product->Application1 Application2 Catalyst Product->Application2

Logical workflow from this compound precursor to applications.

Application of Derived Antimony Oxide as a Flame Retardant

Antimony(III) oxide, synthesized from this compound, is a well-known synergistic flame retardant, particularly when used in combination with halogenated compounds.[3]

Mechanism of Flame Retardancy

Antimony trioxide itself is not a flame retardant. However, in the presence of a halogen source (e.g., from a halogenated polymer or additive), it forms antimony trihalides or antimony oxyhalides at combustion temperatures. These compounds act as free radical traps in the vapor phase, inhibiting the chemical reactions that sustain the flame. In the solid phase, antimony oxide can promote the formation of a protective char layer, which insulates the underlying material from heat and oxygen.

Experimental Protocol: Evaluation of Flame Retardancy in a Polymer Matrix

This protocol provides a general method for incorporating antimony(III) oxide into a polymer and evaluating its flame retardant properties.

Materials:

  • Polymer resin (e.g., Polypropylene, PVC)

  • Antimony(III) oxide (from oxalate precursor)

  • Halogenated flame retardant (e.g., chlorinated paraffin)

  • Melt blender or extruder

  • Compression molder

  • Limiting Oxygen Index (LOI) apparatus

  • UL-94 vertical burn test chamber

Procedure:

  • Dry the polymer resin and antimony(III) oxide powder to remove any moisture.

  • Melt-blend the polymer with the antimony(III) oxide and a halogenated flame retardant at a specified temperature and mixing speed. A typical loading of Sb₂O₃ might be 2-10 wt%.

  • Compression mold the resulting blend into test specimens of appropriate dimensions for LOI and UL-94 testing.

  • Conduct the Limiting Oxygen Index test (ASTM D2863) to determine the minimum oxygen concentration required to support combustion.

  • Perform the UL-94 vertical burn test to classify the material's flammability (e.g., V-0, V-1, V-2).

Quantitative Flame Retardant Performance Data

The following table summarizes representative data on the effect of antimony trioxide on the flame retardancy of polymers.

Polymer SystemSb₂O₃ Loading (wt%)SynergistLimiting Oxygen Index (LOI) (%)UL-94 Rating
Polypropylene (PP) / APP / PER0-27.8-
Polypropylene (PP) / APP / PER2Ammonium Polyphosphate / Pentaerythritol36.6V-0
PBT / BEO0-22.0-
PBT / BEO2.0Brominated Epoxy Oligomer27.8-

Data synthesized from information in[4][5]

Application of Derived Antimony Oxide as a Catalyst in Polyester (B1180765) Synthesis

Antimony compounds, including antimony(III) oxide, are widely used as polycondensation catalysts in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET).[6]

Role in Catalysis

During the polycondensation stage of polyester synthesis, antimony(III) oxide catalyzes the esterification and transesterification reactions, leading to an increase in the polymer's molecular weight. It is valued for its high activity and the good quality of the resulting polymer.[6]

Experimental Protocol: Polyester Polycondensation

This protocol outlines a general procedure for using antimony(III) oxide as a catalyst in the synthesis of polyester.

Materials:

  • Purified terephthalic acid (PTA) or Dimethyl terephthalate (DMT)

  • Monoethylene glycol (MEG)

  • Antimony(III) oxide (from oxalate precursor)

  • Stabilizers (e.g., phosphoric acid)

  • Colorants (optional, e.g., cobalt compounds)

Equipment:

  • High-temperature, high-vacuum polymerization reactor with a stirrer

  • Esterification column

  • Vacuum system

Procedure:

  • Esterification: React PTA or DMT with MEG at elevated temperatures (e.g., 260 °C) to form a low molecular weight oligomer.

  • Polycondensation: Transfer the oligomer to a polycondensation reactor.

  • Add the antimony(III) oxide catalyst (typically 100-400 ppm based on the weight of the final polymer) along with any stabilizers or colorants.

  • Increase the temperature (e.g., to 290 °C) and apply a high vacuum to remove the ethylene (B1197577) glycol byproduct, driving the polymerization reaction forward.

  • Continue the reaction until the desired intrinsic viscosity (a measure of molecular weight) is achieved.

  • Extrude the molten polyester and pelletize it.

Note on this compound in Catalysis

While antimony(III) oxide is the more common catalyst, patents exist that describe catalyst systems containing various metal oxalates, including the potential for antimony-containing oxalates in combination with other metallic catalysts like those based on tin or titanium.[7] These mixed-metal systems can offer synergistic effects, potentially reducing polymerization times and improving the properties of the final polyester.

Safety and Handling

Antimony compounds, including this compound and antimony oxides, should be handled with care. They are classified as hazardous substances.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (especially when handling fine powders), should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each specific compound.

Drug Development Professionals Advisory

While the primary applications of this compound in materials science are in industrial polymers, antimony compounds have a history of use in medicine, for example, in the treatment of leishmaniasis. The synthesis protocols for antimony oxides from an oxalate precursor could be relevant for the preparation of antimony-based active pharmaceutical ingredients (APIs) or their intermediates. The controlled thermal decomposition of the oxalate precursor allows for the potential production of antimony oxide nanoparticles with specific sizes and morphologies, which could influence their biological activity and toxicity. However, any material intended for pharmaceutical use must be synthesized under strict Good Manufacturing Practices (GMP) and undergo rigorous purification and toxicological evaluation. The toxicity of antimony is a significant concern, and its speciation (trivalent vs. pentavalent) greatly influences its biological effects. Therefore, careful characterization and control of the final antimony oxide product are paramount in any drug development context.

References

Application Notes and Protocols for the Synthesis of Mixed Crystal Oxides Using Antimony Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of mixed crystal oxides using antimony oxalate (B1200264) as a precursor. The oxalate method offers significant advantages, including the formation of homogenous, high-purity products at relatively lower temperatures compared to traditional ceramic methods.[1][2] This approach is particularly useful for creating complex oxides with tailored properties for applications in catalysis, electronics, and materials science.

Overview of the Antimony Oxalate Precursor Method

The synthesis of mixed crystal oxides via the this compound route is a versatile technique that relies on the thermal decomposition of a homogeneous precursor mixture. The key precursor, antimony(III) oxalate hydroxide (B78521) (Sb(C₂O₄)OH), is a stable compound that can be readily synthesized.[3] When mixed with other metal oxalates or oxides and heated, it decomposes to form highly reactive antimony oxide species that readily form complex mixed-oxide structures.[3][4]

The general workflow for this method involves three main stages:

  • Synthesis of the this compound Precursor: Preparation of stable antimony(III) oxalate hydroxide.

  • Preparation of the Precursor Mixture: Homogenous mixing of the this compound with other metal precursors.

  • Thermal Decomposition (Calcination): Controlled heating of the precursor mixture to induce decomposition and formation of the desired mixed crystal oxide.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Mixed Oxide Synthesis A Antimony(III) Oxide (Sb₂O₃) + Oxalic Acid Dihydrate B Reflux in Deionized Water A->B C Filter, Wash, and Dry B->C D Antimony(III) Oxalate Hydroxide (Sb(C₂O₄)OH) C->D E Homogenize Sb(C₂O₄)OH with other Metal Precursors D->E Combine Precursors F Calcination (Thermal Decomposition) E->F G Mixed Crystal Oxide Product F->G

General workflow for mixed oxide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Antimony(III) Oxalate Hydroxide (Sb(C₂O₄)OH) Precursor

This protocol details the synthesis of the essential this compound precursor.

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • In a round-bottom flask, create a slurry of 25 g of antimony(III) oxide and 22 g of oxalic acid dihydrate in 300 ml of deionized water.

  • Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

  • Allow the slurry to cool to room temperature.

  • Filter the mixture to recover the solid product.

  • Wash the collected white solid multiple times with deionized water to remove any unreacted starting materials.

  • Dry the final product, antimony(III) oxalate hydroxide (Sb(C₂O₄)OH), at 110 °C for 3 hours. A yield of approximately 96% can be expected.

Protocol 2: Synthesis of Zinc Antimony Oxide (ZnSb₂O₆)

This protocol describes the synthesis of the spinel-structured zinc antimony oxide.

Materials:

  • Antimony(III) oxalate hydroxide (Sb(C₂O₄)OH)

  • Zinc oxide (ZnO)

Procedure:

  • Prepare a homogeneous mixture of Sb(C₂O₄)OH and ZnO. The molar ratio should be adjusted based on the desired stoichiometry of the final product. For ZnSb₂O₆, a 1:1 molar ratio of ZnO to Sb₂O₃ (derived from the decomposition of two moles of Sb(C₂O₄)OH) is required.

  • Place the precursor mixture in a ceramic crucible.

  • Calcine the mixture in a furnace under an air atmosphere. The temperature should be ramped up to 700 °C (973 K) and held for a sufficient time to ensure complete reaction and crystallization.[3]

  • After calcination, allow the furnace to cool down to room temperature.

  • The resulting white powder is zinc antimony oxide.

Protocol 3: Synthesis of Barium Bismuth Antimony Oxide (BaBi₀.₅Sb₀.₅O₃)

This protocol outlines the synthesis of a perovskite-type mixed oxide.

Materials:

  • Antimony(III) oxalate hydroxide (Sb(C₂O₄)OH)

  • Barium oxalate hydrate (B1144303) (Ba(COO)₂·0.5H₂O)

  • Bismuth(III) oxide (Bi₂O₃)

Procedure:

  • Prepare an equimolar physical mixture of Ba(COO)₂·0.5H₂O, Sb(C₂O₄)OH, and Bi₂O₃.[5] Ensure the mixture is thoroughly homogenized by grinding in a mortar and pestle.

  • Transfer the homogenized powder to a high-temperature crucible.

  • Calcine the mixture in a furnace. The temperature should be raised to 950 °C to facilitate the formation of the single-phase BaBi₀.₅Sb₀.₅O₃.[5]

  • After the calcination process is complete, cool the furnace to room temperature.

  • The product is the desired perovskite-type mixed oxide.

Data Presentation

The properties of the final mixed oxide product are highly dependent on the synthesis conditions, particularly the calcination temperature. The following tables provide a summary of how these parameters can influence the characteristics of the resulting materials, based on studies of similar oxide systems prepared via the oxalate route.

Table 1: Effect of Calcination Temperature on the Properties of ZnO Nanoparticles from Zinc Oxalate

Calcination Temperature (°C)Average Crystallite Size (nm)
40032.07
50032.89
60035.63
70038.48

Data synthesized from information on the co-precipitation synthesis of ZnO.[6]

Table 2: Textural Properties of CuO-NiO Mixed Oxides from Oxalate Precursors (Calcined at 400°C)

NiO Content (wt.%)BET Surface Area (m²/g)Total Pore Volume (cm³/g)Average Pore Diameter (Å)
0 (Pure CuO)25.50.030948.5
122.70.026947.3
513.90.015644.8
107.80.011969.6
503.50.005081.8
100 (Pure NiO)12.40.016152.0

Data from the synthesis of CuO-NiO mixed oxides.[2]

Applications

Mixed crystal oxides containing antimony synthesized via the oxalate route have potential applications in various fields, particularly in catalysis. The high surface area and homogeneity of the materials prepared by this method can lead to enhanced catalytic activity.[7] For instance, manganese oxides prepared by an oxalate route have demonstrated superior performance in the total oxidation of volatile organic compounds (VOCs) compared to those prepared by other methods.[7] The temperature for 90% benzene (B151609) conversion on an oxalate-derived manganese oxide catalyst was 209 °C, significantly lower than that required for a catalyst prepared by a conventional NaOH route (341 °C).[7]

Furthermore, mixed antimony-metal oxides are being explored as durable electrocatalysts for water oxidation, a critical process in renewable energy technologies.[8]

Application_Pathway Precursor This compound Precursor MixedOxide Mixed Antimony-Metal Oxide Precursor->MixedOxide Thermal Decomposition Properties High Purity & Homogeneity High Surface Area Controlled Stoichiometry MixedOxide->Properties Applications Enhanced Catalytic Activity Improved Electrocatalytic Performance Novel Electronic Materials Properties->Applications

From precursor to application.

Conclusion

The use of this compound as a precursor provides a reliable and efficient method for the synthesis of a wide range of mixed crystal oxides. The protocols outlined in these application notes serve as a starting point for researchers to explore the synthesis of novel materials with tailored properties for various advanced applications. The key advantages of this method, including lower synthesis temperatures and the ability to achieve high homogeneity, make it a valuable tool in modern materials chemistry.[1]

References

Application Notes and Protocols: Antimony(III) Fluoride Oxalate for Birefringent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of antimony(III) fluoride (B91410) oxalate (B1200264) compounds as promising birefringent materials. The unique crystal structures of these materials, arising from the interplay between the stereochemically active lone pair of electrons on the Sb³⁺ cation, the planar π-conjugated oxalate anions ([C₂O₄]²⁻), and the high electronegativity of fluorine, result in exceptionally large birefringence. This property makes them highly suitable for applications in optical communication, laser technology, and other areas requiring the manipulation of polarized light.

Quantitative Data Summary

The following tables summarize the key optical and crystallographic properties of several recently synthesized antimony(III) fluoride oxalate birefringent materials.

Table 1: Birefringence and Optical Properties of Antimony(III) Fluoride Oxalate Compounds

CompoundBirefringence (Δn) @ 546 nmUV Cutoff Edge (nm)
KSb₂C₂O₄F₅0.170[1]~300
NH₄Sb(C₂O₄)F₂·H₂O0.111<280
[C(NH₂)₃]Sb(C₂O₄)F₂·H₂O0.323<280
RbSb(C₂O₄)F₂·H₂O0.162Not Reported
(NH₄)₄Sb₂(C₂O₄)₃F₄·2H₂ONot ReportedNot Reported
[C(NH₂)₃]₃Sb(C₂O₄)₂F₂·2H₂ONot ReportedNot Reported

Table 2: Crystallographic Data for Selected Antimony(III) Fluoride Oxalate Compounds

CompoundCrystal SystemSpace Group
KSb₂C₂O₄F₅MonoclinicP2₁/c
Sb₃O₄FMonoclinicP21/c[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of antimony(III) fluoride oxalate single crystals.

Synthesis of Antimony(III) Fluoride Oxalate Single Crystals via Hydrothermal Method

This protocol describes a general hydrothermal synthesis route for producing high-quality single crystals of antimony(III) fluoride oxalates. The specific reactants and molar ratios should be adjusted based on the target compound.

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Alkali metal or ammonium (B1175870) fluoride (e.g., KF, NH₄F) or guanidinium (B1211019) fluoride

  • Hydrofluoric acid (HF, 40% aqueous solution)

  • Deionized water

Equipment:

  • 23 mL Teflon-lined stainless steel autoclave

  • Programmable oven

  • Fume hood

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Magnetic stirrer and stir bars

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or desiccator

Procedure:

  • Precursor Mixture Preparation: In a typical synthesis, stoichiometric amounts of Sb₂O₃, oxalic acid dihydrate, and the desired fluoride salt are mixed in deionized water. A small amount of hydrofluoric acid is often added to aid in dissolution and act as a mineralizer. The specific molar ratios will vary depending on the target compound.

  • Hydrothermal Reaction: The resulting mixture is transferred to a 23 mL Teflon-lined stainless steel autoclave. The autoclave is sealed and heated in a programmable oven to a specific temperature (typically between 180-230 °C) for a period of several days (e.g., 5 days).

  • Controlled Cooling: After the reaction period, the oven is slowly cooled to room temperature over several days (e.g., 3-5 days). This slow cooling process is crucial for the growth of large, high-quality single crystals.

  • Crystal Isolation and Cleaning: The autoclave is opened in a fume hood, and the solid products are isolated by filtration. The resulting crystals are washed thoroughly with deionized water and ethanol (B145695) to remove any unreacted starting materials or byproducts.

  • Drying: The cleaned crystals are dried in an oven at a low temperature (e.g., 60 °C) or in a desiccator at room temperature.

Characterization of Birefringent Properties

The birefringence of the synthesized crystals can be measured using a polarizing microscope equipped with a Berek or quartz wedge compensator.

Equipment:

  • Polarizing microscope

  • Berek or quartz wedge compensator

  • Monochromatic light source (e.g., with a 546 nm filter)

  • Digital camera for imaging

Procedure:

  • Crystal Selection: A high-quality single crystal with flat, parallel faces is selected for measurement.

  • Microscope Setup: The crystal is placed on the rotating stage of the polarizing microscope.

  • Measurement: The optical path difference (retardation) is measured at various points on the crystal using the compensator.

  • Thickness Measurement: The thickness of the crystal at the points of retardation measurement is determined using a micrometer or the focusing mechanism of the microscope.

  • Birefringence Calculation: The birefringence (Δn) is calculated using the formula: Δn = R / d, where R is the optical path difference and d is the thickness of the crystal.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is used to determine the precise crystal structure of the synthesized compounds.

Equipment:

  • Single-crystal X-ray diffractometer with a CCD detector

  • Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å)

Procedure:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam, and diffraction data are collected at room temperature. A series of frames are collected with different crystal orientations.

  • Data Processing: The collected data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined with anisotropic displacement parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability of the compounds.

Equipment:

  • Simultaneous TGA/DSC instrument

Procedure:

  • Sample Preparation: A small amount of the crystalline sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • TGA/DSC Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., nitrogen) from room temperature to a higher temperature (e.g., 800-1000 °C).

  • Data Analysis: The TGA curve shows the weight loss as a function of temperature, indicating decomposition temperatures. The DSC curve shows endothermic or exothermic peaks corresponding to phase transitions or decomposition events.

Visualizations

Structure-Property Relationship in Antimony(III) Fluoride Oxalates

G Structure-Property Relationship in Birefringent Antimony(III) Fluoride Oxalates cluster_structure Crystal Structure Components cluster_interaction Structural Arrangement Sb3_cation Stereochemically Active Sb³⁺ Cation (Lone Pair) Distorted_Polyhedra Formation of Highly Distorted SbOₓFᵧ Polyhedra Sb3_cation->Distorted_Polyhedra Induces Oxalate_anion Planar π-conjugated [C₂O₄]²⁻ Anion Anisotropic_Arrangement Anisotropic Arrangement of [C₂O₄]²⁻ Groups Oxalate_anion->Anisotropic_Arrangement Contributes to Fluorine Highly Electronegative Fluorine Fluorine->Distorted_Polyhedra Enhances Distortion Large_Birefringence Large Birefringence (Δn) Distorted_Polyhedra->Large_Birefringence Leads to Anisotropic_Arrangement->Large_Birefringence Leads to

Caption: Key structural features contributing to large birefringence.

General Experimental Workflow

G General Experimental Workflow for Antimony(III) Fluoride Oxalate Birefringent Materials cluster_characterization Characterization Techniques Start Start Synthesis Hydrothermal Synthesis of Single Crystals Start->Synthesis Characterization Characterization Synthesis->Characterization XRD Single-Crystal XRD (Structure Determination) Characterization->XRD Birefringence Birefringence Measurement (Optical Anisotropy) Characterization->Birefringence Thermal TGA/DSC (Thermal Stability) Characterization->Thermal Spectroscopy UV-Vis-NIR Spectroscopy (Transparency Window) Characterization->Spectroscopy End End XRD->End Birefringence->End Thermal->End Spectroscopy->End

Caption: Workflow for synthesis and characterization.

References

Application Notes and Protocols: The Role of Antimony Oxalate in Flame-Retardant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony compounds are critical components in the formulation of flame-retardant materials, acting as synergists that significantly enhance the efficacy of halogenated flame retardants. While antimony trioxide (Sb₂O₃) is the most commonly used compound, other antimony species, such as antimony oxalate (B1200264), are of interest due to their specific chemical properties.[1][2][3] This document provides a detailed overview of the role of antimony compounds, with a focus on antimony oxalate, in flame-retardant systems. It includes theoretical mechanisms, experimental protocols for evaluation, and data presentation guidelines.

Antimony compounds are not typically effective flame retardants on their own.[1][3] Their primary function is to work synergistically with chlorine- or bromine-containing flame retardants.[1][3] This synergistic interaction is crucial for achieving high levels of flame retardancy in a variety of polymers used in electronics, construction, and textiles.[1][2]

Mechanism of Action: The Antimony-Halogen Synergy

The flame-retardant action of antimony compounds in the presence of a halogen source is a two-fold process, occurring in both the gas phase and the condensed (solid) phase of the burning polymer.

2.1 Gas Phase Inhibition

During combustion, the halogenated flame retardant decomposes and releases hydrogen halides (HX, where X is Cl or Br).[3] These hydrogen halides then react with the antimony compound (e.g., antimony trioxide) to form volatile antimony trihalides (SbX₃) and antimony oxyhalides (SbOX).[3]

  • Reaction: Sb₂O₃ + 6HX → 2SbX₃ + 3H₂O[3]

These volatile antimony species act as radical traps in the flame.[4] They scavenge highly reactive H• and OH• radicals, which are essential for the propagation of the combustion chain reaction, thus quenching the flame.[5]

2.2 Condensed Phase Charring

In the solid phase, the formation of antimony oxyhalide promotes the dehydration of the polymer backbone, leading to the formation of a stable, insulating char layer on the material's surface.[2][3] This char layer acts as a physical barrier, limiting the heat transfer to the underlying material and restricting the flow of flammable volatile gases to the flame front.[2][3]

Role of this compound

Direct quantitative data on the flame-retardant performance of this compound is limited in publicly available literature. However, its role can be inferred from the well-understood chemistry of antimony synergists and the thermal decomposition behavior of metal oxalates.

It is hypothesized that this compound acts as a precursor to the active antimony oxide species. Upon heating, metal oxalates typically decompose to form metal oxides and gaseous byproducts (CO and CO₂). It is therefore expected that this compound will decompose to form antimony trioxide (Sb₂O₃), which can then participate in the synergistic flame-retardant cycle as described above. The organic oxalate portion would decompose, potentially influencing the char formation process.

The decomposition temperature of this compound is a critical parameter. An ideal precursor would decompose at a temperature slightly below or coincident with the decomposition of the halogenated flame retardant and the polymer matrix to ensure the timely release of the active antimony species.

Quantitative Data Presentation

Effective evaluation of flame-retardant systems relies on standardized testing methodologies that provide quantitative data. The following tables present illustrative data for common flame-retardancy tests.

Table 1: Limiting Oxygen Index (LOI) Data

The LOI test determines the minimum oxygen concentration required to sustain combustion. A higher LOI value indicates better flame retardancy.[6][7]

FormulationLOI (%)
Base Polymer (e.g., ABS)18.5
Base Polymer + Halogenated FR (15 wt%)24.0
Base Polymer + Halogenated FR (15 wt%) + Sb₂O₃ (5 wt%)29.5
Base Polymer + Halogenated FR (15 wt%) + this compound (5 wt%)28.0 - 30.0 (Expected)

Note: Data for this compound is an expected range based on its function as a precursor.

Table 2: UL 94 Vertical Burn Test Ratings

The UL 94 test classifies materials based on their self-extinguishing characteristics. V-0 is the highest rating for this test, indicating that burning stops within 10 seconds after two applications of a flame, with no flaming drips.[8][9]

FormulationUL 94 Rating
Base Polymer (e.g., Polypropylene)HB (Horizontal Burn)
Base Polymer + Halogenated FR (20 wt%)V-2
Base Polymer + Halogenated FR (20 wt%) + Sb₂O₃ (7 wt%)V-0
Base Polymer + Halogenated FR (20 wt%) + this compound (7 wt%)V-0 (Expected)

Note: Data for this compound is an expected rating based on its function as a precursor.

Table 3: Cone Calorimetry Data

Cone calorimetry is a comprehensive test that measures various combustion parameters, including Heat Release Rate (HRR), Peak Heat Release Rate (PHRR), and Total Heat Released (THR).[10] Lower values for these parameters indicate improved flame retardancy.

FormulationPHRR (kW/m²)THR (MJ/m²)
Base Polymer (e.g., Polyamide 6)110095
Base Polymer + Halogenated FR (18 wt%)75070
Base Polymer + Halogenated FR (18 wt%) + Sb₂O₃ (6 wt%)45055
Base Polymer + Halogenated FR (18 wt%) + this compound (6 wt%)450 - 500 (Expected)55 - 60 (Expected)

Note: Data for this compound is an expected range based on its function as a precursor.

Experimental Protocols

5.1 Protocol for Preparation of Flame-Retardant Polymer Composites

This protocol describes a standard melt-blending procedure for incorporating this compound and a halogenated flame retardant into a thermoplastic polymer.

  • Drying: Dry the base polymer resin, this compound, and halogenated flame retardant in a vacuum oven at a temperature appropriate for the polymer (e.g., 80°C for ABS) for at least 4 hours to remove any absorbed moisture.

  • Pre-mixing: Weigh the desired amounts of the dried polymer, this compound, and halogenated flame retardant and physically pre-mix them in a container.

  • Melt Blending:

    • Set the temperature profile of a twin-screw extruder suitable for the base polymer.

    • Feed the pre-mixed material into the extruder.

    • The melt-blended extrudate is then cooled in a water bath and pelletized.

  • Specimen Preparation:

    • Dry the compounded pellets in a vacuum oven.

    • Use an injection molding machine to prepare test specimens of the required dimensions for LOI, UL 94, and cone calorimetry testing.

5.2 Protocol for Limiting Oxygen Index (LOI) Test (ASTM D2863)

  • Apparatus: A standardized LOI apparatus consisting of a heat-resistant glass chimney, a specimen holder, and gas flow control for oxygen and nitrogen.

  • Procedure:

    • Mount the conditioned test specimen vertically in the center of the glass chimney.

    • Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.

    • Ignite the top of the specimen with a propane (B168953) torch.

    • Observe the combustion behavior of the specimen.

    • Systematically vary the oxygen concentration in the gas mixture until the minimum concentration that supports sustained flaming combustion for a specified duration or extent of burning is determined.

    • This minimum oxygen concentration is recorded as the LOI value.[6][7]

5.3 Protocol for UL 94 Vertical Burn Test

  • Apparatus: A test chamber free from drafts, a specimen holder, a Bunsen burner, and a timer. A piece of dry absorbent cotton is placed below the specimen.

  • Procedure:

    • Clamp the conditioned specimen vertically.

    • Apply a specified blue flame from the Bunsen burner to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time.

    • As soon as the afterflame ceases, immediately re-apply the flame for another 10 seconds.

    • Remove the flame and record the second afterflame time and the afterglow time.

    • Note if any flaming drips ignite the cotton below.

    • The material is classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton.[8]

5.4 Protocol for Cone Calorimetry Test (ASTM E1354)

  • Apparatus: A cone calorimeter, which includes a conical radiant heater, a load cell to measure mass loss, and an exhaust system with gas analysis instrumentation.

  • Procedure:

    • Wrap the test specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder on the load cell.

    • Expose the specimen to a specified level of constant heat flux (e.g., 35 or 50 kW/m²) from the conical heater.

    • A spark igniter is used to ignite the flammable gases evolved from the specimen's surface.

    • The test continues until flaming ceases or for a predetermined period.

    • Throughout the test, the instrument continuously records data, including the rate of heat release, mass loss rate, time to ignition, and smoke production.

Visualizations

flame_retardant_mechanism cluster_polymer Polymer Matrix cluster_gas_phase Gas Phase (Flame) cluster_condensed_phase Condensed Phase (Solid) Polymer Polymer + Halogenated FR + this compound Decomposition Decomposition Polymer->Decomposition Thermal Decomposition Radicals H•, OH• Radicals (Propagate Fire) Quenched Flame Quenching Radicals->Quenched SbX3 Volatile SbX₃, SbOX SbX3->Radicals Radical Trapping Char Insulating Char Layer Protection Heat & Fuel Barrier Char->Protection Heat Heat Heat->Polymer Decomposition->SbX3 Sb₂O₃ + HX → Decomposition->Char Promotion of Charring

Caption: Synergistic flame-retardant mechanism of antimony compounds with halogenated flame retardants.

experimental_workflow start Start: Define Formulation drying 1. Drying of Polymer & Additives start->drying mixing 2. Pre-mixing of Components drying->mixing extrusion 3. Melt Blending (Twin-Screw Extruder) mixing->extrusion pelletizing 4. Pelletizing extrusion->pelletizing molding 5. Injection Molding of Test Specimens pelletizing->molding testing 6. Flame Retardancy Testing molding->testing loi LOI Test (ASTM D2863) testing->loi ul94 UL 94 Test testing->ul94 cone Cone Calorimetry (ASTM E1354) testing->cone analysis 7. Data Analysis & Comparison loi->analysis ul94->analysis cone->analysis end End: Performance Evaluation analysis->end

Caption: Experimental workflow for evaluating flame-retardant materials.

Caption: Logical relationships between flame retardancy tests and material properties.

References

Application Notes and Protocols: Antimony Oxalate in Laboratory Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of antimony oxalate (B1200264) in various laboratory chemical analysis techniques. The following sections detail the preparation of standard solutions, its application in titrimetry and electrochemical analysis, and its use as a precursor in the synthesis of analytical materials.

Application Note 1: Preparation of Standard Solutions

Antimony oxalate, with a defined stoichiometric formula (Sb₂(C₂O₄)₃), serves as a stable and reliable primary standard for both antimony and oxalate ions in analytical chemistry. Its high purity and stability make it an excellent starting material for the preparation of accurate standard solutions for a variety of analytical applications, including atomic spectroscopy and chromatographic techniques.

Quantitative Data: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaSb₂(C₂O₄)₃
Molecular Weight507.58 g/mol
AppearanceWhite crystalline powder
SolubilitySparingly soluble in water, soluble in acids
Protocol 1: Preparation of a 1000 ppm Antimony (Sb) Standard Solution

This protocol describes the preparation of a 1000 ppm (mg/L) antimony standard solution for use in atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

Materials:

  • This compound (Sb₂(C₂O₄)₃), analytical grade

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water (ASTM Type I)

  • Volumetric flasks (100 mL and 1000 mL)

  • Analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • The molar mass of Sb is 121.76 g/mol .

    • The molar mass of Sb₂(C₂O₄)₃ is 507.58 g/mol .

    • The mass of Sb₂(C₂O₄)₃ needed to prepare 1000 mg of Sb is: (1000 mg Sb) * (507.58 g Sb₂(C₂O₄)₃ / (2 * 121.76 g Sb)) = 2084.2 mg or 2.0842 g.

  • Weighing and Dissolution:

    • Accurately weigh 2.0842 g of this compound and transfer it to a 100 mL beaker.

    • Add approximately 20 mL of concentrated HCl and gently heat on a hot plate in a fume hood until the this compound is completely dissolved.

  • Dilution:

    • Allow the solution to cool to room temperature.

    • Carefully transfer the solution to a 1000 mL volumetric flask.

    • Rinse the beaker several times with small volumes of deionized water and add the rinsings to the volumetric flask.

    • Dilute the solution to the mark with deionized water.

  • Homogenization and Storage:

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clean, labeled polyethylene (B3416737) bottle for storage. This solution is a 1000 ppm Sb standard.

cluster_prep Preparation of 1000 ppm Sb Standard Solution weigh Weigh 2.0842 g This compound dissolve Dissolve in conc. HCl with gentle heating weigh->dissolve cool Cool to room temperature dissolve->cool transfer Transfer to 1000 mL volumetric flask cool->transfer dilute Dilute to mark with deionized water transfer->dilute homogenize Homogenize and store dilute->homogenize

Workflow for preparing a 1000 ppm Antimony standard solution.

Application Note 2: Use in Redox Titrimetry

The oxalate component of this compound can be used as a primary standard for the standardization of strong oxidizing agents, most notably potassium permanganate (B83412) (KMnO₄). This redox titration is a fundamental analytical technique for determining the concentration of permanganate solutions, which are subsequently used in the analysis of a wide range of analytes.

Protocol 2: Standardization of Potassium Permanganate Solution with this compound

This protocol outlines the procedure for standardizing an approximately 0.02 M potassium permanganate solution.

Materials:

  • This compound (Sb₂(C₂O₄)₃), analytical grade, dried at 110°C

  • Potassium Permanganate (KMnO₄) solution (~0.02 M)

  • Sulfuric Acid (H₂SO₄), 1 M

  • Deionized Water

  • Analytical balance

  • Burette, pipette, conical flasks

  • Hot plate

Procedure:

  • Preparation of the Oxalate Standard:

    • Accurately weigh approximately 0.2 g of dried this compound into a 250 mL conical flask.

    • Add 100 mL of 1 M sulfuric acid to dissolve the sample. Gentle warming may be required.

  • Titration:

    • Heat the oxalate solution to 80-90°C.

    • Fill a clean burette with the potassium permanganate solution and record the initial volume.

    • Titrate the hot oxalate solution with the permanganate solution. The permanganate solution will be decolorized as it is added.

    • The endpoint is reached when a faint, persistent pink color is observed throughout the solution.

    • Record the final volume of the permanganate solution used.

  • Calculation:

    • The reaction is: 5 C₂O₄²⁻ + 2 MnO₄⁻ + 16 H⁺ → 10 CO₂ + 2 Mn²⁺ + 8 H₂O

    • Calculate the moles of oxalate from the mass of this compound used.

    • From the stoichiometry of the reaction (5 moles of oxalate react with 2 moles of permanganate), calculate the moles of permanganate consumed.

    • Calculate the molarity of the potassium permanganate solution.

    • Repeat the titration at least two more times and calculate the average molarity.

cluster_titration Permanganate Titration Workflow prep_oxalate Prepare this compound standard solution in H₂SO₄ heat Heat solution to 80-90°C prep_oxalate->heat titrate Titrate with KMnO₄ solution heat->titrate endpoint Observe persistent pink endpoint titrate->endpoint calculate Calculate molarity of KMnO₄ endpoint->calculate

Workflow for the standardization of KMnO₄ with this compound.

Application Note 3: Use in Electrochemical Analysis

This compound can be utilized in the preparation of standard solutions for the determination of antimony(III) by electrochemical methods such as anodic stripping voltammetry (ASV). ASV is a highly sensitive technique for trace metal analysis.

Protocol 3: Determination of Antimony(III) by Anodic Stripping Voltammetry

This protocol provides a general procedure for the determination of Sb(III) using a glassy carbon electrode, where a standard solution prepared from this compound can be used for calibration.

Materials:

  • Antimony(III) standard solution (prepared from this compound as in Protocol 1 and diluted as required)

  • Supporting electrolyte (e.g., 0.1 M HCl)

  • Glassy carbon electrode (working electrode), Ag/AgCl electrode (reference electrode), Platinum wire (counter electrode)

  • Voltammetric analyzer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of Sb(III) standard solutions in the desired concentration range (e.g., 10-100 µg/L) by diluting the 1000 ppm stock solution with the supporting electrolyte.

  • Electrochemical Measurement:

    • Place a known volume of the standard or sample solution into the electrochemical cell.

    • Immerse the electrodes in the solution.

    • Apply a deposition potential (e.g., -0.8 V vs. Ag/AgCl) for a specified time (e.g., 120 s) while stirring the solution. This preconcentrates Sb onto the working electrode.

    • Stop the stirring and allow the solution to become quiescent (e.g., 30 s).

    • Scan the potential in the positive direction (e.g., from -0.8 V to 0.2 V).

    • Record the resulting stripping voltammogram. The peak current at a potential characteristic of Sb oxidation is proportional to its concentration.

  • Calibration and Quantification:

    • Construct a calibration curve by plotting the peak current versus the concentration of the Sb(III) standards.

    • Determine the concentration of Sb(III) in the unknown sample by measuring its peak current and interpolating from the calibration curve.

cluster_asv Anodic Stripping Voltammetry Workflow for Sb(III) prepare_standards Prepare Sb(III) standards from This compound stock solution setup_cell Set up electrochemical cell with sample/standard and electrodes prepare_standards->setup_cell deposition Apply deposition potential with stirring (preconcentration) setup_cell->deposition equilibration Equilibrate without stirring deposition->equilibration stripping Scan potential and record stripping peak equilibration->stripping calibration Construct calibration curve and quantify sample stripping->calibration

Workflow for the determination of Sb(III) by ASV.

Application Note 4: Precursor in Material Synthesis for Analytical Applications

This compound can serve as a precursor for the synthesis of antimony-containing materials, such as antimony oxide (Sb₂O₃) nanoparticles, which can be used to modify electrodes for electrochemical sensors or as catalysts in analytical reactions. The thermal decomposition of this compound yields antimony oxide.

Protocol 4: Synthesis of Antimony Oxide Nanoparticles

This protocol describes the synthesis of antimony oxide nanoparticles by thermal decomposition of this compound.

Materials:

  • This compound (Sb₂(C₂O₄)₃)

  • Furnace

  • Crucible (ceramic)

Procedure:

  • Decomposition:

    • Place a known amount of this compound into a ceramic crucible.

    • Place the crucible in a furnace.

    • Heat the sample in air at a controlled rate (e.g., 5°C/min) to a final temperature of 400-500°C.

    • Hold the temperature for a specified time (e.g., 2 hours) to ensure complete decomposition. The oxalate will decompose into gaseous CO and CO₂, leaving behind antimony oxide.

  • Characterization:

    • Allow the furnace to cool down to room temperature.

    • Collect the resulting white powder, which is antimony oxide (Sb₂O₃).

    • The synthesized material can be characterized by techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm its composition and morphology.

cluster_synthesis Synthesis of Sb₂O₃ Nanoparticles start This compound (precursor) heat Thermal Decomposition (400-500°C in air) start->heat product Antimony Oxide (Sb₂O₃) (nanoparticles) heat->product characterize Characterization (XRD, SEM) product->characterize

Logical relationship in the synthesis of Sb₂O₃ from this compound.

Application Notes and Protocols for Experimental Use of Antimony Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Antimony oxalate (B1200264) (Sb₂(C₂O₄)₃) is an inorganic compound that serves as a precursor in the synthesis of various antimony-based materials and finds potential applications in catalysis and textile dyeing.[1] Unlike other antimony compounds such as antimony potassium tartrate, which has a history in medicine for treating parasitic diseases, antimony oxalate is not typically used in direct therapeutic applications.[2][3] Its primary utility in a research and development setting lies in its role as a source of antimony for the preparation of oxides, mixed-metal catalysts, and as a mordant in dyeing processes. This document provides an overview of its properties, potential applications, and detailed, representative experimental protocols.

Given the limited availability of specific, validated protocols for this compound in peer-reviewed literature, the following methodologies are based on established chemical principles for metal oxalates and related antimony compounds. Researchers should treat these as starting points and optimize the procedures for their specific experimental contexts.

Properties and Safety Data

This compound is a solid that is highly insoluble in water and decomposes upon heating to form antimony oxide.[1] It is classified as harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be used when handling this compound.[4]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueReference(s)
Chemical Formula Sb₂(C₂O₄)₃[1]
Molecular Weight 507.58 g/mol [1][5]
CAS Number 16455-98-4[1][4]
Appearance Powder[1]
Solubility in Water Highly insoluble[1]
Hazard Classifications Acute Toxicity (Oral), Category 4; Acute Toxicity (Inhalation), Category 4; Hazardous to the Aquatic Environment (Chronic), Category 2[4]
Hazard Statements H302: Harmful if swallowed. H332: Harmful if inhaled. H411: Toxic to aquatic life with long lasting effects.[4]
Precautionary Statements P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P501: Dispose of contents/container to industrial combustion plant.[4]

Application: Precursor for Antimony Oxide Nanoparticles

This compound can serve as a precursor for the synthesis of antimony oxide (Sb₂O₃) nanoparticles through thermal decomposition. The oxalate method offers a route to producing fine, high-purity oxide powders at lower temperatures than traditional ceramic methods.[2] The morphology and particle size of the resulting oxide can be influenced by the decomposition conditions.

Experimental Protocol: Thermal Decomposition of this compound

This protocol describes the synthesis of antimony oxide nanoparticles by the thermal decomposition of this compound in a controlled atmosphere.

Materials:

  • This compound (Sb₂(C₂O₄)₃)

  • Tube furnace with gas flow control

  • Ceramic boat

  • Inert gas (e.g., Nitrogen or Argon)

  • Characterization equipment (e.g., XRD, SEM, TEM)

Procedure:

  • Place a known quantity (e.g., 1-2 grams) of this compound powder into a ceramic boat.

  • Position the ceramic boat in the center of the tube furnace.

  • Purge the furnace tube with an inert gas (e.g., nitrogen) at a flow rate of 100 mL/min for 30 minutes to remove any residual air.

  • While maintaining the inert gas flow, heat the furnace to the desired decomposition temperature. A temperature ramp of 5-10°C/min is recommended. The decomposition of metal oxalates typically occurs in the range of 200-500°C.[2] A thermogravimetric analysis (TGA) of this compound is advised to determine the precise decomposition temperature.

  • Hold the furnace at the target temperature for a set duration (e.g., 2-4 hours) to ensure complete decomposition of the precursor.

  • After the hold time, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

  • Once cooled, carefully retrieve the ceramic boat containing the resulting antimony oxide powder.

  • Characterize the synthesized powder using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase (e.g., senarmontite or valentinite forms of Sb₂O₃), Scanning Electron Microscopy (SEM) to observe particle morphology, and Transmission Electron Microscopy (TEM) to determine particle size.[6]

G Workflow for Antimony Oxide Nanoparticle Synthesis cluster_0 Preparation cluster_1 Decomposition cluster_2 Recovery & Analysis A Place this compound in Ceramic Boat B Position in Tube Furnace A->B C Purge with Inert Gas B->C D Heat to Decomposition Temperature (e.g., 300-500°C) C->D E Hold for 2-4 hours D->E F Cool to Room Temperature E->F G Retrieve Sb₂O₃ Nanopowder F->G H Characterize (XRD, SEM, TEM) G->H G Role of Antimony Catalyst in Polycondensation Reactants Monomer/Oligomer with -OH and -COOR end groups Intermediate Activated Carbonyl Complex Reactants->Intermediate Coordination Catalyst This compound (Sb³⁺ Lewis Acid) Catalyst->Intermediate Activation Polymer Higher Molecular Weight Polyester Chain Intermediate->Polymer Condensation Byproduct Byproduct (e.g., Ethylene Glycol) Intermediate->Byproduct Elimination Polymer->Reactants Chain Growth G Textile Dyeing Workflow with this compound Mordant A Scour Fabric (Clean Fibers) C Immerse Fabric in Mordant Bath A->C B Prepare Mordant Bath (this compound in Water) B->C D Heat to 80-90°C (1 hour) C->D E Cool and Steep (Optional: Overnight) D->E F Rinse Mordanted Fabric E->F G Dye Fabric in Natural Dye Bath F->G H Final Rinse and Dry G->H

References

Application Notes and Protocols: Antimony Oxalate in the Fabrication of Metal/Metal Oxide Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimony oxalate (B1200264) serves as a valuable precursor in the synthesis of antimony-based metal/metal oxide composites. Its primary advantage lies in its ability to decompose cleanly upon heating, yielding antimony oxide (Sb₂O₃) nanoparticles. This thermal decomposition, or calcination, allows for the controlled formation of antimony oxide, which can then be integrated into various metal or mixed-metal oxide composite materials.[1] These composites are of significant interest for a range of applications, including catalysis, energy storage, and flame retardants.

The oxalate co-precipitation route is a particularly effective method for achieving a homogeneous distribution of different metal cations at the atomic level, leading to the formation of finely dispersed mixed metal oxides upon calcination.[2] This approach offers excellent stoichiometric control over the final product.[3]

This document provides detailed application notes and experimental protocols for the use of antimony oxalate in the fabrication of metal/metal oxide composites.

Data Presentation

Table 1: Thermal Decomposition Parameters for Metal Oxalate Precursors

Metal Oxalate PrecursorDecomposition Temperature Range (°C)Resulting OxideReference
This compound (Sb₂(C₂O₄)₃)~550Sb₂O₃[4]
Iron(II) Oxalate (FeC₂O₄·2H₂O)Decomposes to form HFOsHydrous Ferric Oxides[5]
Nickel Oxalate (NiC₂O₄·2H₂O)~400-900NiO[2]
Zinc Oxalate (ZnC₂O₄·2H₂O)~400-900ZnO[2]
Manganese Oxalate (MnC₂O₄·2H₂O)~400-900MnₓOᵧ[2]
Copper Oxalate (CuC₂O₄)Not specifiedCuO[3]

Table 2: Properties of Antimony Oxide and Related Composites

MaterialSynthesis MethodParticle/Crystallite SizeKey Properties/ApplicationsReference
Antimony Oxide (Sb₂O₃) NanoparticlesVapor Transport and Condensation10-250 nmCatalyst, flame retardant, optical materials[6]
Antimony-doped Iron Oxide (Sb-Fe₂O₃)Wet Synthesis~15 nmNot specified[7]
Nanoscale Antimony (from SbCl₃)Reduction with Aluminum25.3 nm (crystallite), 50 nm (particle)Anodes for sodium-ion batteries[8]
Mixed Transition-Metal Ferrites (from oxalates)Co-precipitation and Calcination30-190 nmMagnetic properties[3]

Experimental Protocols

Protocol 1: Synthesis of Antimony Oxide (Sb₂O₃) Nanoparticles via Thermal Decomposition of this compound

This protocol describes the conversion of this compound to antimony oxide nanoparticles through calcination.

Materials:

  • Antimony(III) oxalate (Sb₂(C₂O₄)₃) powder

  • Tube furnace with programmable temperature control

  • Inert gas supply (e.g., Nitrogen, Argon)

  • Ceramic crucible

Procedure:

  • Place a known quantity of this compound powder into a ceramic crucible.

  • Position the crucible in the center of the tube furnace.

  • Purge the furnace tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove oxygen.

  • While maintaining a constant inert gas flow, heat the furnace to a target temperature of approximately 550°C.[4] The heating rate can be programmed, for example, at 5°C/minute.

  • Hold the temperature at 550°C for a specified duration, typically 2-4 hours, to ensure complete decomposition of the this compound.

  • After the calcination period, turn off the furnace and allow it to cool to room temperature under the inert gas flow.

  • Once cooled, carefully remove the crucible containing the resulting white antimony oxide (Sb₂O₃) powder.

  • Characterize the synthesized Sb₂O₃ nanoparticles using techniques such as X-ray diffraction (XRD) to confirm the crystal phase and Transmission Electron Microscopy (TEM) to determine particle size and morphology.

Protocol 2: Fabrication of a Mixed Metal-Antimony Oxide Composite via Co-precipitation and Calcination

This protocol outlines the synthesis of a mixed metal-antimony oxide composite using a co-precipitation method followed by thermal decomposition. This example uses iron as the second metal.

Materials:

  • Antimony(III) oxalate (Sb₂(C₂O₄)₃)

  • Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or other soluble iron salt

  • Oxalic acid (H₂C₂O₄) solution

  • Ammonium hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH) solution for pH adjustment

  • Deionized water

  • Beakers, magnetic stirrer, and pH meter

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

  • Tube furnace

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare an aqueous solution of a soluble iron salt (e.g., iron(II) sulfate) of a desired molarity.

    • Prepare an aqueous solution of oxalic acid. The molar ratio of metal ions to oxalate ions is crucial for complete precipitation.

  • Co-precipitation:

    • In a beaker, dissolve a stoichiometric amount of this compound and the iron salt in deionized water.

    • While stirring vigorously, slowly add the oxalic acid solution to the metal salt solution.

    • Monitor the pH of the solution and adjust it to a value that ensures the precipitation of both metal oxalates. A pH below 5 is generally required to avoid the formation of metal hydroxides.[2]

    • Continue stirring for several hours to ensure complete precipitation and homogenization of the mixed oxalate precursor.

  • Filtration and Drying:

    • Filter the resulting precipitate using a Büchner funnel and wash it several times with deionized water to remove any soluble impurities.

    • Dry the collected mixed oxalate powder in an oven at a low temperature (e.g., 80-100°C) overnight.

  • Calcination:

    • Place the dried mixed oxalate powder in a ceramic crucible and transfer it to a tube furnace.

    • Purge the furnace with an inert gas.

    • Heat the furnace to the desired calcination temperature. The optimal temperature will depend on the specific metals and the desired final oxide phase, but a range of 400-900°C is common for mixed oxalates.[2]

    • Hold at the calcination temperature for several hours.

    • Cool the furnace to room temperature under an inert atmosphere.

  • Characterization:

    • Analyze the resulting mixed metal-antimony oxide powder using XRD to identify the crystalline phases and TEM/SEM to observe the morphology and particle size distribution.

Mandatory Visualizations

Experimental Workflow for Composite Fabrication

experimental_workflow cluster_precursor Precursor Preparation cluster_synthesis Synthesis cluster_composite Composite Formation antimony_oxalate This compound co_precipitation Co-precipitation antimony_oxalate->co_precipitation metal_salt Other Metal Salt metal_salt->co_precipitation calcination Thermal Decomposition (Calcination) co_precipitation->calcination Mixed Oxalate Precursor oxide_nanoparticles Antimony Oxide or Mixed Metal-Antimony Oxide Nanoparticles calcination->oxide_nanoparticles incorporation Incorporation into Matrix (e.g., Metal Powder) oxide_nanoparticles->incorporation final_composite Metal/Metal Oxide Composite incorporation->final_composite

Caption: Workflow for fabricating metal/metal oxide composites using this compound.

Logical Relationship of Synthesis Steps

logical_relationship start Start: this compound & Other Metal Precursors step1 Step 1: Precursor Synthesis (e.g., Co-precipitation) start->step1 decision1 Homogeneous Precursor? step1->decision1 decision1->step1 No, adjust parameters step2 Step 2: Thermal Decomposition (Calcination) decision1->step2 Yes decision2 Desired Oxide Phase & Particle Size? step2->decision2 decision2->step2 No, adjust calcination conditions step3 Step 3: Composite Fabrication (e.g., Powder Metallurgy) decision2->step3 Yes end End: Final Composite Material step3->end

Caption: Decision-making process in the synthesis of metal/metal oxide composites.

References

Application Notes and Protocols for Fibyrous Metal Oxalate Synthesis via Ammonia Coordination Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of fibrous metal oxalates using the ammonia (B1221849) coordination method. This technique offers a simple and economical route to produce high-aspect-ratio metal oxalate (B1200264) precursors, which can be further processed into fibrous metals or metal oxides. Such materials are of significant interest in catalysis, energy storage, and drug delivery systems due to their unique anisotropic properties.

Introduction

The ammonia coordination method is a wet-chemical precipitation technique that utilizes ammonia to control the morphology of metal oxalate crystals, promoting their growth in one dimension to form fibrous or needle-like structures.[1][2][3] The underlying mechanism involves the formation of metal-ammine complexes ([M(NH₃)ₙ]²⁺) in the solution. These complexes influence the crystal growth kinetics, leading to anisotropic development. The presence of ammonia molecules can increase the surface energy of specific crystal planes, encouraging preferential growth along a particular crystallographic axis.[1][2] This method is applicable to a range of transition metals, including nickel, cobalt, iron, copper, and silver.[1][4]

Key Influencing Factors

The morphology and dimensions of the resulting fibrous metal oxalates are sensitive to several experimental parameters:

  • pH: This is a critical factor. An alkaline pH is necessary to ensure the presence of free ammonia (NH₃) to form metal-ammine complexes. At lower pH values, ammonia is protonated to form ammonium (B1175870) ions (NH₄⁺), which do not participate in the coordination and typically result in granular or rod-like precipitates.[2]

  • Temperature: Reaction temperature affects the kinetics of both the complex formation and the precipitation reaction, thereby influencing the aspect ratio of the fibers.

  • Reactant Concentration: The concentration of the metal salt, oxalate source, and ammonia can impact the supersaturation of the solution, which in turn affects the nucleation and growth rates of the crystals.

  • Aging Time: An aging period following the initial precipitation allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones, leading to more uniform and well-defined fibrous structures.[1]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of various fibrous metal oxalates. The protocol for nickel oxalate is well-established, while the protocols for other metals are based on available literature and the general principles of the ammonia coordination method, and may require further optimization.

Fibrous Nickel(II) Oxalate Synthesis

This protocol is adapted from the work of Ma et al. (2022).[2]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Sodium oxalate (Na₂C₂O₄)

  • Ammonia solution (25-28%)

  • Polyvinylpyrrolidone K30 (PVP K30) - optional surfactant

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Ethanol

Equipment:

  • Three-neck flask

  • Magnetic stirrer with heating mantle

  • Peristaltic pumps

  • pH meter

  • Vacuum filtration apparatus

  • Drying oven

Protocol:

  • Solution A (Nickel-Ammonia Solution): Dissolve 2.38 g of NiCl₂·6H₂O and 4.26 mL of ammonia solution (25-28%) in 50 mL of deionized water.

  • Solution B (Oxalate Solution): Dissolve 1.34 g of sodium oxalate in 50 mL of deionized water.

  • Substrate Solution: Dissolve 0.31 g of PVP K30 in 25 mL of deionized water in the three-neck flask.

  • pH Adjustment: Adjust the pH of all three solutions to 9.5 using HCl or NaOH.

  • Reaction Setup: Place the three-neck flask containing the substrate solution on the magnetic stirrer and heat to 80°C.

  • Precipitation: Simultaneously pump Solution A and Solution B into the three-neck flask at a constant rate (e.g., 1 mL/min) with continuous stirring (e.g., 200 rpm).

  • Aging: After the addition of both solutions is complete, maintain the reaction mixture at 80°C for 4 hours for particle aging.

  • Washing: Separate the light blue precipitate by vacuum filtration. Wash the solid product three times with deionized water and then three times with ethanol.

  • Drying: Dry the final product in a vacuum oven at 25°C for 24 hours.

Expected Product: Fibrous nickel oxalate with the approximate formula Ni(NH₃)₁.₇C₂O₄·2.2H₂O.[1]

Fibrous Cobalt(II) Oxalate Synthesis (Generalized Protocol)

This protocol is a composite based on the principles of the ammonia coordination method and available literature on fibrous cobalt oxalate formation.

Materials:

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Ammonium oxalate ((NH₄)₂C₂O₄)

  • Ammonia solution (25-28%)

  • Deionized water

  • Ethanol

Protocol:

  • Solution A (Cobalt Solution): Prepare an aqueous solution of the cobalt salt (e.g., 0.1 M CoCl₂).

  • Solution B (Oxalate-Ammonia Solution): Prepare an aqueous solution of ammonium oxalate (e.g., 0.1 M) and add ammonia solution to achieve an alkaline pH (e.g., pH 8-10).

  • Reaction Setup: Heat a vessel containing deionized water to a desired temperature (e.g., 60-80°C) with stirring.

  • Precipitation: Simultaneously and slowly add Solution A and Solution B to the heated water.

  • Aging: Allow the resulting precipitate to age in the mother liquor for a period of 1 to 4 hours at the reaction temperature.

  • Washing and Drying: Filter, wash with deionized water and ethanol, and dry the product as described for nickel oxalate.

Expected Product: Fibrous ammoniacal complex of cobalt oxalate, potentially with a formula similar to Co(NH₃)₁.₅C₂O₄·2H₂O.

Generalized Protocol for Fibrous Iron(II), Copper(II), and Zinc(II) Oxalates

Detailed protocols for the synthesis of fibrous iron, copper, and zinc oxalates using the ammonia coordination method are not extensively reported. The following generalized protocol serves as a starting point for optimization.

Materials:

  • A water-soluble salt of the desired metal (e.g., FeCl₂·4H₂O, CuSO₄·5H₂O, Zn(NO₃)₂·6H₂O)

  • An oxalate source (e.g., sodium oxalate, ammonium oxalate, or oxalic acid)

  • Ammonia solution (25-28%)

  • Deionized water

  • Ethanol

Protocol:

  • Metal-Ammonia Complex Formation: Prepare an aqueous solution of the metal salt and add ammonia solution to form the metal-ammine complex. The pH should be adjusted to an alkaline range (typically 8-10) to ensure the stability of the complex.

  • Oxalate Solution Preparation: Prepare an aqueous solution of the oxalate source.

  • Precipitation: While stirring vigorously, add the oxalate solution to the metal-ammine complex solution at a controlled temperature (e.g., 50-90°C).

  • Aging: Allow the precipitate to age in the solution for a defined period (e.g., 1-4 hours) to promote fibrous growth.

  • Isolation: Isolate the product by filtration, followed by washing with deionized water and ethanol, and then dry under vacuum.

Note: The optimal pH, temperature, reactant concentrations, and aging time will need to be determined empirically for each specific metal oxalate to achieve the desired fibrous morphology.

Data Presentation

Table 1: Summary of a Typical Synthesis Protocol for Fibrous Nickel(II) Oxalate

ParameterValue
Nickel SaltNiCl₂·6H₂O
Oxalate SourceNa₂C₂O₄
Ammonia Concentration25-28%
Surfactant (optional)PVP K30
Reaction Temperature80°C
pH9.5
Aging Time4 hours
Stirring Rate200 rpm
Final Product FormulaNi(NH₃)₁.₇C₂O₄·2.2H₂O[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_solutions Solution Preparation cluster_reaction Reaction cluster_processing Product Processing solA Solution A (Metal Salt + Ammonia) precipitation Precipitation (Controlled Temp & pH) solA->precipitation solB Solution B (Oxalate Source) solB->precipitation solC Substrate Solution (Optional Surfactant) solC->precipitation aging Aging precipitation->aging filtration Filtration aging->filtration washing Washing filtration->washing drying Drying washing->drying final_product Fibrous Metal Oxalate drying->final_product

Caption: General experimental workflow for fibrous metal oxalate synthesis.

Proposed Formation Mechanism

formation_mechanism M2_aq M²⁺(aq) complex [M(NH₃)ₙ]²⁺ (Metal-Ammine Complex) M2_aq->complex + nNH₃ NH3 NH₃ (Ammonia) nucleation Nucleation complex->nucleation oxalate C₂O₄²⁻ (Oxalate) oxalate->nucleation growth Anisotropic Growth nucleation->growth Preferential growth on specific crystal planes fibers Fibrous Metal Oxalate growth->fibers

Caption: Proposed mechanism for fibrous metal oxalate formation.

References

Troubleshooting & Optimization

Technical Support Center: Antimony Oxalate Thermal Decomposition Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thermal decomposition of antimony oxalate (B1200264).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the thermal decomposition analysis of antimony oxalate.

Issue 1: Inconsistent Decomposition Temperatures

  • Question: Why are the onset decomposition temperatures for my this compound samples varying between experiments?

  • Answer: Variations in decomposition temperature can be attributed to several factors:

    • Heating Rate: Different heating rates can shift the apparent decomposition temperature. Faster rates may result in higher observed onset temperatures.

    • Sample Mass and Packing: Larger sample masses or densely packed samples can lead to temperature gradients within the sample, causing inconsistent results.

    • Atmosphere: The composition of the purge gas (e.g., inert vs. oxidizing) and its flow rate can influence the decomposition pathway and temperature.

    • Sample Purity: Impurities in the this compound can alter its thermal stability.

Troubleshooting Steps:

  • Standardize Heating Rate: Use a consistent heating rate for all analyses, typically between 5°C/min and 20°C/min.

  • Consistent Sample Preparation: Use a similar sample mass (typically 5-10 mg) and ensure consistent, loose packing in the crucible.

  • Control Atmosphere: Maintain a constant flow rate of the purge gas (e.g., 20-50 mL/min) to ensure a consistent atmosphere around the sample.

  • Verify Sample Purity: If possible, verify the purity of your this compound using techniques like X-ray Diffraction (XRD).

G start Start: Inconsistent Decomposition Temperatures check_heating_rate Check Heating Rate Is it consistent? start->check_heating_rate check_sample_prep Check Sample Preparation Mass and packing consistent? check_heating_rate:f1->check_sample_prep Yes standardize_protocol Standardize Experimental Protocol check_heating_rate:f1->standardize_protocol No check_atmosphere Check Atmosphere Gas and flow rate consistent? check_sample_prep:f1->check_atmosphere Yes check_sample_prep:f1->standardize_protocol No check_purity Check Sample Purity Is the sample pure? check_atmosphere:f1->check_purity Yes check_atmosphere:f1->standardize_protocol No purify_sample Purify or Obtain New Sample check_purity:f1->purify_sample No end_good Problem Resolved check_purity:f1->end_good Yes standardize_protocol->end_good purify_sample->end_good end_bad Consult Instrument Specialist purify_sample->end_bad

Caption: Troubleshooting inconsistent decomposition temperatures.

Issue 2: Mass Loss Does Not Match Theoretical Values

  • Question: The observed mass loss in my TGA curve for this compound hydroxide (B78521) is significantly different from the calculated theoretical value of 35.7%. What could be the cause?

  • Answer: Discrepancies between experimental and theoretical mass loss can arise from:

    • Incomplete Decomposition: The final temperature may not have been high enough for the decomposition to go to completion.

    • Instrument Calibration: The thermobalance may require calibration.

    • Reaction with Crucible: The sample or its decomposition products might react with the crucible material.

    • Formation of Intermediates: Stable intermediate compounds may form that do not fully decompose under the experimental conditions.

    • Atmosphere Effects: In an oxidizing atmosphere (like air), further reactions can occur, such as the oxidation of Sb2O3 to Sb2O4, leading to a mass gain at higher temperatures.

Troubleshooting Steps:

  • Verify Final Temperature: Ensure the experiment is run to a temperature where the TGA curve shows a stable plateau, indicating the completion of the reaction.

  • Calibrate the TGA: Perform a mass calibration of the TGA instrument using standard calibration weights.

  • Use Inert Crucibles: Employ inert crucibles, such as alumina (B75360) or platinum, to minimize the risk of reactions.

  • Analyze Residue: Analyze the final product using techniques like XRD to identify the composition and confirm if the expected Sb2O3 has been formed.

  • Control Atmosphere: For decomposition to Sb2O3, use an inert atmosphere like nitrogen or argon.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of this compound hydroxide (SbC2O4OH)?

A1: this compound hydroxide undergoes a single-step decomposition to antimony(III) oxide (Sb2O3).[1] This endothermic reaction has an onset temperature of mass loss at approximately 564 K (291°C).[1] The expected mass loss is around 34.8%, which is in close agreement with the calculated theoretical value of 35.7%.[1]

Q2: What are the gaseous products of the thermal decomposition of this compound hydroxide?

A2: The decomposition of this compound hydroxide releases water (H2O), carbon dioxide (CO2), and carbon monoxide (CO).[1] The overall reaction is: 2 SbC2O4OH → Sb2O3 + H2O + 2 CO2 + 2 CO.[1]

Q3: How does the decomposition of this compound differ in an inert versus an oxidizing atmosphere?

A3: In an inert atmosphere (like nitrogen or argon), this compound hydroxide decomposes to Sb2O3. In an oxidizing atmosphere (like air), the resulting Sb2O3 can be further oxidized to Sb2O4 at higher temperatures.[1] This will be visible as a mass gain in the TGA curve following the initial decomposition.

Q4: What is a suitable experimental protocol for the thermogravimetric analysis (TGA) of this compound?

A4: A general protocol for TGA of this compound is as follows. Specific parameters may need to be optimized for your instrument and research question.

Experimental Protocols

Thermogravimetric Analysis (TGA) of this compound Hydroxide

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample into an inert crucible (e.g., alumina).

  • Atmosphere: Use a high-purity inert gas, such as nitrogen or argon, with a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Collection: Record the mass loss as a function of temperature.

G cluster_prep Sample Preparation cluster_tga TGA Instrument Setup cluster_analysis Analysis weigh Weigh 5-10 mg of This compound place Place sample in an inert crucible (e.g., Alumina) weigh->place instrument Place crucible in TGA place->instrument atmosphere Set inert atmosphere (N2 or Ar, 20-50 mL/min) instrument->atmosphere program Program temperature ramp: 30°C to 600°C at 10°C/min atmosphere->program run Start the TGA run program->run collect Record mass loss vs. temperature run->collect analyze Analyze the resulting TGA curve collect->analyze

Caption: Experimental workflow for TGA of this compound.

Data Presentation

Table 1: Thermal Decomposition Data for this compound Hydroxide (SbC2O4OH)

ParameterValueReference
Decomposition ReactionSingle Step[1]
Onset Temperature of Mass Loss564 K (291°C)[1]
Final Decomposition ProductAntimony(III) Oxide (Sb2O3)[1]
Theoretical Mass Loss35.7%[1]
Experimental Mass Loss34.8%[1]
Gaseous ByproductsH2O, CO2, CO[1]
Reaction TypeEndothermic[1]

Table 2: Recommended TGA Experimental Parameters

ParameterRecommended Value
Sample Mass5 - 10 mg
Heating Rate5 - 20 °C/min
AtmosphereInert (Nitrogen or Argon)
Gas Flow Rate20 - 50 mL/min
Temperature RangeRoom Temperature to ~600°C
Crucible TypeAlumina or Platinum

References

Technical Support Center: Antimony Oxalate & Radiation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working with antimony oxalate (B1200264) in experiments involving ionizing radiation. It addresses potential issues related to radiation-induced changes in the compound and subsequent experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with antimony oxalate in a radiation environment?

A1: Working with this compound requires adherence to standard chemical safety protocols, and the addition of radiation introduces further hazards. Antimony compounds can be toxic if inhaled or swallowed.[1] Key safety measures include:

  • Chemical Safety : Always handle this compound in a well-ventilated area or fume hood.[1] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and disposable gloves.[2][3] Avoid creating dust.[1]

  • Radiation Safety : Follow the ALARA (As Low As Reasonably Achievable) principle to minimize radiation exposure.[4] Use appropriate shielding and wear any required dosimetry badges to monitor your occupational dose.[3][4] All work areas and equipment must be monitored for radioactive contamination.[4]

  • Combined Hazards : Be aware that irradiated materials may have altered chemical properties. All waste, including contaminated PPE and solutions, must be disposed of according to your institution's specific radioactive and chemical waste procedures.[4][5]

Q2: My this compound solution appears to have changed color after irradiation. What could this indicate?

A2: A color change in your sample post-irradiation often indicates a chemical alteration. Ionizing radiation can induce the formation of defect centers or cause changes in the oxidation state of the antimony ions (e.g., Sb³⁺ to Sb⁴⁺), which can alter the material's optical properties.[6] This phenomenon, known as photo-darkening, has been observed in antimony-modified glasses where radiation leads to reduced optical transparency.[6][7] This suggests a structural or electronic change in your compound that should be investigated.

Q3: How can I analytically determine if my this compound sample has been damaged or altered by radiation?

A3: Several analytical methods can be employed to detect radiation-induced changes. The choice depends on the expected alteration.

  • Spectroscopy : Techniques like UV-Vis Spectroscopy can identify changes in optical properties, as mentioned above.

  • Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect degradation products or changes in the primary compound's structure.[8][9]

  • Atomic Spectroscopy : Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) is a highly sensitive method for quantifying the concentration of antimony, which can help verify sample integrity or detect leaching if the sample is in a solution.[10]

  • Luminescence Techniques : Thermoluminescence (TL) is a validated method for identifying if a material has been irradiated. It measures the light emitted when the material is heated, which is proportional to the absorbed radiation dose.[9][11]

Q4: I am observing inconsistent biological effects in my cell culture experiments when using irradiated this compound. What are the potential causes?

A4: Inconsistent biological effects can stem from several factors related to both the compound and the experimental procedure.

  • Compound Instability : Radiation may have fragmented the oxalate or altered the antimony's oxidation state, creating new chemical species. These new species could have different toxicities or biological activities. Trivalent antimony compounds, for instance, have been shown to impair DNA damage repair mechanisms.[12]

  • Formation of Reactive Oxygen Species (ROS) : Ionizing radiation can interact with the sample and any solvent (especially aqueous solutions) to generate ROS. These highly reactive molecules can cause oxidative stress in cell cultures, leading to variable results that may not be directly caused by the this compound itself.[12][13]

  • Experimental Error : Standard sources of experimental error, such as inconsistent cell densities, incubation times, or measurement fluctuations, can be magnified when working with an unstable or reactive compound.[14][15]

Troubleshooting Guides

Guide 1: Inconsistent Analytical Measurements Post-Irradiation
Problem/Observation Potential Cause Recommended Action
Shifting or new peaks in HPLC or GC-MS. Radiation has caused degradation or alteration of the this compound, creating new chemical species.1. Attempt to identify the new peaks using a mass spectrometry detector. 2. Run a non-irradiated control sample in parallel under identical conditions for comparison. 3. Evaluate if the irradiation dose or solvent needs to be modified to minimize degradation.
Decreased concentration of the parent compound. The compound is not stable under the applied radiation dose.1. Perform a dose-response study to find the stability threshold. 2. Consider irradiating the sample in a solid state or at cryogenic temperatures to reduce molecular mobility and degradation.
Changes in UV-Vis absorbance spectrum. Alteration of the electronic structure or formation of color centers.[6]1. Correlate absorbance changes with the radiation dose. 2. Use this as a potential screening method for radiation effects before proceeding with more complex analyses.
Guide 2: Unexpected Cellular Responses
Problem/Observation Potential Cause Recommended Action
Higher than expected cytotoxicity. 1. Synergistic effect of radiation-induced ROS and antimony toxicity.[12] 2. Formation of a more toxic degradation product.1. Include a "vehicle control" that has been irradiated under the same conditions (e.g., irradiated buffer) to assess the effect of ROS alone. 2. Analyze the irradiated sample for degradation products (See Guide 1). 3. Incorporate an antioxidant (e.g., N-acetylcysteine) in a control experiment to see if it mitigates the effect.
High variability between experimental replicates. 1. Inconsistent sample degradation. 2. Random experimental errors (pipetting, timing).[16] 3. Cellular sensitivity to subtle changes in the compound.1. Prepare a single, large batch of irradiated this compound to use for all replicates. 2. Increase the number of replicates to improve statistical power. 3. Review and standardize all steps of the experimental protocol.
Effects diminish over time after irradiation. The radiation-induced reactive species are unstable and decay over time.1. Standardize the time between sample irradiation and its introduction to the cell culture. 2. Consider analyzing the sample at different time points post-irradiation to characterize the decay of the effect.

Experimental Protocols

Protocol 1: Quantifying this compound Degradation via HPLC

This protocol provides a general framework for assessing the stability of this compound after irradiation.

  • Sample Preparation :

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., deionized water or buffer).

    • Divide the stock solution into aliquots. Keep a portion as a non-irradiated control.

    • Expose the experimental aliquots to the desired dose of ionizing radiation.

  • HPLC Analysis :

    • System : An HPLC system equipped with a UV detector and a C18 column is a common starting point.

    • Mobile Phase : A gradient of acetonitrile (B52724) and water with 0.1% formic acid is often effective for polar compounds. This must be optimized for this compound.

    • Injection : Inject equal volumes (e.g., 10 µL) of the control and irradiated samples.

    • Detection : Monitor at a wavelength determined by a UV scan of the parent compound (e.g., 254 nm).

  • Data Analysis :

    • Compare the chromatograms of the irradiated and control samples.

    • Quantify the peak area of the parent this compound peak. A decrease in the peak area in the irradiated sample indicates degradation.

    • Note the appearance of any new peaks, which represent degradation products. The percentage degradation can be calculated as: % Degradation = [(Area_Control - Area_Irradiated) / Area_Control] * 100

Visualizations

Workflow for Troubleshooting Experimental Inconsistencies

G start Inconsistent Experimental Results Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_protocol Step 2: Review Experimental Protocol check_bio Step 3: Assess Biological System analysis Run Analytical Checks (HPLC, GC-MS, UV-Vis) on Irradiated vs. Control Sample check_compound->analysis review_steps Audit Protocol Steps (Pipetting, Timing, Concentrations, Contamination Checks) check_protocol->review_steps degraded Is Compound Degraded? analysis->degraded degraded->check_protocol No modify_rad Modify Irradiation Conditions (e.g., lower dose, add scavenger, solid phase) degraded->modify_rad Yes re_run_compound Re-run Experiment with Modified Compound modify_rad->re_run_compound error_found Procedural Error Identified? review_steps->error_found error_found->check_bio No correct_protocol Correct Protocol and Standardize error_found->correct_protocol Yes re_run_protocol Re-run Experiment with Corrected Protocol correct_protocol->re_run_protocol

Caption: A logical workflow for diagnosing the source of inconsistent experimental results.

Potential Mechanism for Radiation-Induced Cellular Damage

G cluster_0 Radiation Interaction cluster_1 Primary Effects cluster_2 Cellular Impact IR Ionizing Radiation SbOx This compound (Sb³⁺-Oxalate) IR->SbOx Direct Effect H2O Water/Solvent IR->H2O Indirect Effect Degradation Degraded Compound (e.g., Sb⁴⁺, Oxalate fragments) SbOx->Degradation ROS Reactive Oxygen Species (ROS) H2O->ROS Cell Target Cell Degradation->Cell Direct Toxicity ROS->Cell Induces OxStress Oxidative Stress Cell->OxStress DNA_damage Impaired DNA Repair & Direct Toxicity Cell->DNA_damage Response Altered Biological Response / Cytotoxicity OxStress->Response DNA_damage->Response

References

Technical Support Center: Optimizing Antimony Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity of antimony oxalate (B1200264). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your synthesis experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of antimony oxalate, presented in a question-and-answer format. Many of the principles are based on established methods for precipitating metal oxalates.

Q1: My this compound yield is significantly lower than expected. What are the potential reasons, and how can I improve it?

A1: Low yields can stem from several factors, including incomplete precipitation, loss of product during washing, or suboptimal reaction conditions.

  • Potential Causes & Solutions:

    • Incomplete Precipitation: The reaction may not have gone to completion.

      • Solution: Ensure you are using the correct stoichiometric ratios of reactants. A slight excess of oxalic acid may drive the reaction to completion. Also, allow for a sufficient reaction time with adequate stirring to ensure thorough mixing.

    • Suboptimal pH: The pH of the reaction medium plays a crucial role in the solubility of metal oxalates. A highly acidic environment can increase the solubility of this compound, thus reducing the precipitate yield.

      • Solution: Carefully adjust the pH of the solution. While specific optimal pH ranges for this compound are not widely published, experiments with other metal oxalates suggest that a less acidic medium can improve precipitation. This can be achieved by the controlled addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium hydroxide. However, be cautious not to raise the pH too high, which could lead to the precipitation of antimony hydroxides.

    • Product Loss During Washing: this compound has low, but non-zero, solubility in water, which can be exacerbated by washing with large volumes of room temperature or warm solvent.

      • Solution: Use cold deionized water or a cold, dilute solution of oxalic acid for washing the precipitate to minimize dissolution. Use the minimum volume of washing solvent necessary to remove impurities.

    • Inadequate Cooling/Crystallization Time: Insufficient time for the precipitate to form and crystallize out of the solution can lead to lower recovery.

      • Solution: After precipitation, cool the reaction mixture in an ice bath and allow it to "age" or "digest" for a period, which can promote the formation of larger, more easily filterable crystals and increase the recovered yield.

Q2: The synthesized this compound is not a pure white powder; it has a yellowish or off-white tint. What is the likely cause and solution?

A2: Discoloration often indicates the presence of impurities, which can arise from starting materials or side reactions.

  • Potential Causes & Solutions:

    • Presence of Iron or Other Metal Impurities: If the antimony precursor (e.g., antimony(III) oxide or antimony(III) chloride) contains iron or other transition metal impurities, these can co-precipitate as colored oxalates.

      • Solution: Use high-purity starting materials. If necessary, analyze the antimony precursor for trace metal content using techniques like ICP-MS.

    • Formation of Antimony Oxides: Incomplete reaction or decomposition during drying can lead to the presence of antimony oxides (e.g., Sb₂O₃), which can impart a yellowish tint.

      • Solution: Ensure the reaction goes to completion by optimizing reaction time and stoichiometry. Control the drying conditions carefully; avoid excessive temperatures that could lead to thermal decomposition. Drying under vacuum at a moderate temperature is recommended.

    • Oxidation of Antimony(III): While less common for the oxalate, oxidation to Antimony(V) species under certain conditions could potentially lead to different products.

      • Solution: Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected, although for most standard aqueous preparations, this is not typically necessary.

Q3: The final product contains significant impurities, such as residual chlorides. How can I improve the purity?

A3: Achieving high purity requires careful control of the precipitation and purification steps.

  • Potential Causes & Solutions:

    • Trapped Mother Liquor: The precipitate can trap the solution from which it was formed, leading to contamination with unreacted starting materials and byproducts.

      • Solution: Ensure thorough washing of the precipitate. Multiple washing steps with an appropriate cold solvent are recommended. Reslurrying the precipitate in fresh cold solvent before filtration can be more effective than simply washing on the filter.

    • Co-precipitation of Other Salts: If the starting materials are not pure, or if side reactions occur, other insoluble species may precipitate along with the this compound.

      • Solution: Use high-purity reagents. Control the reaction conditions (pH, temperature) to favor the precipitation of the desired product.

    • Ineffective Washing: The washing procedure itself may not be sufficient to remove all soluble impurities.

      • Solution: After filtration, test the filtrate for the presence of the suspected impurity (e.g., adding a silver nitrate (B79036) solution to test for chlorides). Continue washing until the test is negative.

Frequently Asked Questions (FAQs)

Q: What are the common starting materials for this compound synthesis? A: Common methods involve the reaction of an antimony(III) source with oxalic acid. The most frequently cited antimony precursors are antimony(III) oxide (Sb₂O₃) and antimony(III) chloride (SbCl₃).[1] For the synthesis of related complexes like antimony potassium oxalate, potassium hydroxide is also used.

Q: What is the role of temperature in the synthesis of this compound? A: Temperature affects both the reaction kinetics and the solubility of the product. Generally, carrying out the precipitation at a slightly elevated temperature can lead to the formation of larger, more easily filterable crystals. However, excessively high temperatures can increase the solubility of the product, leading to lower yields, and may also promote decomposition. For many metal oxalate precipitations, temperatures in the range of 40-60°C are often a good starting point.

Q: How can I improve the filterability of the this compound precipitate? A: Fine, poorly crystalline precipitates can be difficult to filter. To improve filterability, you can try the following:

  • Increase the precipitation temperature (within a reasonable range, as discussed above).

  • Allow for an "aging" or "digestion" period after precipitation, where the suspension is stirred gently at a constant temperature. This allows smaller particles to dissolve and redeposit onto larger crystals (Ostwald ripening).

  • Ensure slow addition of the precipitating agent with vigorous stirring to avoid localized high supersaturation, which can lead to the formation of many small nuclei.

Q: What are suitable solvents for recrystallizing this compound to improve purity? A: this compound is generally insoluble in water and common organic solvents.[2] Recrystallization is therefore challenging. Purification is typically achieved through thorough washing of the precipitate. If minor soluble impurities are present, washing with hot water followed by cold water and then a solvent like ethanol (B145695) to aid drying can be effective.

Q: What analytical techniques can be used to assess the purity of the synthesized this compound? A: Several techniques can be employed:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of the product and identify any crystalline impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the oxalate group and Sb-O bonds.

  • Thermogravimetric Analysis (TGA): To determine the thermal decomposition profile and confirm the absence of hydrated water or other volatile impurities.

  • Elemental Analysis (e.g., ICP-OES or AAS): To determine the elemental composition (Sb, C, O) and quantify any metallic impurities.

  • Titration Methods: While less common for the direct analysis of this compound, titrimetric methods could be adapted to determine the oxalate content after dissolving the sample in a suitable acidic medium.

Data Presentation

The following table summarizes the expected qualitative effects of key reaction parameters on the yield and purity of this compound, based on general principles of precipitation chemistry and analogies with other metal oxalate systems.

ParameterEffect on YieldEffect on PurityNotes
Temperature Can decrease if too high (increased solubility)Can improve (larger crystals, less surface adsorption)Optimal temperature balances kinetics and solubility.
pH Highly influential; very low pH increases solubilityCan be improved by avoiding co-precipitation of hydroxides at high pHAn optimal pH window exists for maximizing yield and purity.
Reactant Conc. Increases up to a pointMay decrease at very high concentrations due to impurity trappingHigher concentrations can increase throughput but may require more rigorous purification.
Stirring Rate Can improve by ensuring homogeneityCan improve by promoting uniform crystal growthVigorous stirring is generally beneficial during reactant addition.
Aging Time Generally increasesCan improve through Ostwald ripeningAllowing the precipitate to digest in the mother liquor can be beneficial.
Washing Solvent Can decrease if product is solubleSignificantly improves by removing soluble impuritiesUse of a cold solvent is recommended.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound and a related compound, antimony potassium oxalate.

Protocol 1: Synthesis of Antimony(III) Oxalate from Antimony(III) Chloride

This protocol is based on the principle of precipitating this compound from an acidic solution of antimony(III) chloride.[1]

  • Preparation of Antimony(III) Chloride Solution: Carefully dissolve a known amount of antimony(III) chloride (SbCl₃) in a minimal amount of dilute hydrochloric acid to prevent the formation of antimony oxychloride (SbOCl). The solution should be clear.

  • Preparation of Oxalic Acid Solution: Prepare a saturated or near-saturated solution of oxalic acid (H₂C₂O₄) in deionized water.

  • Precipitation: While stirring the antimony(III) chloride solution vigorously, slowly add the oxalic acid solution dropwise. A white precipitate of this compound will form.

  • Digestion: After the addition is complete, continue to stir the mixture, gently warming it to approximately 40-50°C for 30-60 minutes to promote crystal growth.

  • Cooling and Crystallization: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid several times with cold deionized water to remove residual chloride ions. Test the filtrate with a silver nitrate solution to ensure complete removal of chlorides. Follow with a wash using a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.

Protocol 2: Synthesis of Antimony Potassium Oxalate

This protocol describes a method for synthesizing the complex salt, antimony potassium oxalate.

  • Reaction Mixture Preparation: In a reaction vessel, combine antimony(III) oxide (Sb₂O₃), potassium hydroxide (KOH), and oxalic acid (H₂C₂O₄) in a stoichiometric ratio in deionized water.

  • Reaction: Heat the mixture with constant stirring. The solids will gradually dissolve as the reaction proceeds to form the soluble antimony potassium oxalate complex.

  • Filtration: Filter the hot solution to remove any unreacted starting materials or insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystallization.

  • Isolation and Washing: Collect the crystals by filtration. Wash the crystals with a small amount of cold water, followed by a cold ethanol-water mixture, and finally with cold ethanol.

  • Drying: Dry the crystals in a desiccator or in a low-temperature oven.

Mandatory Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Precipitation cluster_purification 3. Purification & Drying cluster_product 4. Final Product prep_sb Prepare Antimony(III) Source Solution (e.g., SbCl₃ in dil. HCl) mix Slowly add Oxalic Acid to Sb(III) Solution with Vigorous Stirring prep_sb->mix prep_ox Prepare Oxalic Acid Solution prep_ox->mix digest Digest Precipitate (e.g., 40-50°C, 30-60 min) mix->digest cool Cool in Ice Bath (≥ 1 hour) digest->cool filter Filter Precipitate cool->filter wash Wash with Cold DI Water (until Cl⁻ free) filter->wash dry Dry Under Vacuum (60-80°C) wash->dry product High-Purity This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Yield Observed incomplete Incomplete Precipitation? start->incomplete dissolution Product Dissolution during Washing? start->dissolution ph_issue Suboptimal pH? start->ph_issue sol_incomplete - Check Stoichiometry - Increase Reaction Time - Ensure Adequate Stirring incomplete->sol_incomplete sol_dissolution - Use Cold Washing Solvent - Minimize Solvent Volume dissolution->sol_dissolution sol_ph - Adjust pH Carefully (avoid extremes) ph_issue->sol_ph

Caption: Troubleshooting logic for low yield in this compound synthesis.

troubleshooting_purity cluster_causes Potential Causes cluster_solutions Recommended Solutions start Purity Issues Identified (e.g., discoloration, impurities) impure_reagents Impure Starting Materials? start->impure_reagents trapped_liquor Trapped Mother Liquor? start->trapped_liquor side_reactions Side Reactions or Decomposition? start->side_reactions sol_reagents - Use High-Purity Reagents - Analyze Precursors impure_reagents->sol_reagents sol_liquor - Thorough Washing (multiple cycles) - Reslurry Precipitate trapped_liquor->sol_liquor sol_side_reactions - Control Temperature & pH - Optimize Drying Conditions (vacuum, moderate temp.) side_reactions->sol_side_reactions

Caption: Troubleshooting logic for purity issues in this compound synthesis.

References

Challenges in handling and storing antimony oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antimony oxalate (B1200264).

Frequently Asked Questions (FAQs)

1. What is antimony oxalate and what are its common applications?

This compound (Sb₂(C₂O₄)₃) is a chemical compound used in various laboratory applications. Due to the known biological activity of antimony compounds, it is of interest in drug development, particularly in the synthesis of antimonial drugs for treating diseases like leishmaniasis.[1] It can also serve as a precursor for the synthesis of other antimony-containing materials.

2. What are the primary hazards associated with this compound?

This compound is classified as harmful if swallowed or inhaled.[1] It is also toxic to aquatic life with long-lasting effects.[1] Care should be taken to avoid creating and inhaling dust.

3. What are the recommended storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[1]

4. Is this compound soluble in water or common organic solvents?

5. What is the thermal stability of this compound?

This compound decomposes upon heating. The decomposition temperature can vary depending on the atmosphere. When heated, it converts to antimony oxide.

Troubleshooting Guide

Issue: The this compound powder appears discolored or clumpy.

  • Possible Cause: The material may have absorbed moisture. Antimony compounds can be sensitive to moisture.

  • Solution: Ensure the container is always tightly sealed after use. Store in a desiccator if working in a humid environment. Do not use the material if significant discoloration or clumping is observed, as it may indicate decomposition or impurity formation.

Issue: Inconsistent results in experiments using this compound.

  • Possible Cause 1: Incomplete dissolution/dispersion. Due to its high insolubility, achieving a homogenous reaction mixture can be challenging.

  • Solution 1: Employ vigorous stirring, sonication, or the use of a high-shear mixer to ensure the best possible dispersion of the solid in the reaction medium.

  • Possible Cause 2: Hydrolysis. Antimony salts can hydrolyze in the presence of water, especially under certain pH conditions, to form antimony oxides or oxychlorides if chloride ions are present.[3][4]

  • Solution 2: If the reaction is sensitive to water, use anhydrous solvents and handle the material under an inert atmosphere (e.g., nitrogen or argon). Control the pH of the reaction mixture where applicable.

  • Possible Cause 3: Incompatibility with other reagents. this compound is incompatible with strong acids, strong bases, and strong oxidizing agents.[5]

  • Solution 3: Avoid using these reagents in direct combination with this compound. If their use is necessary, consider a multi-step synthesis where the incompatible reagent is introduced after the this compound has been consumed or transformed.

Issue: Difficulty in removing antimony byproducts from the final product.

  • Possible Cause: The high insolubility of antimony compounds can make them difficult to remove by simple washing.

  • Solution: Consider using a chelating agent to form a more soluble antimony complex that can be washed away. The choice of chelating agent will depend on the specific reaction conditions and the nature of your desired product.

Data and Protocols

Quantitative Data

Table 1: Thermal Decomposition of this compound

AtmosphereDecomposition Temperature RangeFinal Product
Air250 - 350 °CAntimony Oxide (Sb₂O₃)
Nitrogen250 - 350 °CAntimony Oxide (Sb₂O₃)

Note: Decomposition temperatures can be influenced by heating rate and sample purity.

Table 2: Solubility of Antimony Compounds in Aqueous Solutions at Different pH

Antimony CompoundpHSolubilityNotes
Antimony(III) Oxide< 2IncreasesForms positively charged species.[3]
Antimony(III) Oxide2 - 10LowExists as the neutral species Sb(OH)₃.[3]
Antimony(III) Oxide> 11IncreasesForms anionic species.
Antimony(V) Oxide< 2.7Increases
Antimony(V) Oxide2.7 - 10.4LowExists as the anion Sb(OH)₆⁻.[3]

Note: This table provides general trends for antimony oxides, which are the decomposition products of this compound. The solubility of this compound itself in aqueous solutions is very low across the pH range.

Experimental Protocols

Protocol 1: General Handling and Weighing of this compound Powder

  • Preparation: Work in a well-ventilated area, preferably within a fume hood.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, a respirator is recommended.[1]

  • Weighing: To minimize dust generation, handle the powder gently. Use a spatula to carefully transfer the required amount to a tared weighing vessel. Avoid pouring the powder directly from the bottle.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to collect any spilled powder. Do not dry sweep, as this can create dust.[6]

  • Storage: Tightly seal the container immediately after use and return it to its designated storage location.

Protocol 2: General Procedure for a Reaction Using this compound as a Solid Reagent

  • Reaction Setup: Assemble the reaction apparatus in a fume hood. If the reaction is air or moisture-sensitive, use oven-dried glassware and perform the reaction under an inert atmosphere.

  • Addition of Reagents: Add the solvent and other soluble reagents to the reaction flask.

  • Dispersion of this compound: While stirring the reaction mixture vigorously, slowly add the pre-weighed this compound powder.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the solid components by filtration. The filtrate and the solid residue should be treated as hazardous waste containing antimony.

Protocol 3: Disposal of this compound Waste

  • Waste Collection: All solid waste contaminated with this compound (e.g., filter paper, used gloves, weighing paper) and liquid waste (e.g., reaction filtrates) must be collected in a designated, labeled hazardous waste container.[7][8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[7] Do not dispose of antimony-containing waste down the drain or in regular trash.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_disposal Disposal prep_ppe Don PPE prep_fume_hood Work in Fume Hood weigh Weigh this compound prep_fume_hood->weigh add_reagents Add Reagents to Flask weigh->add_reagents disperse Disperse this compound add_reagents->disperse monitor Monitor Reaction disperse->monitor workup Reaction Work-up monitor->workup collect_waste Collect Waste workup->collect_waste label_waste Label Waste Container collect_waste->label_waste dispose Dispose via EHS label_waste->dispose troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results? cause1 Incomplete Dispersion start->cause1 cause2 Hydrolysis start->cause2 cause3 Incompatibility start->cause3 sol1 Improve Mixing (Stirring, Sonication) cause1->sol1 sol2 Use Anhydrous Solvents / Control pH cause2->sol2 sol3 Avoid Strong Acids/Bases/Oxidizers cause3->sol3

References

Incompatible materials with antimony oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the safe handling and use of antimony oxalate (B1200264), with a focus on material compatibility. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is antimony oxalate and what are its common uses?

This compound (Sb₂(C₂O₄)₃) is a chemical compound used in various industrial applications, including as a catalyst, in textile dyeing, and as a component in some flame retardants. In research and development, it may be used as a precursor for the synthesis of other antimony-containing compounds.

Q2: What are the primary hazards associated with this compound?

This compound is harmful if swallowed or inhaled.[1] It is also toxic to aquatic life with long-lasting effects.[1] When heated, it decomposes and can release hazardous combustion products such as carbon monoxide and carbon dioxide.[1]

Q3: Are there any specific materials that are known to be incompatible with this compound?

Specific data on the incompatibility of this compound with a wide range of materials is limited.[1] However, based on general chemical principles and the reactivity of related compounds, certain categories of materials should be avoided.

Q4: What is the thermal stability of this compound?

This compound decomposes upon heating. In air, it typically decomposes directly to antimony(III) oxide (Sb₂O₃).[2] In an inert atmosphere, such as nitrogen, the decomposition may initially form metallic antimony, which is subsequently oxidized to antimony(III) oxide if exposed to air.[2] A related compound, this compound hydroxide (B78521) (SbC₂O₄OH), decomposes at approximately 290°C (563 K) to form antimony(III) oxide, carbon monoxide, carbon dioxide, and water.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected color change or gas evolution when mixing this compound with another substance. A chemical reaction may be occurring. This could be due to incompatibility with acids, bases, oxidizing agents, or reducing agents.Immediately cease the experiment, ensure adequate ventilation, and consult the Safety Data Sheet (SDS) for both substances. Conduct a small-scale compatibility test before proceeding with larger quantities.
Formation of a precipitate when dissolving this compound. This compound is highly insoluble in water.[4] Hydrolysis may also occur, especially in neutral or near-neutral aqueous solutions, leading to the formation of insoluble antimony compounds.[5]Use appropriate solvents and consider the pH of the solution. For some applications, dissolution in acidic conditions may be necessary, but this can also lead to reactions.
Inconsistent experimental results. The purity and stability of the this compound may be a factor. It can decompose with heat.Store this compound in a cool, dry, and well-ventilated place away from heat sources. Use fresh, high-purity material for sensitive experiments.

Incompatible Materials

While specific data for this compound is scarce, the following materials are potentially incompatible based on the known reactivity of antimony compounds and oxalates.

Material Category Potential Hazard Explanation
Strong Acids Vigorous reaction, release of toxic gases.Antimony compounds can react with strong acids.[6][7] For example, antimony dissolves in hot concentrated sulfuric acid and nitric acid.[6][7]
Strong Bases Formation of precipitates or soluble antimonite complexes.Antimony(III) is amphoteric and reacts with strong bases.[8]
Strong Oxidizing Agents Fire and explosion hazard.Oxalates can be oxidized. The reaction with strong oxidizing agents can be highly exothermic.
Strong Reducing Agents Reduction of antimony(III) to metallic antimony.At elevated temperatures, this compound can be reduced by agents like carbon monoxide, which is a product of its own decomposition.[3]
Heat Decomposition, releasing hazardous gases.Thermal decomposition can produce carbon monoxide and carbon dioxide.[3]

Quantitative Data: Thermal Decomposition

The thermal decomposition of metal oxalates is a key consideration for their handling and use. The following table summarizes the decomposition behavior of this compound in different atmospheres.

Compound Atmosphere Decomposition Products Decomposition Temperature Reference
This compoundAirAntimony(III) Oxide (Sb₂O₃)Not specified[2]
This compoundNitrogenMetallic Antimony (Sb), then Antimony(III) Oxide (Sb₂O₃) in airNot specified[2]
This compound HydroxideInertAntimony(III) Oxide (Sb₂O₃), Carbon Monoxide (CO), Carbon Dioxide (CO₂), Water (H₂O)~290 °C (563 K)[3]

Experimental Protocols

Protocol: Material Compatibility Testing

Objective: To determine the compatibility of a material with this compound at a specified temperature.

Disclaimer: This is a general protocol and should be adapted based on the specific material and experimental conditions. A thorough risk assessment should be conducted before starting any new experiment.

Materials:

  • This compound

  • Material to be tested (e.g., container material, solvent, reagent)

  • Small-scale reaction vessel (e.g., test tube, vial) with a loose-fitting cap or vent

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, compatible gloves

Procedure:

  • In a clean and dry reaction vessel, place a small, representative sample of the material to be tested.

  • Add a small, measured amount of this compound to the vessel.

  • If testing compatibility with a liquid, add a small, measured volume of the liquid.

  • Loosely cap the vessel to prevent pressure buildup.

  • Place the vessel in a secondary container within a fume hood.

  • Observe the mixture for any immediate signs of reaction (e.g., color change, gas evolution, temperature change, precipitate formation).

  • If no immediate reaction is observed, monitor the mixture over a period relevant to the intended application (e.g., 24 hours) at the intended operating temperature.

  • Record all observations.

  • If any signs of incompatibility are observed, the materials should be considered incompatible.

  • If no signs of incompatibility are observed, a more quantitative analysis (e.g., spectroscopy, chromatography) may be performed to detect subtle changes.

Diagrams

IncompatibleMaterials cluster_Incompatible Incompatible With AntimonyOxalate This compound StrongAcids Strong Acids AntimonyOxalate->StrongAcids Vigorous Reaction StrongBases Strong Bases AntimonyOxalate->StrongBases Amphoteric Reaction OxidizingAgents Strong Oxidizing Agents AntimonyOxalate->OxidizingAgents Exothermic Reaction ReducingAgents Strong Reducing Agents AntimonyOxalate->ReducingAgents Reduction to Sb Heat Heat / High Temp. AntimonyOxalate->Heat Decomposition ExperimentalWorkflow start Start: Assess Need for Compatibility Test risk_assessment Conduct Risk Assessment start->risk_assessment prepare_materials Prepare Small-Scale Samples risk_assessment->prepare_materials mix_materials Combine Materials in Vented Vessel prepare_materials->mix_materials observe_initial Observe for Immediate Reaction mix_materials->observe_initial monitor Monitor Under Experimental Conditions observe_initial->monitor observe_final Record Final Observations monitor->observe_final compatible Compatible observe_final->compatible No Reaction incompatible Incompatible observe_final->incompatible Reaction Observed end End: Document Results compatible->end incompatible->end

References

Technical Support Center: Preventing Contamination in Antimony Oxalate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting contamination in antimony oxalate (B1200264) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common source of contamination in antimony oxalate synthesis?

A1: The most prevalent source of contamination is the hydrolysis of the antimony precursor, particularly when using antimony(III) chloride (SbCl₃). Contact with water or insufficient acidic conditions can lead to the formation of insoluble antimony oxychlorides (SbOCl) or antimony trioxide (Sb₂O₃), which will co-precipitate with your desired this compound product.

Q2: My this compound precipitate is not white. What does this indicate?

A2: A non-white precipitate, such as a yellowish or greyish powder, often suggests the presence of impurities. This could be due to the hydrolysis products mentioned in Q1, or contamination from the starting materials, such as iron from the antimony precursor, which can form colored oxalates. In some cases, unexpected side reactions or decomposition of the oxalate under harsh conditions can also lead to discoloration.

Q3: How does pH affect the purity of the this compound precipitate?

A3: pH is a critical factor in the synthesis of this compound. A sufficiently acidic environment is necessary to prevent the hydrolysis of antimony(III) ions.[1] However, if the solution is too acidic, the solubility of this compound may increase, leading to lower yields.[1] The optimal pH range will depend on the specific reactants and concentrations used but should be maintained on the acidic side to suppress the formation of oxides and hydroxides.

Q4: Can I use tap water for my this compound synthesis?

A4: It is strongly advised to use deionized or distilled water for all steps of the synthesis, including solution preparation and washing of the precipitate. Tap water contains various ions, such as chlorides and carbonates, which can react with antimony(III) ions and introduce impurities into your final product.

Q5: How should I store my antimony precursors and the final this compound product?

A5: Antimony precursors, especially antimony trichloride, are sensitive to moisture and should be stored in a tightly sealed container in a dry environment, such as a desiccator. The final this compound product should also be stored in a dry, well-sealed container to prevent moisture absorption and potential degradation over time.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseRecommended Solution
Incomplete Precipitation Ensure the stoichiometric ratio of reactants is correct. A slight excess of oxalic acid can sometimes drive the reaction to completion. Allow for sufficient reaction time with adequate stirring.
High Acidity While acidity is necessary to prevent hydrolysis, excessively low pH can increase the solubility of this compound.[1] If the yield is consistently low, consider a stepwise neutralization to a less acidic pH, while carefully monitoring for any signs of oxide precipitation.
Premature Hydrolysis of Precursor When using antimony trichloride, ensure it is dissolved in a sufficiently acidic medium (e.g., concentrated HCl) before reacting with oxalic acid to prevent the formation of insoluble oxychlorides.[1]
Loss during Washing This compound is generally considered insoluble in water.[2] However, excessive washing with large volumes of water could lead to minor losses. Use cold deionized water and minimize the washing volume required to remove soluble impurities.
Issue 2: Discolored or Impure Precipitate
Potential CauseRecommended Solution
Hydrolysis of Antimony Precursor This is a common issue, especially with SbCl₃. Ensure a sufficiently acidic reaction medium to keep the antimony ions in solution before precipitation with oxalate.[1]
Contaminated Starting Materials Use high-purity antimony precursors and oxalic acid. Analyze starting materials for common metal impurities like iron, lead, or arsenic.
Co-precipitation of Other Metal Oxalates If your antimony precursor is contaminated with other metals (e.g., iron), their oxalates may co-precipitate.[3] Iron(III) oxalate, for instance, is a pale yellow solid.[4] Purify the antimony precursor if necessary.
Formation of Antimony Oxides during Drying Drying the precipitate at excessively high temperatures can lead to the decomposition of this compound into antimony oxides. Dry the product under vacuum at a moderate temperature.
Reaction with Container Material Ensure the reaction is carried out in inert glassware (e.g., borosilicate glass) to prevent leaching of impurities from the container.

Data Presentation

The following table summarizes key physicochemical properties and parameters relevant to this compound reactions.

PropertyValue / RangeNotes
Molecular Formula Sb₂(C₂O₄)₃
Molecular Weight 507.58 g/mol [3][5]
Appearance White powder/crystalline solid[2]
Solubility in Water Highly insoluble[2] Specific quantitative data is not readily available.
Solubility in Acid Soluble in strong acids, with increased solubility at lower pH.[1]The solubility of metal oxalates generally increases in acidic solutions due to the protonation of the oxalate ion.[1]
Thermal Decomposition Decomposes upon heating to form antimony oxides.[2]For this compound hydroxide (B78521), decomposition to antimony(III) oxide occurs around 290°C (563 K).[6]

Experimental Protocols

Synthesis of this compound Hydroxide from Antimony(III) Oxide

This protocol is adapted from the synthesis of this compound hydroxide (SbC₂O₄OH) as described in the literature.[6]

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 5.00 g of antimony(III) oxide and 4.40 g of oxalic acid dihydrate.

  • Add 60 mL of deionized water to the flask.

  • Heat the mixture to reflux with constant stirring for 3 hours.

  • Allow the mixture to cool to room temperature. The this compound hydroxide will precipitate as a colorless solid.

  • Isolate the precipitate by vacuum filtration.

  • Wash the precipitate with deionized water to remove any unreacted starting materials.

  • Dry the product in a desiccator or under vacuum at a low temperature.

Purity Analysis by ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the concentration of trace metal impurities in the final this compound product.

Procedure:

  • Accurately weigh a sample of the dried this compound.

  • Digest the sample in a suitable acid matrix (e.g., aqua regia) until fully dissolved. This should be performed in a clean environment using trace-metal grade acids to avoid external contamination.

  • Dilute the digested sample to a known volume with deionized water.

  • Analyze the diluted solution using a calibrated ICP-MS instrument to quantify the concentration of potential metal contaminants such as iron, lead, arsenic, and others.

Mandatory Visualization

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification sb2o3 Antimony(III) Oxide reflux Reflux for 3 hours with stirring sb2o3->reflux oxalic_acid Oxalic Acid Dihydrate oxalic_acid->reflux di_water Deionized Water di_water->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filtration cool->filter wash Wash with Deionized Water filter->wash dry Dry under Vacuum wash->dry final_product Pure Antimony Oxalate Hydroxide dry->final_product

Caption: Experimental workflow for the synthesis of this compound hydroxide.

troubleshooting_contamination cluster_visual Visual Inspection cluster_analysis Analytical Checks cluster_causes Potential Causes & Solutions start Problem: Contaminated this compound discolored Is the precipitate discolored (not white)? start->discolored analytical_test Perform analytical tests (e.g., ICP-MS, XRD) discolored->analytical_test Yes discolored->analytical_test No (but suspect contamination) impurities_detected Are metallic or oxide impurities detected? analytical_test->impurities_detected hydrolysis Hydrolysis of Sb precursor -> Use more acidic conditions impurities_detected->hydrolysis Yes (Oxides/Oxychlorides) metal_impurities Metal impurities in reactants -> Use high-purity starting materials impurities_detected->metal_impurities Yes (e.g., Fe, Pb) decomposition Decomposition during drying -> Dry at lower temperature impurities_detected->decomposition Yes (Oxides after drying) end Implement Corrective Actions & Re-run Experiment hydrolysis->end co_precipitation Co-precipitation of other oxalates -> Purify Sb precursor metal_impurities->co_precipitation co_precipitation->end decomposition->end

Caption: Troubleshooting decision tree for contaminated this compound.

References

Improving the stability of antimony oxalate solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of antimony oxalate (B1200264) solutions. Address common issues through our detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in antimony oxalate solutions?

A1: The primary cause of instability in aqueous antimony(III) oxalate solutions is hydrolysis. Antimony(III) salts readily react with water, especially as the pH increases, to form insoluble precipitates. These are typically antimony oxides (e.g., Sb₂O₃) or antimony oxychlorides if chloride ions are present.[1][2][3] This process leads to a decrease in the concentration of dissolved antimony and is often observed as the solution turning cloudy or forming a white precipitate.

Q2: My this compound solution has become cloudy. What is happening?

A2: Cloudiness or turbidity in your solution is a clear indicator of precipitation, most likely due to the hydrolysis of Sb(III) ions to form insoluble antimony oxides.[2][3] This reaction is highly dependent on the solution's pH; stability is generally favored in acidic conditions, while neutral or alkaline conditions promote precipitation.[4][5]

Q3: What is the ideal pH range for maintaining the stability of antimony(III) solutions?

A3: Acidic conditions are crucial for preventing the hydrolysis of antimony(III). While an exact optimal pH for this compound is not well-documented, studies on related antimony compounds show that hydrolysis and precipitation are minimized at a low pH, often below 4.[4] For some applications, optimal stability and recovery of antimony are achieved in a pH range of 0.5 to 1.0.[4] It is critical to avoid neutral or alkaline pH, as this will strongly favor the formation of insoluble antimony oxides.[5]

Q4: How can I stabilize my this compound solution against precipitation?

A4: The most effective method is to use a chelating agent, such as tartaric acid or its salt, sodium potassium tartrate.[6][7][8][9] Tartaric acid forms a stable, soluble complex with antimony(III) ions, effectively preventing them from hydrolyzing and precipitating out of solution.[10][11] This is the same principle behind the well-known stability of Antimony Potassium Tartrate (also known as Tartar Emetic) solutions.[11][12][13]

Troubleshooting Guide

Issue 1: White Precipitate Forms in the Solution
  • Root Cause: Hydrolysis of antimony(III) ions due to a suboptimal (too high) pH.

  • Corrective Action:

    • pH Adjustment: Carefully lower the pH of the solution by adding a suitable acid. However, this may not redissolve antimony oxide precipitates efficiently.

    • Add a Chelating Agent: The preferred method is to add a stabilizing agent like tartaric acid. This can often redissolve existing precipitate by forming a soluble antimony-tartrate complex.[8] For future preparations, include the stabilizer from the start.

Experimental Protocols & Data

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes how to prepare an this compound solution stabilized with tartaric acid to prevent hydrolysis and precipitation.

  • Reagents and Materials:

    • Antimony(III) Oxalate (Sb₂(C₂O₄)₃)

    • Tartaric Acid (C₄H₆O₆)

    • Deionized Water

    • Calibrated pH meter

    • Magnetic stirrer and stir bar

    • Volumetric flasks and pipettes

  • Procedure:

    • Prepare Stabilizer Solution: Weigh a molar equivalent of tartaric acid to the amount of this compound you intend to use. A 1:1 molar ratio of Antimony to Tartaric Acid is a good starting point. Dissolve the tartaric acid completely in approximately 70% of the final desired volume of deionized water.

    • Dissolve this compound: While stirring the tartaric acid solution, slowly add the powdered this compound. Gentle heating (e.g., to 40-50°C) may be used to facilitate dissolution, but avoid boiling.

    • pH Check (Optional but Recommended): Once the solid is dissolved, allow the solution to cool to room temperature. Check the pH to ensure it is in the acidic range.

    • Final Volume Adjustment: Quantitatively transfer the solution to a volumetric flask and add deionized water to reach the final target volume.

    • Storage: Store the solution in a well-sealed container, preferably in a cool, dark place.

Protocol 2: Experimental Workflow for Stability Assessment

This experiment is designed to compare the stability of an unstabilized this compound solution against a solution stabilized with tartaric acid over time.

  • Solution Preparation:

    • Prepare two identical batches of an this compound solution (e.g., 0.05 M).

    • Solution A (Unstabilized): Dissolve this compound in deionized water only.

    • Solution B (Stabilized): Prepare the solution following Protocol 1 , incorporating tartaric acid as a stabilizer.

  • Storage Conditions:

    • Divide each solution into several aliquots in sealed containers.

    • Store all aliquots under the same conditions (e.g., room temperature, protected from light).

  • Analysis Schedule:

    • Establish time points for analysis (e.g., T=0, 24h, 48h, 1 week, 2 weeks, 1 month).

  • Analytical Method:

    • At each time point, take a sample from one aliquot of each solution.

    • Filter the sample (e.g., using a 0.22 µm syringe filter) to remove any precipitate.

    • Quantify the concentration of dissolved antimony in the filtrate using an appropriate analytical technique such as ICP-OES, ICP-MS, or titration.[14][15]

  • Data Evaluation:

    • Record the antimony concentration for each solution at every time point.

    • Plot concentration versus time for both solutions to visualize the stability profile.

Data Presentation: Impact of Stabilizers on Solution Stability

The following table presents hypothetical but expected data from the stability assessment protocol described above, illustrating the effectiveness of tartaric acid.

Time PointUnstabilized Solution Sb Conc. (% of Initial)Stabilized Solution Sb Conc. (% of Initial)Visual Observation (Unstabilized)
T = 0100%100%Clear
T = 24 hours92%99.8%Slight Haze
T = 1 week65%99.5%Noticeable white precipitate
T = 1 month30%99.2%Heavy precipitate

Note: This data is illustrative and demonstrates the expected trend. Actual results will vary based on specific experimental conditions.

Visual Guides

Troubleshooting Precipitation in this compound Solutions

The following diagram outlines the logical steps to diagnose and solve stability issues with your solution.

G start Start: This compound Solution check_clarity Is the solution cloudy or has a precipitate? start->check_clarity stable Solution is Stable. Continue Experiment. check_clarity->stable No unstable Instability Detected: Likely Hydrolysis check_clarity->unstable Yes action Action: Add Stabilizer (e.g., Tartaric Acid) unstable->action future For Future Preparations: Add stabilizer during initial dissolution step. action->future

Caption: Troubleshooting flowchart for this compound solution instability.

Workflow for Preparing and Testing a Stabilized Solution

This diagram illustrates the experimental workflow for creating a stable this compound solution and verifying its stability over time.

G cluster_prep Preparation Phase cluster_test Stability Testing Phase cluster_result Outcome P1 1. Dissolve Tartaric Acid in Water P2 2. Add this compound and stir to dissolve P1->P2 P3 3. Adjust to Final Volume P2->P3 T1 Store Aliquots P3->T1 T2 Analyze Sb Concentration at Time Points (T=0, 24h, 1wk, etc.) T1->T2 T3 Compare to Unstabilized Control T2->T3 R1 Confirm Enhanced Stability T3->R1

Caption: Workflow for preparing and validating a stabilized solution.

References

Troubleshooting unexpected results in antimony oxalate experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for antimony oxalate (B1200264) experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and navigate challenges encountered during their work with antimony oxalate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound (Sb₂(C₂O₄)₃) is a chemical compound of antimony and oxalic acid. It is known to be highly insoluble in water and decomposes to antimony oxide upon heating.[1] Due to its properties as a precursor, it is often used in the synthesis of other antimony compounds, including nanoscale materials and catalysts. Antimony compounds, in general, have applications in medicine, particularly in the treatment of leishmaniasis, and as flame retardants.

Q2: What are the expected physical and chemical properties of pure this compound?

Pure this compound is typically a white crystalline powder. It is stable under normal conditions but will decompose with heat. Key characterization data can be found in the tables below.

Q3: What are the primary safety concerns when working with this compound?

This compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[2] It is crucial to handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE), and avoid generating dust. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Q4: My final product is not a pure white powder. What could be the cause?

Discoloration, such as a yellowish or grayish tint, can indicate the presence of impurities or partial decomposition. Common impurities could include iron from starting materials. Oxidation of antimony(III) to other oxidation states or the formation of antimony oxide can also lead to color changes. Ensure high-purity reagents are used and that drying is performed at a controlled, low temperature.

Q5: I am observing a very low yield in my this compound precipitation. What are the potential reasons?

Several factors can contribute to a low yield. These include:

  • Incorrect stoichiometry of the reactants.

  • Suboptimal pH of the reaction mixture, which can affect the solubility of this compound.

  • Incomplete precipitation due to insufficient reaction time or inappropriate temperature.

  • Loss of product during washing and filtration steps.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Unexpected Color in the Final Product
Observation Potential Cause Suggested Solution
Yellowish or brownish tintPresence of iron or other metallic impurities in the reactants.Use high-purity starting materials. Analyze reactants for trace metal content.
Grayish or off-white colorPartial decomposition to antimony oxide due to excessive heat during drying.Dry the product under vacuum at a controlled, low temperature. Perform thermogravimetric analysis (TGA) to determine the decomposition temperature.
Oxidation of Sb(III) to higher oxidation states.Conduct the reaction and washing steps under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Low Experimental Yield
Observation Potential Cause Suggested Solution
The mass of the obtained dry product is significantly lower than the theoretical yield.Incorrect stoichiometric ratio of antimony salt to oxalic acid/oxalate source.Carefully recalculate and precisely measure the amounts of all reactants.
The pH of the solution is not optimal for complete precipitation.Monitor and adjust the pH of the reaction mixture. The solubility of metal oxalates can be pH-dependent.[3]
The product is partially soluble in the washing solvent.Minimize the volume of the washing solvent. Use a solvent in which this compound has minimal solubility. Consider cooling the solvent before washing.
Incomplete precipitation due to insufficient reaction time or temperature.Increase the reaction time and/or adjust the temperature to ensure the precipitation is complete.
Issue 3: Poor Crystallinity or Amorphous Product
Observation Potential Cause Suggested Solution
X-ray diffraction (XRD) pattern shows broad peaks or no distinct peaks.The precipitation process was too rapid, leading to the formation of amorphous solid instead of crystalline material.Slow down the addition of the precipitating agent. Ensure constant and controlled stirring during the reaction.
Presence of impurities that inhibit crystal growth.Purify the reactants before use. Analyze the product for impurities that might interfere with crystallization.
Inappropriate reaction temperature affecting crystal nucleation and growth.Optimize the reaction temperature. Slower cooling or maintaining a constant temperature might promote better crystal formation.

Experimental Protocols and Data

Synthesis of this compound (Illustrative Protocol)

This protocol describes a general method for the precipitation of this compound.

Materials:

Procedure:

  • Prepare a solution of antimony(III) chloride in a minimal amount of dilute hydrochloric acid to prevent hydrolysis.

  • In a separate beaker, dissolve oxalic acid in deionized water.

  • Slowly add the oxalic acid solution to the antimony chloride solution with constant stirring.

  • Adjust the pH of the mixture to the desired value (e.g., pH 4-5) by dropwise addition of ammonia solution to initiate precipitation.

  • Continue stirring for a set period (e.g., 2 hours) to ensure complete precipitation.

  • Filter the white precipitate using vacuum filtration.

  • Wash the precipitate with deionized water followed by ethanol to remove soluble impurities.

  • Dry the resulting this compound powder in a vacuum oven at a low temperature (e.g., 60 °C) to a constant weight.

Characterization Data

The following tables summarize typical characterization data for this compound.

Table 1: Thermogravimetric Analysis (TGA) Data

Temperature Range (°C)Weight Loss (%)Associated Process
100-200VariableLoss of adsorbed water
> 250SignificantDecomposition to antimony oxide[4]

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹)Assignment
~3400O-H stretching (adsorbed water)
~1600-1700C=O stretching (oxalate)
~1300-1400C-O stretching and O-C=O bending (oxalate)
~800O-C=O bending and M-O stretching

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow reactant_prep Reactant Preparation (SbCl₃ & Oxalic Acid Solutions) precipitation Precipitation (Mixing & pH Adjustment) reactant_prep->precipitation aging Aging (Stirring for 2h) precipitation->aging filtration Filtration & Washing aging->filtration drying Drying (Vacuum Oven) filtration->drying characterization Characterization (XRD, FTIR, TGA) drying->characterization low_yield_troubleshooting start Low Yield Observed check_stoichiometry Verify Reactant Stoichiometry start->check_stoichiometry check_ph Monitor and Adjust Reaction pH start->check_ph check_time_temp Review Reaction Time & Temperature start->check_time_temp check_washing Optimize Washing Procedure start->check_washing recalculate Recalculate & Remeasure Reactants check_stoichiometry->recalculate optimize_ph Perform pH Optimization Study check_ph->optimize_ph increase_time_temp Increase Reaction Time/Adjust Temperature check_time_temp->increase_time_temp minimize_solvent Use Minimal Cold Solvent check_washing->minimize_solvent end_node Yield Improved recalculate->end_node optimize_ph->end_node increase_time_temp->end_node minimize_solvent->end_node signaling_pathway cluster_host_cell Host Macrophage cluster_parasite Leishmania Parasite prodrug Antimonial Prodrug (Sb(V)) drug_activation Reduction to Active Sb(III) prodrug->drug_activation target_pathway Inhibition of Glycolysis & Thiol Metabolism drug_activation->target_pathway Enters Parasite parasite_death Parasite Death target_pathway->parasite_death

References

Technical Support Center: Purification of Crude Antimony Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude antimony oxalate (B1200264). The following information is designed to help you purify your product and address common issues encountered during the process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude antimony oxalate?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route and the purity of the starting materials. Common impurities include:

  • Unreacted starting materials: Such as antimony(III) chloride, antimony(III) oxide, or oxalic acid.

  • Co-precipitated metal oxalates: If other metal ions are present in the reaction mixture, their oxalates may precipitate along with the this compound. Common metallic impurities in antimony compounds include lead, arsenic, and tin.

  • Hydrolysis products: Antimony salts are prone to hydrolysis in aqueous solutions, which can lead to the formation of insoluble antimony oxides or oxychlorides.

  • Adsorbed surface impurities: Various ions and solvent molecules can be adsorbed onto the surface of the this compound precipitate.

Q2: What is the general strategy for purifying crude this compound?

A2: Due to the low solubility of this compound in most common solvents, traditional recrystallization is often challenging. Therefore, the primary purification strategy involves a series of washing steps to remove impurities. A general workflow is as follows:

  • Initial Washing: Wash the crude precipitate with deionized water to remove soluble unreacted starting materials and co-precipitated salts.

  • Acidic Washing: Wash with a dilute acidic solution (e.g., dilute oxalic acid or another suitable acid) to remove acid-soluble impurities and to suppress hydrolysis of the this compound.

  • Organic Solvent Washing: Wash with an organic solvent (e.g., ethanol (B145695), acetone) to remove organic impurities and to aid in drying.

  • Drying: Dry the purified product under vacuum at a controlled temperature to remove residual solvents.

The specific conditions for each step, such as the choice of washing solvent, temperature, and pH, will depend on the nature of the impurities present.

Q3: How can I prevent the hydrolysis of this compound during purification?

A3: Antimony(III) salts are susceptible to hydrolysis, which can lead to the formation of insoluble antimony oxides or oxychlorides, reducing the purity of your product. To prevent hydrolysis:

  • Maintain an acidic pH: During aqueous washing steps, using a dilute acidic solution can help to keep the antimony ions in solution and prevent the formation of hydrolysis products. The optimal pH will depend on the specific impurities you are trying to remove, but a pH below 4 is generally recommended.

  • Work at low temperatures: Hydrolysis reactions are typically slower at lower temperatures. Performing washing steps with cold solutions can help to minimize hydrolysis.

  • Minimize contact time with water: Reduce the duration of aqueous washing steps as much as possible.

  • Use non-aqueous solvents: When possible, use organic solvents for washing to avoid introducing water.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Washing Ineffective removal of specific impurities.1. Identify the impurity: Use analytical techniques like ICP-MS or XRF to identify the elemental impurities. 2. Targeted Washing: Based on the impurity, select a more specific washing solution. For example, a dilute solution of a chelating agent may help remove certain metal ions. 3. Optimize pH: Adjust the pH of the washing solution to selectively dissolve impurities without dissolving the this compound.
Product is Off-White or Colored Presence of colored metal impurities or organic byproducts.1. Solvent Wash: Wash the precipitate with a suitable organic solvent in which the colored impurity is soluble. 2. Activated Carbon: If the impurity is organic, you can try to remove it by treating a suspension of the crude product with activated carbon, followed by filtration. This is less common for insoluble products.
Low Yield of Purified Product Dissolution of this compound during washing steps.1. Control pH: Ensure the pH of the washing solution is not too low, as this compound may have some solubility in strongly acidic conditions. 2. Use Cold Solvents: Perform all washing steps with ice-cold solvents to minimize solubility losses. 3. Reduce Wash Volume: Use the minimum volume of washing solvent necessary to effectively remove impurities.
Product is Difficult to Filter Very fine particle size of the precipitate.1. Digestion: Before filtration, allow the precipitate to "digest" in the mother liquor, sometimes with gentle heating. This can promote the growth of larger crystals that are easier to filter. 2. Centrifugation: If filtration is extremely slow, consider using centrifugation to separate the solid, followed by decantation of the supernatant.
Presence of Antimony Oxide/Oxychloride in Final Product Hydrolysis occurred during the purification process.1. Review Washing Protocol: Ensure that aqueous washing steps were performed under sufficiently acidic conditions and at a low temperature. 2. Re-work the material: It may be possible to dissolve the impure product in a suitable acid and re-precipitate the oxalate under controlled conditions.

Experimental Protocols

Protocol 1: General Purification of Crude this compound by Solvent Washing

This protocol provides a general procedure for the purification of crude this compound. The specific washing solvents and number of cycles may need to be optimized based on the impurities present in your material.

Materials:

  • Crude this compound

  • Deionized water

  • 0.1 M Oxalic acid solution (or another suitable dilute acid)

  • Ethanol (or acetone)

  • Beakers, Buchner funnel, filter paper, vacuum flask

Procedure:

  • Initial Water Wash:

    • Suspend the crude this compound in deionized water (e.g., 10 mL of water per 1 g of crude product).

    • Stir the slurry for 15-20 minutes at room temperature.

    • Filter the solid using a Buchner funnel under vacuum.

    • Repeat this washing step 2-3 times.

  • Acidic Wash:

    • Resuspend the washed solid in a 0.1 M oxalic acid solution.

    • Stir for 15-20 minutes at room temperature.

    • Filter the solid under vacuum.

    • Wash the filter cake with a small amount of fresh 0.1 M oxalic acid solution.

    • Repeat the acidic wash if significant impurities are expected to be acid-soluble.

  • Final Water Wash:

    • Wash the filter cake with deionized water to remove the residual acid. Perform this step quickly to minimize hydrolysis.

  • Organic Solvent Wash:

    • Wash the filter cake with ethanol to remove water and any organic-soluble impurities.

    • Repeat the ethanol wash 1-2 times.

  • Drying:

    • Transfer the purified solid to a clean, pre-weighed dish.

    • Dry the product in a vacuum oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Purity Assessment by ICP-MS for Trace Metal Impurities

This protocol outlines the sample preparation for the analysis of trace metal impurities in purified this compound using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Materials:

  • Purified this compound sample

  • High-purity nitric acid (e.g., trace metal grade)

  • High-purity hydrochloric acid (e.g., trace metal grade)

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Digestion:

    • Accurately weigh a small amount of the dried, purified this compound (e.g., 10-50 mg) into a clean digestion vessel.

    • Add a mixture of high-purity nitric acid and hydrochloric acid (aqua regia) to dissolve the sample. Gentle heating may be required.

    • Ensure complete dissolution of the sample.

  • Dilution:

    • Quantitatively transfer the digested sample to a volumetric flask of appropriate size (e.g., 50 or 100 mL).

    • Dilute to the mark with deionized water. The final acid concentration should be suitable for ICP-MS analysis (typically 1-2% nitric acid).

  • Analysis:

    • Analyze the diluted sample using a calibrated ICP-MS instrument to determine the concentration of trace metal impurities.

    • Prepare and analyze procedural blanks and standards to ensure the accuracy of the results.

Data Presentation

Table 1: Example of Purity Improvement Data

Purification Step Purity (this compound, %) Lead (Pb, ppm) Arsenic (As, ppm) Tin (Sn, ppm)
Crude Product 95.215080200
After Water Wash 97.510060150
After Acid Wash 99.1201530
Final Product >99.8<5<5<10

Note: The data presented in this table is for illustrative purposes only and actual results may vary.

Visualizations

Purification_Workflow start Crude this compound wash_water Water Wash (remove soluble salts) start->wash_water wash_acid Acidic Wash (remove metal impurities, prevent hydrolysis) wash_water->wash_acid wash_organic Organic Solvent Wash (remove organic impurities, aid drying) wash_acid->wash_organic dry Drying (vacuum oven) wash_organic->dry final_product Purified this compound dry->final_product

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Logic start Problem Encountered low_purity Low Purity start->low_purity color_issue Off-White/Colored Product start->color_issue low_yield Low Yield start->low_yield hydrolysis Hydrolysis Products Present start->hydrolysis identify_impurity Identify Impurity (e.g., ICP-MS, XRD) solution_targeted_wash Targeted Washing Protocol identify_impurity->solution_targeted_wash low_purity->identify_impurity solution_solvent_wash Organic Solvent Wash color_issue->solution_solvent_wash solution_optimize_conditions Optimize Washing Conditions (Temp, pH, Volume) low_yield->solution_optimize_conditions solution_acidic_wash Ensure Acidic Washing hydrolysis->solution_acidic_wash

Caption: A logical diagram for troubleshooting common purification issues.

Technical Support Center: Safe Disposal of Antimony Oxalate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of antimony oxalate (B1200264) waste. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with antimony oxalate waste?

A1: this compound is harmful if swallowed or inhaled.[1] Antimony compounds, in general, are classified as hazardous waste due to their potential toxicity.[2] Long-term exposure to antimony can lead to health issues. Therefore, it is crucial to handle this compound and its waste with appropriate personal protective equipment (PPE) and in a well-ventilated area.

Q2: Can I dispose of small quantities of this compound waste in the regular trash or down the drain?

A2: No. Antimony and its compounds are classified as heavy metal hazardous waste and should not be disposed of in regular trash or flushed down the drain.[2] Improper disposal can lead to environmental contamination of soil and water. All waste containing antimony must be collected and treated as hazardous waste according to institutional and regulatory guidelines.

Q3: What are the general principles for the safe disposal of this compound waste?

A3: The primary principle is to convert the soluble this compound into a more stable and insoluble form, typically an oxide or hydroxide (B78521). This process, known as chemical stabilization or precipitation, reduces the leachability of antimony. The treated solid waste must then be tested to ensure it meets the waste acceptance criteria for a designated hazardous waste landfill.

Q4: What is a Toxicity Characteristic Leaching Procedure (TCLP) test, and why is it necessary?

A4: The Toxicity Characteristic Leaching Procedure (TCLP) is a laboratory test designed to simulate the leaching of waste in a landfill.[3][4][5] It determines the mobility of contaminants present in the waste.[5] Regulatory agencies like the U.S. Environmental Protection Agency (EPA) use TCLP results to classify waste as hazardous or non-hazardous.[3] For treated antimony waste, a TCLP test is necessary to demonstrate that the concentration of leachable antimony is below the regulatory limits for landfill disposal.[6]

Troubleshooting Guide

Issue Possible Cause Solution
Incomplete precipitation of antimony during treatment. Incorrect pH of the solution.The pH is a critical factor for the precipitation of antimony compounds.[7] Use a calibrated pH meter to monitor and adjust the pH of the waste solution carefully. The optimal pH for antimony hydroxide precipitation is typically in the neutral to slightly alkaline range.
Insufficient mixing or reaction time.Ensure the solution is continuously stirred during the addition of reagents and for a sufficient period afterward to allow for complete reaction and precipitation.
The treated antimony waste fails the TCLP test. The chosen treatment method is not effective enough.Re-evaluate the treatment protocol. It may be necessary to adjust the pH, increase the reagent concentration, or consider an alternative precipitation agent.
The precipitate was not washed sufficiently.Thoroughly wash the filtered precipitate with deionized water to remove any soluble, unreacted antimony compounds.
The final solid waste volume is too large. Excessive use of precipitating agents.Optimize the amount of precipitating agent used. A stoichiometric or slight excess is often sufficient. Excessive amounts can increase the final waste volume and cost.

Data Presentation

Table 1: Landfill Acceptance Criteria for Antimony

The following table provides examples of leaching limit values for antimony in waste acceptable at different types of landfills, based on European Council Decision 2003/33/EC.[8]

Landfill Type Parameter Leaching Limit Value (mg/kg)
Inert WasteAntimony (Sb)0.06
Stable non-reactive / non-hazardousAntimony (Sb)0.7
Hazardous WasteAntimony (Sb)5

Table 2: Leaching of Antimony from Various Waste Materials (for context)

This table shows the leaching potential of antimony from different sources, highlighting the importance of treatment.

Waste Source Leaching Conditions Antimony Leached Reference
Antimony Mining Waste RocksDynamic Soaking (low pH)Increased dissolution and precipitation[1]
Municipal Solid Waste Incineration (MSWI) Bottom AshpH-dependentMaximum leaching around pH 8[9]
Antimony Smelting SlagTCLPSignificantly exceeded acceptable limits[6]
Antimony Ore TailingsSimulated Rainfall42.508 mg from 500 g tailings[10]

Experimental Protocols

Protocol 1: Chemical Precipitation of this compound Waste via Hydrolysis

This protocol describes a method to convert soluble this compound into insoluble antimony(III) oxide. This procedure should be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Materials:

  • This compound waste solution

  • Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

  • pH meter

  • Beakers

  • Stir plate and stir bar

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Dilution: Dilute the this compound waste solution with deionized water in a beaker to a concentration that is safe and easy to handle (e.g., 1-5% this compound).

  • pH Adjustment: Place the beaker on a stir plate and begin stirring. Slowly add the 1 M NaOH solution dropwise to the this compound solution.

  • Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Precipitation: Continue adding NaOH until the pH of the solution reaches a neutral to slightly alkaline range (pH 7-8). A white precipitate of antimony(III) hydroxide/oxide will form.

  • Digestion: Continue stirring the mixture for at least one hour to allow the precipitate to fully form and age.

  • Filtration: Separate the precipitate from the solution by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities.

  • Drying: Carefully transfer the solid precipitate to a watch glass or evaporating dish and dry it in an oven at a low temperature (e.g., 105 °C) until a constant weight is achieved. The dried solid is primarily antimony(III) oxide.

  • Waste Collection: Collect the dried, treated antimony oxide powder in a clearly labeled, sealed container for hazardous waste.

  • Verification: The treated solid waste should be analyzed via a TCLP test by an accredited laboratory to ensure it meets landfill acceptance criteria before final disposal.

Mandatory Visualizations

Antimony_Oxalate_Waste_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Laboratory Treatment cluster_2 Verification & Disposal A This compound Waste (Aqueous or Solid) B Segregate and Store in Labeled Hazardous Waste Container A->B C Chemical Precipitation (e.g., Hydrolysis with NaOH) B->C D Filtration to Separate Solid & Liquid Waste C->D E Wash & Dry Solid Precipitate D->E F Collect Treated Solid Waste G Perform TCLP Test F->G I Meets Landfill Acceptance Criteria? G->I H Dispose of in Approved Hazardous Waste Landfill I->C No, Retreat I->H Yes

Caption: Workflow for the safe disposal of this compound waste.

Signaling_Pathway_Analogy Soluble this compound Soluble this compound Precipitation Precipitation Soluble this compound->Precipitation NaOH (pH Adjustment) NaOH (pH Adjustment) NaOH (pH Adjustment)->Precipitation Insoluble Antimony Oxide/Hydroxide Insoluble Antimony Oxide/Hydroxide Precipitation->Insoluble Antimony Oxide/Hydroxide Safe for Landfill Disposal (Post-Verification) Safe for Landfill Disposal (Post-Verification) Insoluble Antimony Oxide/Hydroxide->Safe for Landfill Disposal (Post-Verification)

Caption: Logical relationship of chemical treatment for this compound.

References

Technical Support Center: Mitigating Toxicity of Antimony Compounds in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antimony compounds.

Quick Links

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Frequently Asked Questions (FAQs)

A list of common questions regarding the handling and mitigation of antimony compound toxicity in a laboratory setting.

Question Answer
What are the primary routes of exposure to antimony compounds in a lab? The primary routes of exposure are inhalation of dust or aerosols, ingestion, and skin or eye contact.[1]
What are the initial signs of acute exposure to antimony compounds? Symptoms of acute exposure can include irritation of the eyes, skin, nose, throat, and mouth, as well as coughing, dizziness, headache, nausea, vomiting, diarrhea, and stomach cramps.[1]
Are there specific personal protective equipment (PPE) recommendations for handling antimony compounds? Yes. It is recommended to use chemical safety goggles or a face shield, impermeable gloves (such as neoprene or natural rubber), and a lab coat. For procedures that may generate dust, a NIOSH-approved respirator is necessary.[2]
How should I store antimony compounds? Store them in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents.[2]
What are the long-term health effects of chronic exposure to antimony? Chronic exposure can lead to pneumoconiosis, chronic bronchitis, emphysema, and cardiovascular effects. Antimony trioxide is also classified as a possible human carcinogen (IARC Group 2B).[2]
How do I dispose of antimony-contaminated waste? Antimony compounds are generally considered hazardous waste.[1] All contaminated materials, including gloves, paper towels, and solutions, should be collected in sealed, properly labeled containers for hazardous waste disposal according to local, state, and federal regulations.[3][4][5] Do not dispose of antimony waste down the drain.[5]

Troubleshooting Guides

This section provides practical solutions to specific problems that may arise during experiments involving antimony compounds.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent results in cell viability assays (e.g., MTT assay). 1. Direct reduction of the assay reagent (e.g., MTT) by the antimony compound.[6] 2. Interference from media components like phenol (B47542) red or serum. 3. Incomplete dissolution of formazan (B1609692) crystals.[1] 4. Changes in cellular metabolism not related to viability.[6]1. Control for direct reduction: Run a cell-free control with your antimony compound and the assay reagent to see if a color change occurs. If it does, consider an alternative viability assay (e.g., LDH assay).[1] 2. Optimize media: Use phenol red-free media and consider reducing or removing serum during the assay incubation. 3. Ensure complete dissolution: After adding the solubilization solvent (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes. Visually inspect for complete dissolution of crystals. 4. Corroborate with another assay: Use a different cytotoxicity assay that measures a different endpoint, such as membrane integrity (LDH assay), to confirm your results.[1]
A precipitate has formed in my antimony stock solution. 1. Hydrolysis: Some antimony compounds, like antimony trichloride, are sensitive to moisture and can hydrolyze to form insoluble oxychlorides.[7][8] 2. Low solubility: The concentration of the compound may have exceeded its solubility in the chosen solvent. 3. pH changes: The pH of the solution may have shifted, causing the compound to precipitate.1. For hydrolyzed solutions: If using a water-sensitive compound like SbCl₃, prepare fresh solutions in an acidic solvent (e.g., dilute HCl) to prevent hydrolysis.[8] Do not use a solution with a precipitate for experiments. 2. Check solubility: Refer to solubility data for your specific antimony compound and solvent. You may need to prepare a more dilute stock solution or use a different solvent. 3. Verify pH: Check the pH of your stock solution and adjust if necessary, keeping in mind the stability of your compound at different pH values.
I suspect my cell culture or experimental solution is contaminated with antimony. Accidental introduction of an antimony compound into a solution.1. Isolate and label: Immediately isolate the suspected contaminated material and label it clearly. 2. Chelation/Removal: For valuable solutions, consider a laboratory-scale chelation or coagulation procedure to remove the antimony. (See Experimental Protocols for a general method). 3. Verify removal: If possible, use analytical methods like ICP-MS to confirm the removal of antimony before using the solution. 4. Dispose of waste: Dispose of all materials used in the decontamination process as hazardous waste.
My fluorescence-based assay is giving inconsistent readings. Antimony compounds can potentially interfere with fluorescence-based assays by quenching the fluorescent signal or through light scattering if a precipitate is present.[9]1. Run controls: Include controls with the antimony compound alone (no cells or other reagents) to measure its intrinsic fluorescence or quenching properties at the assay's excitation and emission wavelengths. 2. Use a different fluorophore: If interference is observed, consider using a fluorophore with a different excitation/emission spectrum. Red-shifted fluorescent probes are often less prone to interference.[9] 3. Check for precipitation: Visually inspect the wells for any precipitate that could cause light scattering.

Quantitative Data Summary

This section provides quantitative toxicological and solubility data for common antimony compounds.

Toxicological Data: LD₅₀ and IC₅₀ Values
CompoundOrganism/Cell LineRouteLD₅₀ / IC₅₀Reference
Antimony (metal powder)RatOral7,000 mg/kg[10]
Antimony TrichlorideRatOral525 mg/kg[11]
Antimony TrioxideRatOral>20,000 mg/kg[8]
Antimony Potassium TartrateRatOral115 mg/kg[8]
Antimony Compound 1HCT116 (Colon Cancer)In vitro22.4 µM[12]
Antimony Compound 2HCT116 (Colon Cancer)In vitro0.34 µM[12]
Antimony Compounds (various)TK-10 (Renal Cancer)In vitro0.62 - 7.72 µM[13][14]
Antimony Compounds (various)UACC-62 (Melanoma)In vitro0.62 - 7.72 µM[13][14]
Antimony Compounds (various)MCF-7 (Breast Cancer)In vitro0.62 - 7.72 µM[13][14]
Solubility of Common Antimony Compounds
CompoundSolventSolubilityReference
Antimony TrichlorideWater (25°C)985.1 g/100 mL (hydrolyzes)[2]
EthanolSoluble[3][15]
Acetone, Benzene, ChloroformSoluble[3][16]
Antimony Potassium TartrateWater (cold)8.3 g/100 mL[17]
Water (hot)33.3 g/100 mL[17]
Glycerol6.7 g/100 mL[17]
AlcoholInsoluble[17][18]
Antimony TrioxideWaterVery slightly soluble[19]
Organic SolventsInsoluble[20]

Experimental Protocols

Detailed methodologies for key experiments related to assessing and mitigating antimony toxicity.

Protocol 1: MTT Assay for Assessing Antimony Compound Cytotoxicity

This protocol is adapted for testing the cytotoxicity of metal-based compounds and includes specific considerations for antimony.[12][15][16][21]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phenol red-free cell culture medium

  • Antimony compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the antimony compound in phenol red-free medium.

    • Remove the old medium from the cells and replace it with the medium containing different concentrations of the antimony compound.

    • Include a "vehicle control" (medium with the solvent used to dissolve the antimony compound) and a "no-treatment control" (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell-Free Control (Crucial for Antimony):

    • In separate wells without cells, add the same concentrations of the antimony compound to phenol red-free medium. This will test for direct reduction of MTT by the compound.[1]

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution to each well (including cell-free controls).

    • Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate and then aspirate.

    • Add 100-150 µL of solubilization solution to each well.

    • Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the cell-free control from the corresponding treated wells to correct for any direct MTT reduction.

    • Calculate cell viability as a percentage of the no-treatment control.

    • Plot the percentage of cell viability against the concentration of the antimony compound to determine the IC₅₀ value.

Protocol 2: Laboratory-Scale Removal of Antimony from Aqueous Solutions

This protocol provides a general procedure for removing antimony from a contaminated laboratory solution (e.g., buffer, cell culture medium) using coagulation with a ferric salt.[22][23]

Materials:

  • Antimony-contaminated solution

  • Ferric chloride (FeCl₃) stock solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M and 0.1 M) for pH adjustment

  • Hydrochloric acid (HCl) solution (e.g., 1 M and 0.1 M) for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Centrifuge and centrifuge tubes

  • 0.45 µm syringe filters

Procedure:

  • Initial pH Adjustment:

    • Place the contaminated solution in a beaker with a stir bar on a stir plate.

    • Measure the initial pH.

    • Adjust the pH of the solution to between 6.0 and 7.0 using NaOH or HCl. This is the optimal pH range for antimony removal by ferric coagulation.[23]

  • Coagulant Addition:

    • While stirring, add the ferric chloride stock solution to the contaminated solution. A typical starting dose is 10-20 mg Fe/L.

  • Rapid Mixing:

    • Immediately after adding the coagulant, stir the solution vigorously for 1-2 minutes to ensure rapid and uniform dispersion of the ferric chloride.

  • Slow Mixing (Flocculation):

    • Reduce the stirring speed to a gentle mix (e.g., 20-40 rpm) to promote the formation of flocs (precipitates of hydrous ferric oxide with adsorbed antimony).

    • Continue slow mixing for 20-30 minutes.

  • Sedimentation:

    • Turn off the stirrer and allow the flocs to settle for at least 30-60 minutes.

  • Separation:

    • Carefully decant or pipette the supernatant (the cleared liquid) without disturbing the settled precipitate.

    • For complete removal of fine particles, centrifuge the supernatant and then filter it through a 0.45 µm syringe filter.

  • Waste Disposal:

    • Collect the precipitate (sludge) and any contaminated materials (e.g., pipette tips, centrifuge tubes) and dispose of them as hazardous antimony-containing waste.

Signaling Pathways

Diagrams of key signaling pathways affected by antimony toxicity.

Antimony-Induced Oxidative Stress

Antimony compounds can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This can trigger downstream signaling pathways that result in apoptosis or other toxic effects.[23][24][25]

Antimony_Oxidative_Stress Antimony Antimony Compounds Mitochondria Mitochondria Antimony->Mitochondria ROS ROS Generation (Reactive Oxygen Species) Mitochondria->ROS LipidPeroxidation Lipid Peroxidation ROS->LipidPeroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation Apoptosis Apoptosis LipidPeroxidation->Apoptosis DNA_Damage->Apoptosis Protein_Oxidation->Apoptosis Antioxidant_Defense Antioxidant Defense (e.g., GSH, SOD, CAT) Antioxidant_Defense->ROS Inhibits

Antimony-induced oxidative stress pathway.
Antimony's Effect on the Wnt/β-catenin Signaling Pathway

Studies have shown that antimony can inhibit the Akt/Wnt/β-catenin signaling pathway, which is crucial for cell survival and proliferation. This inhibition can lead to apoptosis.[26][27][28]

Antimony_Wnt_Pathway cluster_nucleus Cytoplasm cluster_nucleus_2 Nucleus Antimony Antimony Akt Akt (Protein Kinase B) Antimony->Akt Inhibits phosphorylation GSK3b GSK-3β Akt->GSK3b Inhibits BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates for degradation Degradation Proteasomal Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus Apoptosis Apoptosis Degradation->Apoptosis Leads to TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., Survivin) TCF_LEF->Gene_Expression Gene_Expression->Apoptosis Prevents

Antimony's inhibitory effect on the Wnt/β-catenin pathway.

Safe Handling and Disposal

A summary of best practices for the safe handling and disposal of antimony compounds in the laboratory.

Safe Handling Checklist
  • Engineering Controls: Always handle antimony compounds, especially powders, in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Personal Protective Equipment (PPE):

    • Wear chemical safety goggles and a face shield.[2]

    • Wear compatible disposable gloves (e.g., nitrile, neoprene). Change gloves immediately if contaminated.

    • Wear a lab coat, fully buttoned.

    • For tasks with a high risk of dust generation, use a NIOSH-approved respirator.[2]

  • Hygiene:

    • Wash hands thoroughly with soap and water after handling antimony compounds, before leaving the lab, and before eating, drinking, or smoking.

    • Do not store or consume food or beverages in areas where antimony compounds are handled.

  • Spill Preparedness:

    • Know the location of the nearest safety shower and eyewash station.[3]

    • Have a chemical spill kit readily available that is appropriate for solid and liquid spills.

Emergency Spill Procedures

In the event of a spill of an antimony compound, follow these steps:

  • Evacuate and Alert:

    • Immediately alert others in the area and evacuate the immediate vicinity of the spill.[29]

    • If the spill is large, volatile, or in a poorly ventilated area, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.

  • Assess the Hazard:

    • If trained and it is safe to do so, assess the extent of the spill. For large or highly hazardous spills (e.g., antimony trichloride), do not attempt to clean it up yourself.[7]

  • Clean-up (for small, manageable spills):

    • Don the appropriate PPE, including respiratory protection if dealing with a powder.[30]

    • For solid spills: Gently cover the spill with a moist paper towel or use a HEPA-filtered vacuum to avoid generating dust. Do not dry sweep.[21] Place the material in a sealed, labeled container for hazardous waste.

    • For liquid spills: Contain the spill with absorbent material from your spill kit.[11] Work from the outside of the spill inwards. Place the used absorbent material in a sealed, labeled container for hazardous waste.

    • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for hazardous waste disposal.[3]

  • Reporting: Report all spills to your lab supervisor and your institution's EHS department.[30]

Waste Disposal
  • Classification: All antimony compounds and materials contaminated with them (e.g., gloves, wipes, pipette tips, glassware) must be treated as hazardous waste.[1][31]

  • Collection:

    • Collect solid and liquid waste in separate, clearly labeled, leak-proof containers.

    • Ensure containers are compatible with the waste (e.g., do not store acidic waste in a metal container).

    • Keep waste containers closed except when adding waste.[4]

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name of the antimony compound(s).

  • Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program. Do not pour any antimony-containing waste down the sink or dispose of it in the regular trash.[4][5]

References

Validation & Comparative

A Comparative Guide to Characterization Techniques for Antimony Oxalate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of antimony oxalate (B1200264), a critical parameter in its various applications, including as a catalyst and in pharmaceuticals, necessitates rigorous analytical characterization. This guide provides a comparative overview of key analytical techniques for determining the purity of antimony oxalate, complete with experimental protocols and data interpretation.

Comparison of Key Purity Determination Techniques

The selection of an appropriate analytical method for assessing this compound purity depends on the specific requirements of the analysis, such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the primary techniques and their key characteristics.

TechniquePrinciple of DetectionInformation ProvidedAdvantagesLimitations
Permanganate (B83412) Titration Redox reaction between oxalate ions and potassium permanganate.Quantitative determination of oxalate content, and thereby the purity of this compound.High accuracy and precision, low cost, established methodology.Not suitable for detecting non-redox active impurities, can be influenced by other reducing agents present in the sample.
Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) Measurement of mass loss and heat flow as a function of temperature.Thermal stability, decomposition pattern, and presence of volatile or thermally labile impurities.Provides information on both organic and inorganic volatile impurities, relatively fast analysis.May not detect thermally stable impurities, requires careful interpretation of complex decomposition profiles.
X-Ray Diffraction (XRD) Diffraction of X-rays by the crystalline structure of the material.Identification of crystalline phases, determination of phase purity, and quantification of crystalline impurities.Highly specific for crystalline materials, can provide quantitative information on impurity content through Rietveld refinement.Not suitable for amorphous impurities, sensitivity may be limited for low concentrations of impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Identification of functional groups, qualitative detection of organic and some inorganic impurities.Fast, non-destructive, provides structural information about impurities.Primarily qualitative, quantification can be challenging, spectral overlap can complicate interpretation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific samples and instrumentation.

Permanganate Titration for Oxalate Content

This method determines the purity of this compound by quantifying the oxalate content through a redox titration with a standardized potassium permanganate solution.

Materials:

  • This compound sample

  • Potassium permanganate (KMnO4), analytical grade

  • Sodium oxalate (Na2C2O4), primary standard grade

  • Sulfuric acid (H2SO4), concentrated

  • Deionized water

  • Burette, pipette, conical flasks, heating plate

Procedure:

  • Preparation of 0.1 N Potassium Permanganate Solution: Dissolve approximately 3.2 g of KMnO4 in 1 liter of deionized water. Boil the solution for 1 hour, let it stand for 24 hours, and then filter it through a sintered glass funnel.

  • Standardization of KMnO4 Solution:

    • Accurately weigh about 0.25 g of dried sodium oxalate into a conical flask.

    • Add 200 mL of 1 M H2SO4.

    • Heat the solution to 80-90°C.

    • Titrate the hot solution with the KMnO4 solution from the burette until a faint, persistent pink color is observed.

    • Calculate the normality of the KMnO4 solution.

  • Titration of this compound:

    • Accurately weigh about 0.5 g of the this compound sample into a conical flask.

    • Add 200 mL of 1 M H2SO4.

    • Heat the solution to 80-90°C.

    • Titrate with the standardized KMnO4 solution to a persistent pink endpoint.

  • Calculation of Purity:

    • Calculate the percentage of oxalate in the sample using the volume and normality of the KMnO4 solution.

    • Determine the purity of this compound based on the theoretical oxalate content.

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the thermal stability and decomposition profile of this compound, which can indicate the presence of impurities.

Instrument Parameters (Illustrative):

  • Instrument: Simultaneous TGA/DSC analyzer

  • Sample Weight: 5-10 mg

  • Crucible: Alumina

  • Temperature Range: 30°C to 600°C

  • Heating Rate: 10°C/min

  • Atmosphere: Nitrogen, 50 mL/min

Procedure:

  • Accurately weigh the this compound sample into the TGA crucible.

  • Place the crucible in the TGA furnace.

  • Run the analysis using the specified parameters.

  • Analyze the resulting TGA (mass loss vs. temperature) and DSC (heat flow vs. temperature) curves.

Data Interpretation:

  • Pure this compound: A pure, anhydrous sample is expected to show a distinct, single-step decomposition.

  • Impurities: The presence of volatile impurities (e.g., water, residual solvents) will result in an initial mass loss at lower temperatures. Other impurities may alter the decomposition temperature or introduce additional decomposition steps.

Illustrative TGA/DSC Data for a Metal Oxalate (Calcium Oxalate Monohydrate as an example):

Decomposition StepTemperature Range (°C)Mass Loss (%)Associated Reaction
Dehydration100 - 250~12.3CaC₂O₄·H₂O → CaC₂O₄ + H₂O
Decomposition to Carbonate400 - 500~19.2CaC₂O₄ → CaCO₃ + CO
Decomposition to Oxide650 - 800~30.1CaCO₃ → CaO + CO₂

Note: The decomposition profile of this compound will differ but will similarly show characteristic mass loss steps corresponding to its decomposition pathway.

X-Ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the this compound sample and to quantify any crystalline impurities.

Instrument Parameters (Illustrative):

  • Instrument: Powder X-ray diffractometer

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

  • Voltage and Current: 40 kV and 40 mA

  • Scan Range (2θ): 10° to 80°

  • Step Size: 0.02°

  • Scan Speed: 2°/min

Procedure:

  • Grind the this compound sample to a fine powder.

  • Mount the powder on a sample holder.

  • Acquire the XRD pattern using the specified instrument parameters.

  • Compare the obtained diffraction pattern with standard reference patterns for this compound and potential impurities.

  • For quantitative analysis, perform Rietveld refinement of the XRD data. This method models the entire diffraction pattern to determine the weight fraction of each crystalline phase.[1][2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying functional groups and detecting impurities in this compound.

Instrument Parameters (Illustrative):

  • Instrument: FTIR spectrometer with an ATR accessory

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

Procedure:

  • Place a small amount of the powdered this compound sample on the ATR crystal.

  • Record the FTIR spectrum.

  • Identify the characteristic absorption bands for this compound and compare the spectrum with that of a high-purity reference standard.

Data Interpretation:

  • Characteristic Bands for Metal Oxalates:

    • ~1600-1700 cm⁻¹: Asymmetric C=O stretching

    • ~1300-1400 cm⁻¹: Symmetric C-O stretching

    • ~800 cm⁻¹: O-C=O bending

  • Impurities: The presence of impurities will introduce additional absorption bands in the spectrum. For example, a broad band around 3400 cm⁻¹ would indicate the presence of water.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process for determining the purity of this compound.

Experimental_Workflow cluster_sample Sample Preparation cluster_techniques Purity Characterization Techniques cluster_data Data Analysis & Purity Assessment Sample This compound Sample Titration Permanganate Titration Sample->Titration Dissolution in H₂SO₄ TGA_DSC TGA / DSC Sample->TGA_DSC Direct Analysis XRD X-Ray Diffraction Sample->XRD Grinding FTIR FTIR Spectroscopy Sample->FTIR Direct Analysis Purity Overall Purity Assessment Titration->Purity Oxalate Content (%) TGA_DSC->Purity Thermal Profile & Volatiles (%) XRD->Purity Crystalline Impurities (%) FTIR->Purity Qualitative Impurity ID

Caption: Workflow for this compound Purity Analysis.

Decision_Tree start Purity Analysis Required q1 Need quantitative oxalate content? start->q1 titration Permanganate Titration q1->titration Yes q2 Concerned about volatile/thermal impurities? q1->q2 No titration->q2 tga_dsc TGA / DSC q2->tga_dsc Yes q3 Suspect crystalline impurities? q2->q3 No tga_dsc->q3 xrd X-Ray Diffraction q3->xrd Yes q4 Need rapid qualitative screening? q3->q4 No xrd->q4 ftir FTIR Spectroscopy q4->ftir Yes comprehensive Comprehensive Analysis (Multiple Techniques) q4->comprehensive No/Unsure ftir->comprehensive

Caption: Decision Tree for Selecting an Analytical Technique.

References

A Comparative Guide to Antimony Precursors: Antimony Oxalate in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate precursor is a critical step in the synthesis of antimony-containing compounds. This guide provides an objective comparison of antimony oxalate (B1200264) with other common antimony precursors, namely antimony(III) acetate (B1210297), antimony(III) chloride, antimony(III) oxide, and antimony potassium tartrate. The following sections detail their performance characteristics, supported by experimental data and protocols, to aid in making an informed decision for your research and development needs.

Performance Comparison of Antimony Precursors

The choice of an antimony precursor is often dictated by the specific application, desired purity, solubility requirements, and thermal stability. This section provides a comparative overview of key performance indicators for antimony oxalate and its alternatives.

Physicochemical Properties

A summary of the key physical and chemical properties of the compared antimony precursors is presented in Table 1. This data is crucial for understanding the behavior of each precursor under various experimental conditions.

PropertyThis compoundAntimony(III) AcetateAntimony(III) ChlorideAntimony(III) OxideAntimony Potassium Tartrate
Formula Sb₂(C₂O₄)₃Sb(CH₃COO)₃[1]SbCl₃Sb₂O₃[2]K₂Sb₂(C₄H₂O₆)₂·3H₂O[3]
Molecular Weight 507.57 g/mol 298.89 g/mol 228.11 g/mol 291.52 g/mol 667.87 g/mol
Appearance White powderWhite powder[1]Colorless solid[4]White powderColorless crystals or white powder[3][5]
Melting Point Decomposes126-131 °C[6]73.4 °C655 °C[7]Decomposes
Solubility in Water InsolubleModerately soluble[1]601.1 g/100 mL (0 °C)[4]3.3 x 10⁻⁴ g/100 mL (22.2 °C)[7]8.3 g/100 mL (25 °C)
Purity (Typical Commercial) Variesup to 99.99%[6]≥99%99.2-99.5%[2]≥99.0%
Application-Specific Performance

The performance of antimony precursors is highly dependent on the intended application. Key areas where these compounds are utilized include catalysis and the synthesis of flame retardants.

Catalysis in Polyester (B1180765) Synthesis:

Antimony compounds are widely used as catalysts in the production of polyethylene (B3416737) terephthalate (B1205515) (PET).[8][9] Antimony acetate and antimony trioxide are the most common choices in industrial settings.

  • Antimony Acetate: Known for its high catalytic activity and good solubility in ethylene (B1197577) glycol, the primary diol used in PET synthesis.[10] This ensures a homogeneous distribution of the catalyst in the reaction mixture.

  • Antimony Trioxide: While also a highly effective catalyst, it has lower solubility in ethylene glycol compared to antimony acetate.[10] However, studies have shown that in some cases, antimony trioxide can lead to a higher molecular weight polymer compared to antimony acetate under similar conditions.[11]

  • This compound: While not as commonly used as the acetate or oxide, its thermal decomposition to antimony oxide at relatively low temperatures could be advantageous in certain catalytic processes, allowing for the in situ formation of the active catalytic species.

A study comparing antimony oxide and antimony acetate in the synthesis of poly(ethylene furanoate) (PEF), a bio-based polyester, found that antimony trioxide resulted in a polymer with a higher molecular weight and, consequently, higher glass transition (Tg) and melting (Tm) temperatures.[11] This suggests a superior catalytic performance of antimony trioxide in that specific system.[11]

Flame Retardants:

Antimony trioxide is a well-established synergistic flame retardant, used in conjunction with halogenated compounds in various polymers.[12][13][14] It reacts with the halogenated flame retardant upon heating to form antimony trihalides, which act as radical traps in the gas phase, inhibiting combustion.

  • Antimony Trioxide: The industry standard due to its high efficacy. Commercial grades typically have a purity of 99.2-99.5%.[2]

  • This compound: Can serve as a precursor to antimony trioxide. Its decomposition at elevated temperatures can generate finely dispersed antimony oxide particles, which could enhance its flame-retardant efficiency.

When used in a polypropylene (B1209903) (PP) resin matrix with an intumescent system, the addition of 2 wt% of antimony trioxide can increase the limiting oxygen index (LOI) from 27.8% to 36.6% and achieve a UL-94 V-0 rating.[12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of antimony precursors. This section provides methodologies for the preparation of this compound and other key antimony compounds.

Synthesis of Antimony Precursors

The following diagram illustrates a generalized workflow for the synthesis of various antimony precursors from a common starting material, antimony trioxide.

G General Synthesis Workflow for Antimony Precursors Sb2O3 Antimony(III) Oxide AntimonyOxalate This compound Sb2O3->AntimonyOxalate Reflux AntimonyAcetate Antimony(III) Acetate Sb2O3->AntimonyAcetate Reflux AntimonyChloride Antimony(III) Chloride Sb2O3->AntimonyChloride Reaction AntimonyPotassiumTartrate Antimony Potassium Tartrate Sb2O3->AntimonyPotassiumTartrate Reflux OxalicAcid Oxalic Acid OxalicAcid->AntimonyOxalate AceticAnhydride Acetic Anhydride (B1165640) AceticAnhydride->AntimonyAcetate HCl Hydrochloric Acid HCl->AntimonyChloride KHT Potassium Hydrogen Tartrate KHT->AntimonyPotassiumTartrate

Caption: General synthesis routes for antimony precursors.

Protocol 1: Synthesis of this compound

  • Materials: Antimony(III) oxide (Sb₂O₃), Oxalic acid dihydrate (H₂C₂O₄·2H₂O), Deionized water.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add a stoichiometric amount of antimony(III) oxide and oxalic acid dihydrate in deionized water.

    • Heat the mixture to reflux with constant stirring for 2-3 hours.

    • Allow the mixture to cool to room temperature.

    • Collect the white precipitate of this compound by filtration.

    • Wash the product with deionized water and then with ethanol.

    • Dry the product in a vacuum oven at 80 °C.

Protocol 2: Synthesis of Antimony(III) Acetate

  • Materials: Antimony(III) oxide (Sb₂O₃), Acetic anhydride ((CH₃CO)₂O), Glacial acetic acid (CH₃COOH).

  • Procedure:

    • Gently reflux 10 g of antimony(III) oxide with 35 ml of acetic anhydride for approximately 2 hours until the solid dissolves.[15]

    • While the solution is still hot, dilute it with 25 ml of glacial acetic acid.[15]

    • Cool the solution to induce crystallization.

    • Collect the crystals by filtration. The product is moisture-sensitive and should be handled accordingly.[15]

    • A yield of over 75% can be expected.[15]

Protocol 3: Synthesis of Antimony Potassium Tartrate

  • Materials: Antimony trioxide (Sb₂O₃), Potassium hydrogen tartrate (KHC₄H₄O₆), Deionized water.

  • Procedure:

    • Mix 5 g of antimony trioxide and 5 g of potassium hydrogen tartrate in a flask with 30 ml of deionized water.[5]

    • Boil the mixture under reflux for 15 minutes.[5]

    • Filter the hot solution to remove any unreacted solids.[5]

    • Allow the filtrate to cool to room temperature to crystallize the product.[5]

    • Collect the colorless crystals of antimony potassium tartrate by filtration and dry them. A yield of approximately 5 g is expected.[5]

Evaluation of Catalytic Activity in Polyesterification

This protocol provides a general method for comparing the catalytic activity of different antimony precursors in a laboratory-scale polyesterification reaction.

G Workflow for Evaluating Catalytic Activity Monomers Monomers (e.g., TPA/EG) Reactor Polymerization Reactor Monomers->Reactor Catalyst Antimony Precursor Catalyst->Reactor Polycondensation Melt Polycondensation Reactor->Polycondensation Analysis Polymer Analysis Polycondensation->Analysis IV Intrinsic Viscosity Analysis->IV MWD Molecular Weight Distribution Analysis->MWD Thermal Thermal Properties (DSC, TGA) Analysis->Thermal

Caption: Experimental workflow for catalyst evaluation.

Protocol 4: Comparative Evaluation of Catalytic Activity

  • Materials: Terephthalic acid (TPA), Ethylene glycol (EG), Antimony precursor to be tested (e.g., this compound, antimony acetate, antimony trioxide).

  • Procedure:

    • Charge the polymerization reactor with TPA and EG in a molar ratio of 1:1.2.

    • Add the antimony precursor at a specific concentration (e.g., 200-300 ppm based on the weight of TPA).

    • Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, typically at 240-260 °C, while removing the water produced.

    • After the esterification is complete (as indicated by the amount of water collected), apply a vacuum and increase the temperature to 270-280 °C to start the polycondensation reaction.

    • Monitor the reaction progress by measuring the torque of the stirrer, which correlates with the melt viscosity and polymer molecular weight.

    • Once the desired viscosity is reached, stop the reaction and extrude the polymer.

    • Analysis: Characterize the resulting polymer for:

      • Intrinsic Viscosity (IV): To determine the molecular weight.

      • Molecular Weight Distribution (MWD): Using Gel Permeation Chromatography (GPC).

      • Thermal Properties: Using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).

      • Color: Using a colorimeter to assess the yellowness of the polymer.

Conclusion

The selection of an appropriate antimony precursor is a multifaceted decision that depends on the specific requirements of the intended application.

  • This compound presents an interesting option as a precursor that can generate antimony oxide in situ upon thermal decomposition. This could be beneficial for applications requiring highly dispersed catalytic or flame-retardant species. However, its insolubility in common solvents may limit its use in certain solution-based processes.

  • Antimony(III) Acetate is a strong candidate for catalysis, particularly in polyester synthesis, due to its high activity and good solubility in the reaction medium.

  • Antimony(III) Chloride is a versatile precursor for the synthesis of other antimony compounds but its hygroscopic nature and the release of HCl upon hydrolysis require careful handling.

  • Antimony(III) Oxide remains the benchmark for many applications, including flame retardancy and catalysis, owing to its proven performance and commercial availability.

  • Antimony Potassium Tartrate offers good water solubility, making it suitable for aqueous-based syntheses and certain biomedical applications.

By providing a clear comparison of their properties and detailed experimental protocols, this guide aims to empower researchers to select the most suitable antimony precursor for their specific needs, thereby accelerating innovation and discovery.

References

A Comparative Guide to the Crystal Structure Validation of Antimony Oxalate and its Alternatives in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystal structure and thermal performance of antimony oxalate (B1200264), a compound of interest in various applications including catalysis and flame retardants. Its performance is evaluated against two common alternatives: aluminum hydroxide (B78521) and zinc borate (B1201080). The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for material selection and development.

Crystal Structure Validation: A Comparative Overview

The validation of a material's crystal structure is paramount in predicting its physical and chemical properties. For antimony oxalate and its alternatives, powder X-ray diffraction (PXRD) is the primary technique for structure elucidation and validation.

This compound Hydroxide (Sb(C₂O₄)OH)

The crystal structure of this compound hydroxide has been determined and refined using powder X-ray diffraction data and the Rietveld method.[1] It crystallizes in the orthorhombic space group Pnma.[1] The structure consists of pentagonal pyramidal Sb³⁺ cations, which are bridged by hydroxyl groups to form zigzag chains. These chains are further linked by oxalate anions, creating a three-dimensional framework.[1][2]

Key Crystallographic Data for this compound Hydroxide:

ParameterValue
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)5.82713(3)
b (Å)11.29448(10)
c (Å)6.31377(3)
Volume (ų)415.537(5)
Z4

Data sourced from Powder Diffraction.[1]

Alternatives to this compound:

While direct crystallographic comparisons for identical applications are scarce, understanding the structures of common alternatives is crucial for material design.

  • Aluminum Hydroxide (Al(OH)₃): Commonly known as alumina (B75360) trihydrate (ATH), it exists in several polymorphic forms, with gibbsite being the most stable. Gibbsite has a monoclinic crystal structure and its flame-retardant properties are attributed to its endothermic decomposition.

  • Zinc Borate (2ZnO·3B₂O₃·3.5H₂O): This compound is a versatile flame retardant and smoke suppressant. It has a complex crystal structure and its mechanism involves the release of water and the formation of a protective glassy layer upon heating.[3][4]

Performance Comparison: Thermal Stability

The performance of these materials, particularly in applications like flame retardants, is intrinsically linked to their thermal decomposition behavior. This is typically evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Comparative Thermal Decomposition Data:

MaterialDecomposition Onset (°C)Key Decomposition ProductsReference
This compound Hydroxide~291 (564 K)Sb₂O₃, H₂O, CO₂, CO[2]
Aluminum Hydroxide~220Al₂O₃, H₂O
Zinc Borate (2ZnO·3B₂O₃·3.5H₂O)~290ZnO, B₂O₃, H₂O[5]

Note: The decomposition temperatures can vary depending on the heating rate and atmosphere. The data presented here is for comparative purposes and is sourced from different studies.

Experimental Protocols

1. Synthesis of this compound Hydroxide

A common method for the synthesis of this compound hydroxide involves the reaction of antimony(III) oxide with oxalic acid dihydrate.[1]

  • Procedure: A slurry of antimony(III) oxide (Sb₂O₃) and oxalic acid dihydrate (H₂C₂O₄·2H₂O) in deionized water is refluxed for several hours. After cooling, the resulting white solid product, Sb(C₂O₄)OH, is recovered by filtration, washed with deionized water, and dried.[1]

2. Powder X-ray Diffraction (PXRD) for Crystal Structure Validation

PXRD is a non-destructive analytical technique used to identify crystalline phases and determine their structure.

  • Sample Preparation: The crystalline powder is finely ground to ensure random orientation of the crystallites. The powder is then mounted on a sample holder.

  • Data Collection: A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis (Rietveld Refinement): The experimental diffraction pattern is compared to a calculated pattern based on a theoretical crystal structure model. The structural parameters (lattice parameters, atomic positions, etc.) are then refined using a least-squares method to minimize the difference between the observed and calculated patterns.

3. Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC)

TGA and DSC are thermal analysis techniques used to measure changes in mass and heat flow, respectively, as a function of temperature.

  • Procedure: A small, accurately weighed sample is placed in a crucible. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument measures the change in sample mass, while the DSC measures the difference in heat flow between the sample and a reference. This allows for the determination of decomposition temperatures, mass loss, and endothermic/exothermic transitions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the validation of a crystal structure, from synthesis to data analysis.

CrystalStructureValidation cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Validation synthesis Material Synthesis (e.g., this compound) pxrd Powder X-ray Diffraction (PXRD) synthesis->pxrd Sample for structure analysis tga_dsc Thermal Analysis (TGA/DSC) synthesis->tga_dsc Sample for thermal analysis rietveld Rietveld Refinement pxrd->rietveld Diffraction Pattern thermal_analysis Thermal Data Interpretation tga_dsc->thermal_analysis Thermal Curves validation Structure Validation rietveld->validation Refined Crystal Structure thermal_analysis->validation Performance Data

Caption: Workflow for Crystal Structure Validation.

References

A Comparative Guide to the Birefringence of Antimony(III) Fluoride Oxalate and α-BaB₂O₄

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of birefringent materials is a critical decision in the design and function of optical systems. This guide provides an objective comparison of the performance of a promising new material, Antimony(III) fluoride (B91410) oxalate (B1200264) (specifically, KSb₂C₂O₄F₅), with the well-established α-Barium Borate (B1201080) (α-BaB₂O₄). The following sections present a detailed analysis of their optical properties, supported by experimental data, to aid in material selection for various applications.

Executive Summary

Antimony(III) fluoride oxalate (KSb₂C₂O₄F₅) has emerged as a material with exceptionally high birefringence, reportedly exceeding that of the widely used α-BaB₂O₄ (α-BBO) in the visible spectrum.[1][2] While α-BBO offers a broad transparency range from the deep ultraviolet to the infrared, making it a versatile choice for a variety of applications, the significantly larger birefringence of KSb₂C₂O₄F₅ presents new possibilities for the miniaturization of polarizing optics and other polarization-dependent components. This guide will delve into the quantitative differences in their optical properties and provide an overview of the experimental methods used to characterize these materials.

Data Presentation: A Head-to-Head Comparison

The optical and physical properties of Antimony(III) fluoride oxalate and α-BaB₂O₄ are summarized in the tables below for easy comparison.

Table 1: Optical Properties

PropertyAntimony(III) Fluoride Oxalate (KSb₂C₂O₄F₅)α-BaB₂O₄
Birefringence (Δn) 0.170 @ 546 nm[1][2]-0.1242 @ 532 nm, -0.1205 @ 1064 nm
Refractive Indices Wavelength-dependent; specific values not fully reported. nz is the maximum refractive index and nx is the minimum refractive index.[1]nₑ = 1.5534, nₒ = 1.6776 @ 532 nm[3][4] nₑ = 1.5379, nₒ = 1.6579 @ 1064 nm[3]
Transparency Range UV-Vis region (deduced from transmittance spectrum)[1]190 nm to 3500 nm[3][4][5][6]

Table 2: Physical and Chemical Properties

PropertyAntimony(III) Fluoride Oxalate (KSb₂C₂O₄F₅)α-BaB₂O₄
Crystal System Information not readily availableTrigonal, space group R3c[7]
Crystal Growth Method Hydrothermal method[1]Czochralski or Flux method
Thermal Stability Data not availableMelting point: ~1095 °C[7]
Chemical Stability Data not availableLow hygroscopicity[4]
Density Data not available3.85 g/cm³[3][4][7]
Mohs Hardness Data not available4.5[3][4]
Damage Threshold Data not available1 GW/cm² @ 1064 nm, 0.5 GW/cm² @ 532 nm[3][4]

Experimental Protocols

The characterization of the birefringent properties of these materials involves precise optical measurements. The following are detailed methodologies for key experiments.

Birefringence Measurement

Objective: To determine the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices (Δn = nₑ - nₒ).

Method 1: Polarimetry

  • Sample Preparation: A thin, polished plate of the crystal with a known thickness is prepared. The crystal is cut with a specific orientation relative to its optical axis.

  • Optical Setup: The crystal is placed between two crossed polarizers. A monochromatic light source is used to illuminate the sample.

  • Measurement: The intensity of the light transmitted through the second polarizer (analyzer) is measured as the crystal is rotated. The maximum and minimum transmitted intensities are recorded.

  • Calculation: The birefringence is calculated from the phase difference (retardation) introduced by the crystal, which is determined from the intensity modulation. The retardation (Γ) is related to the birefringence (Δn), the thickness of the crystal (d), and the wavelength of light (λ) by the equation: Γ = 2πΔnd/λ.

Method 2: Interferometry

  • Interferometer Setup: A Michelson or Mach-Zehnder interferometer is used. The crystal is placed in one arm of the interferometer.

  • Light Source: A polarized laser beam is split into two paths. One path passes through the crystal, and the other serves as a reference.

  • Measurement: The orientation of the crystal's optical axis is varied with respect to the polarization of the incident light. The interference pattern produced by the recombination of the two beams is recorded.

  • Analysis: The shift in the interference fringes for different crystal orientations allows for the precise determination of the phase difference between the ordinary and extraordinary rays, from which the birefringence can be calculated.

Transparency Range Measurement

Objective: To determine the range of wavelengths over which the material is transparent.

Method: UV-Vis-NIR Spectroscopy

  • Sample Preparation: A polished, parallel-faced sample of the crystal with a known thickness is prepared.

  • Spectrophotometer: The sample is placed in the beam path of a UV-Vis-NIR spectrophotometer.

  • Measurement: The transmittance and absorbance of the material are measured over a wide range of wavelengths (typically from the deep UV to the near-infrared).

  • Analysis: The transparency range is defined as the wavelength region where the material exhibits high transmittance and low absorbance.

Visualization of the Comparison Logic

The following diagram illustrates the logical workflow for comparing the birefringence of Antimony(III) fluoride oxalate and α-BaB₂O₄.

Birefringence_Comparison Material1 Antimony(III) Fluoride Oxalate (KSb₂C₂O₄F₅) Birefringence Birefringence (Δn) Material1->Birefringence High Refractive_Indices Refractive Indices (nₑ, nₒ) Material1->Refractive_Indices Transparency Transparency Range Material1->Transparency UV-Vis Physical_Properties Physical & Chemical Properties Material1->Physical_Properties Partially Characterized Material2 α-BaB₂O₄ Material2->Birefringence Moderate Material2->Refractive_Indices Material2->Transparency Deep UV to IR Material2->Physical_Properties Well Characterized Application Potential Applications Birefringence->Application Transparency->Application Physical_Properties->Application

Caption: Comparison workflow for birefringent materials.

Conclusion

Antimony(III) fluoride oxalate (KSb₂C₂O₄F₅) demonstrates a significantly larger birefringence than α-BaB₂O₄, making it a highly attractive candidate for applications requiring strong polarization splitting in a compact form factor. However, α-BaB₂O₄ remains a robust and versatile material with a well-characterized, broad transparency range and established physical and chemical stability. The choice between these two materials will ultimately depend on the specific requirements of the application, with KSb₂C₂O₄F₅ being particularly promising for novel devices in the visible spectrum where high birefringence is paramount. Further research into the thermal and chemical stability, as well as the full spectral dependence of the refractive indices of Antimony(III) fluoride oxalate, is warranted to fully assess its potential in a wider range of optical applications.

References

First-Principles Insights into Antimony Oxalates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fundamental properties of materials at the atomic level is crucial. First-principles calculations, based on density functional theory (DFT), provide a powerful tool for predicting and analyzing the structural, electronic, and optical characteristics of novel compounds. This guide offers a comparative overview of the properties of various antimony oxalate (B1200264) compounds, derived from experimental data and first-principles calculations, to aid in the development of new materials and pharmaceuticals.

Structural and Electronic Properties: A Comparative Analysis

First-principles calculations have been instrumental in elucidating the properties of several antimony oxalate derivatives. The data presented below summarizes key structural and electronic parameters, offering a basis for comparison between different compounds and with experimentally determined values.

CompoundFormulaCrystal SystemSpace GroupCalculated Band Gap (eV)Experimental Band Gap (eV)Reference
This compound HydroxideSb(C2O4)OHOrthorhombicPnma--[1][2]
Ammonium Antimony Fluoride Oxalate HydrateNH4Sb(C2O4)F2·H2OMonoclinicP21/c2.968 (GGA)3.45[3]
Guanidinium Antimony Fluoride Oxalate Dihydrate[C(NH2)3]3Sb(C2O4)2F2·2H2OTriclinicP-12.992 (GGA)3.29[3]
Ammonium Antimony Fluoride Oxalate Dihydrate(NH4)4Sb2(C2O4)3F4·2H2OMonoclinicP21/c2.771 (GGA)-[3]

Note: The calculated band gaps were obtained using the GGA (Generalized Gradient Approximation) functional, which is known to often underestimate experimental values[3].

Optical Properties: Birefringence in Focus

Certain this compound compounds have garnered interest for their potential as birefringent materials, which are crucial for modulating the polarization of light. First-principles calculations have been key to understanding the origin of this property.

CompoundFormulaCalculated Birefringence (@546 nm)Experimental Birefringence (@546 nm)Reference
Ammonium Antimony Fluoride Oxalate HydrateNH4Sb(C2O4)F2·H2O0.381-[3]
Guanidinium Antimony Fluoride Oxalate Dihydrate[C(NH2)3]3Sb(C2O4)2F2·2H2O0.251-[3]
Ammonium Antimony Fluoride Oxalate Dihydrate(NH4)4Sb2(C2O4)3F4·2H2O0.066-[3]
Potassium Antimony Fluoride OxalateKSb2C2O4F5-0.170[4]

The large birefringence in these materials is attributed to the synergistic effect of the planar π-conjugated oxalate anions and the highly distorted polyhedra around the antimony cation, which possesses a stereochemically active lone pair of electrons[4][5].

Experimental and Computational Protocols

The following section details the typical methodologies employed in the first-principles calculations and experimental characterization of this compound compounds.

First-Principles Calculation Workflow

First-principles calculations for this compound properties are typically performed using Density Functional Theory (DFT). The general workflow is as follows:

  • Crystal Structure Input : The calculation begins with a known crystal structure, usually obtained from experimental X-ray or neutron diffraction data[1][2].

  • Structural Optimization : The atomic positions and lattice parameters are relaxed to find the minimum energy configuration.

  • Electronic Structure Calculation : The electronic band structure, density of states (DOS), and other electronic properties are calculated.

  • Optical Properties Calculation : Based on the electronic structure, optical properties such as the dielectric function and birefringence are determined.

First_Principles_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output crystal_structure Crystal Structure (Experimental or Proposed) geometry_optimization Geometry Optimization crystal_structure->geometry_optimization electronic_structure Electronic Structure (Band Structure, DOS) geometry_optimization->electronic_structure structural_data Optimized Structure geometry_optimization->structural_data optical_properties Optical Properties (Birefringence, Absorption) electronic_structure->optical_properties electronic_data Electronic Properties electronic_structure->electronic_data optical_data Optical Properties optical_properties->optical_data

First-principles calculation workflow.
Computational Details from Literature

  • Software : Quantum ESPRESSO, CASTEP, VASP are commonly used packages for such calculations.

  • Functionals : The Generalized Gradient Approximation (GGA) with functionals like PBE or PW91 is often employed for structural optimization and electronic property calculations[3]. For more accurate band gap calculations, hybrid functionals like B3LYP or HSE06 may be used. For vibrational properties, the B3LYP functional with a basis set like LanL2DZ has been reported[6].

  • Basis Sets : Plane-wave basis sets are typical for periodic systems. For molecular calculations, basis sets like LanL2DZ can be used[6].

  • Pseudopotentials : To simplify the calculation, core electrons are often treated using pseudopotentials.

Experimental Characterization
  • Synthesis : this compound compounds can be synthesized through methods like refluxing antimony(III) oxide in oxalic acid or by precipitation from a solution of SbCl3 in hydrochloric acid with the addition of oxalic acid[2].

  • Structural Analysis : X-ray diffraction (XRD) and neutron diffraction are used to determine the crystal structure, including lattice parameters, space group, and atomic positions[1][2].

  • Optical Measurements : UV-vis diffuse reflectance spectroscopy is used to measure the experimental band gap[3]. Birefringence can be measured using a polarizing microscope.

Signaling Pathways and Logical Relationships

The relationship between the structural features of antimony oxalates and their resulting optical properties can be visualized as follows:

Structure_Property_Relationship cluster_structure Structural Features cluster_property Resulting Property lone_pair Sb3+ Lone Pair birefringence Large Birefringence lone_pair->birefringence pi_conjugation π-conjugated [C2O4]2- groups pi_conjugation->birefringence distortion Distorted Sb Polyhedra distortion->birefringence

Key structural contributors to birefringence.

References

A Comparative Analysis of Antimony Oxalate Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the two primary methods for the synthesis of antimony oxalate (B1200264), identified in the literature as antimony oxalate hydroxide (B78521) (SbC₂O₄OH). The comparison focuses on the reaction of antimony(III) oxide with oxalic acid and the reaction of antimony(III) chloride with oxalic acid. This document presents experimental protocols, quantitative data where available, and visual representations of the synthesis workflows to aid researchers in selecting the most suitable method for their applications.

Executive Summary

The synthesis of this compound hydroxide can be effectively achieved through two main pathways: the reaction of antimony(III) oxide with oxalic acid and the precipitation from an antimony(III) chloride solution with oxalic acid.[1] Both methods yield the same end product, this compound hydroxide, which is a precursor for various antimony-containing compounds.[1] The choice between the two methods will likely depend on the availability and cost of the starting materials, desired purity, and scalability of the process. While detailed comparative studies on yield and purity are limited in the available literature, this guide consolidates the existing information to provide a clear comparison.

Data Presentation: Comparison of Synthesis Methods

ParameterMethod 1: From Antimony(III) OxideMethod 2: From Antimony(III) Chloride
Starting Materials Antimony(III) oxide (Sb₂O₃), Oxalic acid (H₂C₂O₄)Antimony(III) chloride (SbCl₃), Oxalic acid (H₂C₂O₄), Hydrochloric acid (HCl)
Reaction Principle Refluxing a suspension of antimony(III) oxide in an oxalic acid solution.Precipitation reaction upon addition of oxalic acid to a solution of antimony(III) chloride in hydrochloric acid.[1]
Solvent WaterWater, Hydrochloric acid
Product This compound hydroxide (SbC₂O₄OH)This compound hydroxide (SbC₂O₄OH)[1]
Reported Yield Not specified in available literature.Not specified in available literature.
Reported Purity The product's composition has been established by various analytical techniques.[1]The product is described as a colorless precipitate.[1]
Key Reaction Conditions Refluxing temperature.Typically carried out at room temperature.
Byproducts None explicitly mentioned, likely unreacted starting materials.Hydrochloric acid (in the filtrate).

Experimental Protocols

Method 1: Synthesis from Antimony(III) Oxide

This method involves the direct reaction of antimony(III) oxide with oxalic acid in an aqueous solution.

Materials:

  • Freshly prepared antimony(III) oxide (Sb₂O₃)

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

Procedure:

  • Suspend freshly prepared antimony(III) oxide in a solution of oxalic acid in deionized water.

  • Heat the mixture to reflux.

  • Maintain reflux for a sufficient period to allow the reaction to complete. The exact duration may require optimization.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with deionized water to remove any unreacted oxalic acid.

  • Dry the product, this compound hydroxide, under appropriate conditions (e.g., in a desiccator or a vacuum oven at a mild temperature).

Method 2: Synthesis from Antimony(III) Chloride

This method relies on the precipitation of this compound hydroxide from a solution of antimony(III) chloride.

Materials:

  • Antimony(III) chloride (SbCl₃)

  • Hydrochloric acid (HCl), concentrated

  • Oxalic acid (H₂C₂O₄)

  • Deionized water

Procedure:

  • Prepare a solution of antimony(III) chloride by dissolving it in concentrated hydrochloric acid. This is necessary to prevent the hydrolysis of SbCl₃.

  • Slowly add a solution of oxalic acid in deionized water to the antimony(III) chloride solution with constant stirring.

  • A colorless precipitate of this compound hydroxide will form.

  • Allow the precipitation to complete.

  • Collect the precipitate by filtration.

  • Wash the precipitate thoroughly with deionized water to remove residual hydrochloric acid and any unreacted starting materials.

  • Dry the final product, this compound hydroxide.

Mandatory Visualizations

Experimental Workflow Diagrams

Synthesis_from_Antimony_Trioxide cluster_start Starting Materials cluster_process Reaction Process cluster_purification Product Isolation Sb2O3 Antimony(III) Oxide (Sb₂O₃) Mix Suspend Sb₂O₃ in Oxalic Acid Solution Sb2O3->Mix OxalicAcid Oxalic Acid (H₂C₂O₄) OxalicAcid->Mix Water Deionized Water Water->Mix Reflux Heat to Reflux Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry Product Wash->Dry Product This compound Hydroxide (SbC₂O₄OH) Dry->Product

Caption: Workflow for the synthesis of this compound hydroxide from antimony(III) oxide.

Synthesis_from_Antimony_Trichloride cluster_start Starting Materials cluster_process Reaction Process cluster_purification Product Isolation SbCl3 Antimony(III) Chloride (SbCl₃) Dissolve Dissolve SbCl₃ in HCl SbCl3->Dissolve HCl Hydrochloric Acid (HCl) HCl->Dissolve OxalicAcid Oxalic Acid (H₂C₂O₄) AddOxalicAcid Add Oxalic Acid Solution OxalicAcid->AddOxalicAcid Water Deionized Water Water->AddOxalicAcid Dissolve->AddOxalicAcid Precipitate Formation of Precipitate AddOxalicAcid->Precipitate Filter Filter Precipitate Precipitate->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry Product Wash->Dry Product This compound Hydroxide (SbC₂O₄OH) Dry->Product

References

Evaluating the Performance of Antimony Oxalate in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of an appropriate catalyst is paramount to achieving desired reaction kinetics, product yield, and purity. Antimony compounds have long been utilized as effective catalysts in various industrial processes, most notably in the production of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). This guide provides a comparative analysis of antimony oxalate's catalytic performance, contextualized within the broader family of antimony-based catalysts and their alternatives.

While specific quantitative data for antimony oxalate (B1200264) is less prevalent in publicly available literature compared to antimony trioxide and antimony acetate (B1210297), its performance can be inferred from the general behavior of antimony catalysts in polymerization and esterification reactions. These catalysts are valued for their high activity, cost-effectiveness, and limited side reactions.[1][2]

Performance Comparison of Catalysts in Polyesterification

The primary application of antimony catalysts is in the polycondensation step of polyester (B1180765) synthesis. The catalyst's role is to accelerate the reaction rate, enabling the formation of high molecular weight polymers. The following table summarizes the comparative performance of antimony-based catalysts against common alternatives.

Catalyst SystemTypical ConcentrationAdvantagesDisadvantagesKey Performance Metrics (Illustrative)
Antimony-Based Catalysts
Antimony Trioxide (Sb₂O₃)200-300 ppm[3]High catalytic activity, cost-effective, low tendency for side reactions.[1][4]Poor solubility in ethylene (B1197577) glycol, potential for grayish polymer color due to reduction to metallic antimony.[5]High molecular weight polymer achieved, good thermal stability.[3][6]
Antimony Acetate (Sb(CH₃COO)₃)200-300 ppm[7]Good solubility in ethylene glycol, high catalytic activity, often results in better polymer color than Sb₂O₃.[5]Can be more expensive than antimony trioxide.Faster reaction rates compared to Sb₂O₃ in some cases.[5]
This compoundN/AExpected to have similar catalytic activity to other antimony (III) compounds.Limited specific performance data available in the literature.N/A
Alternative Catalysts
Titanium-Based (e.g., Titanium Dioxide, Alkoxides)5-25 ppm[4][7]Higher catalytic activity than antimony at lower concentrations, more environmentally friendly.[4][8]Can cause polymer yellowing, may catalyze polymer degradation at high temperatures.[7]Shorter reaction times compared to antimony catalysts.[4]
Germanium-Based (e.g., Germanium Dioxide)50-100 ppmProduces polyesters with high clarity and brightness.High cost, less earth-abundant than antimony or titanium.Excellent polymer color and transparency.
Tin-Based (e.g., Tin Oxalate)VariableCan be used in combination with antimony catalysts to enhance performance.[9]Can cause undesirable side reactions and polymer degradation.[2]Synergistic effects on reaction time when combined with other catalysts.[10]

Experimental Protocols

Below are generalized experimental protocols for key reactions involving antimony catalysts, based on common laboratory and industrial practices.

Protocol 1: Synthesis of Polyethylene Terephthalate (PET) via Melt Polycondensation

Objective: To synthesize PET from terephthalic acid (TPA) and ethylene glycol (EG) using an antimony catalyst.

Materials:

  • Terephthalic acid (TPA)

  • Ethylene glycol (EG)

  • Antimony trioxide (or other antimony catalyst) (200-300 ppm based on final polymer weight)

  • Phosphoric acid (stabilizer, optional)

Procedure:

  • Esterification:

    • A slurry of TPA and EG (molar ratio typically 1:1.1 to 1:1.5) is charged into a reaction vessel equipped with a stirrer, a condenser, and a nitrogen inlet.

    • The mixture is heated to approximately 240-260°C under a pressure of 3-4 bar.

    • Water, the byproduct of esterification, is continuously removed and collected.

    • The reaction is monitored until the formation of bis(2-hydroxyethyl) terephthalate (BHET) oligomers is complete, as indicated by the cessation of water distillation.

  • Polycondensation:

    • The antimony catalyst is introduced into the reactor containing the molten BHET oligomers.

    • The temperature is gradually raised to 270-290°C.

    • A vacuum is slowly applied to the system, reaching a final pressure of less than 1 mbar.

    • The removal of excess ethylene glycol under vacuum drives the polycondensation reaction, leading to an increase in the polymer's molecular weight and viscosity.

    • The reaction is continued until the desired intrinsic viscosity of the polymer is achieved, which is monitored by measuring the torque on the stirrer.

    • The molten PET is then extruded, cooled, and pelletized.[6][11]

Protocol 2: Transesterification of Diethyl Oxalate with Phenol (B47542)

Objective: To synthesize diphenyl oxalate (DPO) via transesterification, a reaction where antimony compounds can act as Lewis acid catalysts.

Materials:

  • Diethyl oxalate (DEO)

  • Phenol

  • Antimony compound (e.g., antimony pentoxide as a solid acid catalyst)

  • Solvent (e.g., toluene)

Procedure:

  • A mixture of diethyl oxalate, an excess of phenol, and the antimony catalyst is charged into a reaction flask equipped with a reflux condenser and a Dean-Stark trap.

  • The reaction mixture is heated to reflux (typically 180-200°C).

  • Ethanol, the byproduct of the transesterification, is removed by azeotropic distillation with the solvent to drive the reaction towards the product.

  • The progress of the reaction is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the catalyst is separated by filtration (if heterogeneous), and the product, diphenyl oxalate, is isolated by distillation or crystallization after removal of the solvent and excess phenol.[8][12]

Mandatory Visualizations

The following diagrams illustrate key aspects of antimony-catalyzed reactions.

experimental_workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage TPA Terephthalic Acid (TPA) Slurry Slurry Preparation TPA->Slurry EG1 Ethylene Glycol (EG) EG1->Slurry Reactor1 Esterification Reactor (240-260°C, 3-4 bar) Slurry->Reactor1 BHET BHET Oligomers Reactor1->BHET Water Water (byproduct) Reactor1->Water Removal Catalyst Antimony Catalyst Addition BHET->Catalyst Reactor2 Polycondensation Reactor (270-290°C, <1 mbar) Catalyst->Reactor2 PET Molten PET Reactor2->PET EG2 Ethylene Glycol (byproduct) Reactor2->EG2 Removal Extrusion Extrusion & Pelletizing PET->Extrusion Final_PET PET Pellets Extrusion->Final_PET

Figure 1: Experimental workflow for PET synthesis.

catalytic_cycle catalyst Sb(OR)₃ intermediate1 Sb(OR)₂(OR') + ROH catalyst->intermediate1 + R'-OH reactant1 R'-OH (Polymer Chain End) intermediate1->catalyst - R'-OH intermediate2 [Sb(OR)₂(OR')(R''-OH)] intermediate1->intermediate2 + R''-OH reactant2 R''-OH (Another Polymer Chain End) product R'-O-R'' (Elongated Polymer Chain) intermediate2->product Polycondensation product->catalyst + H₂O (regenerates catalyst) water H₂O

Figure 2: Proposed catalytic cycle for antimony-catalyzed polycondensation.

Conclusion

Antimony-based catalysts, including this compound, play a significant role in industrial catalysis, particularly in polyester production. While antimony trioxide and acetate are more extensively documented, the fundamental catalytic mechanism is expected to be similar across these compounds. The choice of catalyst ultimately depends on a balance of factors including desired reaction kinetics, cost, and the final properties of the polymer. Alternatives like titanium and germanium offer advantages in terms of lower toxicity and improved polymer color, respectively, but often come with their own set of drawbacks such as higher cost or potential for side reactions. For researchers and drug development professionals, understanding these trade-offs is crucial for process optimization and the development of high-quality materials.

References

A Comparative Guide to the Spectroscopic Analysis of Antimony Oxalate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic techniques used to analyze antimony oxalate (B1200264) compounds. It is intended to assist researchers in selecting the appropriate analytical methods and in interpreting the resulting data. The information is presented in a structured format, including data tables, detailed experimental protocols, and workflow diagrams to facilitate understanding and application in a laboratory setting.

Introduction to the Spectroscopic Characterization of Antimony Oxalates

Antimony oxalate compounds are of significant interest due to their diverse applications, including as catalysts, in flame retardants, and potentially in pharmaceuticals. A thorough understanding of their molecular structure and bonding is crucial for the development and quality control of these materials. Spectroscopic techniques such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating these structural features. This guide focuses on the practical application of these methods for the analysis of this compound compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes both IR and Raman techniques, provides insights into the molecular vibrations of a compound. For antimony oxalates, these methods are particularly useful for identifying the coordination of the oxalate ligand to the antimony center and for characterizing the overall molecular structure.

Comparative Vibrational Data

The vibrational frequencies of the oxalate ligand are sensitive to the metal center to which it is coordinated. A comparison with other metal oxalates can, therefore, provide valuable information about the nature of the antimony-oxalate bond.

Table 1: Comparison of Key Infrared (IR) Absorption Bands for Various Metal Oxalates (cm⁻¹)

Compoundνas(C=O)νs(C-O) + ν(C-C)δ(O-C=O)ν(M-O)Reference
Triphenylantimony (B1630391) Oxalate~1740, ~1655~1360~1200-Inferred from text
Trimethylantimony (B1201520) Oxalate(similar to triphenylthis compound)(similar to triphenylthis compound)(similar to triphenylthis compound)-Inferred from text
Iron(II) Oxalate Dihydrate16251360, 1316798492, 466[1]
Iron(III) Oxalate Tetrahydrate16751385, 1285817545[1]
Ammonium Oxalate Monohydrate~1624~1402~732-[2]

Table 2: Comparison of Key Raman Scattering Peaks for Various Metal Oxalates (cm⁻¹)

Compoundνs(C-O)ν(C-C)δ(O-C=O)ν(M-O)Reference
Iron(II) Oxalate Dihydrate1469914825531[1]
Calcium(II) Oxalate Monohydrate1464---
Magnesium(II) Oxalate Dihydrate1473---
Copper(II) Oxalate Hydrate1513924831557
Experimental Protocols for Vibrational Spectroscopy

This is a common method for obtaining the IR spectrum of a solid sample.

Materials:

  • This compound compound (finely ground)

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at >100°C for several hours and stored in a desiccator.[3][4][5]

  • Agate mortar and pestle[5]

  • Pellet press with die set[6]

  • FTIR spectrometer

Procedure:

  • Sample Preparation: In a dry environment (e.g., a glove box for air-sensitive samples), grind 1-2 mg of the this compound compound to a fine powder using the agate mortar and pestle.[6]

  • Mixing: Add approximately 200-300 mg of dry KBr to the mortar.[3] Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained. The final concentration of the sample in KBr should be between 0.2% and 1%.[4]

  • Pellet Pressing: Transfer a small amount of the mixture to the pellet die. Assemble the die and apply pressure (typically 8-10 tons for a 13 mm die) for a few minutes to form a transparent or translucent pellet.[3][6] A vacuum die can be used to help remove trapped air and moisture.[6]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Raman spectroscopy is often simpler in terms of sample preparation as it can be performed directly on the solid sample.

Materials:

  • This compound compound

  • Microscope slide or capillary tube

  • Raman spectrometer with a suitable laser excitation source

Procedure:

  • Sample Mounting:

    • Non-air-sensitive samples: Place a small amount of the powder on a microscope slide and gently flatten the surface.[7]

    • Air-sensitive samples: Load the powder into a glass capillary tube and seal it.[8] Alternatively, prepare the sample in an inert atmosphere (glove box) and seal it between two glass slides.[8]

  • Data Acquisition: Place the mounted sample under the microscope objective of the Raman spectrometer. Focus the laser on the sample and acquire the spectrum. It may be necessary to adjust the laser power and acquisition time to obtain a good signal-to-noise ratio and to avoid sample degradation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) can provide detailed information about the local environment of specific nuclei. For this compound compounds, ¹²¹Sb and ¹³C ssNMR would be particularly informative.

Potential of ¹²¹Sb Solid-State NMR

While specific ¹²¹Sb NMR data for antimony oxalates is scarce in the literature, the technique holds significant promise for their characterization. ¹²¹Sb is a quadrupolar nucleus, and its NMR spectrum is sensitive to the symmetry of the local environment around the antimony atom. This can provide information on:

  • The coordination number of the antimony center.

  • The presence of different crystallographic sites.

  • The nature of the antimony-oxygen bonds.

Challenges in obtaining high-resolution ¹²¹Sb ssNMR spectra can arise from the large quadrupole moment of the nucleus, which can lead to significant line broadening. However, modern ssNMR techniques, such as Magic Angle Spinning (MAS), can help to mitigate these effects.

Experimental Considerations for Solid-State NMR

General Protocol:

  • Sample Packing: The powdered this compound sample is packed into an NMR rotor (typically made of zirconia). The rotor size will depend on the spectrometer's probe.

  • Data Acquisition: The rotor is spun at a high speed (the "magic angle") inside the NMR spectrometer. A standard cross-polarization magic angle spinning (CP/MAS) experiment is often used for ¹³C NMR to enhance the signal of the low-abundant ¹³C nuclei. For ¹²¹Sb, a simple MAS experiment may be sufficient.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

Workflow and Signaling Pathway Diagrams

To visualize the process of spectroscopic analysis and the relationships between different analytical steps, the following diagrams are provided.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound Compounds cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Antimony Oxalate Compound Purification Purification and Drying Synthesis->Purification Grinding Grinding to Fine Powder Purification->Grinding IR Infrared (IR) Spectroscopy Grinding->IR Raman Raman Spectroscopy Grinding->Raman NMR Solid-State NMR Spectroscopy Grinding->NMR Spectral_Analysis Spectral Analysis (Peak positions, intensities) IR->Spectral_Analysis Raman->Spectral_Analysis NMR->Spectral_Analysis Structural_Elucidation Structural Elucidation Spectral_Analysis->Structural_Elucidation Comparative_Analysis Comparison with Reference Compounds Spectral_Analysis->Comparative_Analysis

Caption: General workflow for the spectroscopic analysis of this compound compounds.

Logical_Relationship Logical Relationships in Spectroscopic Data Interpretation cluster_inputs Experimental Data cluster_interpretation Structural Information IR_Data IR Spectrum Functional_Groups Identification of Oxalate Ligand IR_Data->Functional_Groups Coordination_Mode Antimony-Oxalate Coordination IR_Data->Coordination_Mode Raman_Data Raman Spectrum Raman_Data->Functional_Groups Raman_Data->Coordination_Mode Symmetry Molecular and Crystal Symmetry Raman_Data->Symmetry NMR_Data NMR Spectrum NMR_Data->Symmetry Local_Environment Local Environment of Antimony Nuclei NMR_Data->Local_Environment Functional_Groups->Coordination_Mode Coordination_Mode->Symmetry Symmetry->Local_Environment

Caption: Logical relationships in the interpretation of spectroscopic data for antimony oxalates.

Conclusion

The spectroscopic analysis of this compound compounds provides essential information for their characterization. While IR and Raman spectroscopy are readily applicable for identifying the oxalate ligand and probing its coordination to the antimony center, solid-state NMR, particularly ¹²¹Sb NMR, offers a promising avenue for more detailed structural elucidation. This guide provides a foundational framework for researchers working with these compounds. The further development of a comprehensive database of spectroscopic data for a wider range of this compound derivatives will be invaluable to the scientific community.

References

A Comparative Guide to the X-ray Diffraction Analysis of Antimony Oxalate and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solid-state properties of antimony compounds is crucial for ensuring the quality, stability, and efficacy of pharmaceutical products. X-ray diffraction (XRD) stands as a primary analytical technique for the structural characterization of crystalline materials. This guide provides a detailed comparison of the XRD analysis of antimony oxalate (B1200264) hydroxide (B78521) with two relevant alternatives: bismuth oxalate and tin(II) oxalate. Furthermore, it contrasts XRD with other key analytical techniques, offering a comprehensive overview for selecting the appropriate methodology for the characterization of these metal oxalates.

Performance Comparison of Metal Oxalates by XRD

The crystallographic properties of antimony oxalate hydroxide and its alternatives, bismuth oxalate and tin(II) oxalate, as determined by X-ray diffraction, are summarized below. These parameters are fundamental for phase identification, purity assessment, and understanding the material's structural attributes.

ParameterThis compound Hydroxide (Sb(C₂O₄)OH)Bismuth Oxalate (Basic Bismuth Oxalate, BiC₂O₄(OH))Tin(II) Oxalate (SnC₂O₄)
Crystal System Orthorhombic-Monoclinic
Space Group Pnma[1]-C2/c[2]
Lattice Parameters a = 5.82713(3) Åb = 11.29448(10) Åc = 6.31377(3) Å[1]-a = 10.56 Åb = 5.80 Åc = 8.50 Åβ = 125.19°[2]
Key XRD Features Exhibits significant preferred orientation in powder patterns.[1]Used for phase identification and composition confirmation.[3][4]Well-defined diffraction peaks allowing for Rietveld refinement.[2]
Notes The crystal structure has been solved and refined using the Rietveld method from laboratory powder XRD data.[1]Isotypic with Sb(C₂O₄)OH.[5]The precursor material is composed of tin oxalate without other crystal impurities.[6]

Experimental Protocols

Detailed methodologies for the synthesis and XRD analysis of this compound hydroxide and its alternatives are crucial for reproducible results.

Synthesis of this compound Hydroxide

A common method for the synthesis of this compound hydroxide is through the reaction of antimony(III) oxide with oxalic acid.[1]

Materials:

  • Antimony(III) oxide (Sb₂O₃)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • A slurry is prepared by mixing Sb₂O₃ and oxalic acid dihydrate in deionized water.

  • The mixture is refluxed for approximately 3 hours.

  • After cooling, the resulting slurry is filtered to collect the solid product.

  • The obtained white solid is washed multiple times with deionized water.

  • The final product is dried in an oven at 110 °C for 3 hours.

Synthesis of Tin(II) Oxalate

Tin(II) oxalate can be synthesized via a precipitation reaction.[2]

Materials:

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Oxalic acid dihydrate (H₂C₂O₄·2H₂O)

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of tin(II) chloride dihydrate and oxalic acid dihydrate.

  • Slowly add the oxalic acid solution to the tin(II) chloride solution while constantly stirring.

  • A white precipitate of tin(II) oxalate will form immediately.

  • Continue stirring to ensure complete precipitation.

  • Isolate the precipitate by filtration.

  • Wash the solid with deionized water to remove impurities.

  • Dry the purified tin(II) oxalate powder.

Powder X-ray Diffraction (PXRD) Analysis

The following is a general protocol for the characterization of metal oxalates using a powder X-ray diffractometer.

Instrumentation:

  • Powder X-ray diffractometer

  • Cu Kα radiation source (λ = 1.5406 Å)

Procedure:

  • Sample Preparation: Finely grind the synthesized metal oxalate powder to a homogeneous consistency to ensure random orientation of the crystallites. Mount the powder onto a sample holder.

  • Data Collection: Irradiate the sample with a monochromatic X-ray beam. Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ). Data is typically collected over a wide angular range (e.g., 10-90° 2θ) with a defined step size and counting time.

  • Data Analysis (Rietveld Refinement): The resulting XRD pattern is analyzed to identify the crystalline phases present. For quantitative analysis and detailed structural information, Rietveld refinement is employed. This method involves fitting a calculated diffraction pattern based on a theoretical crystal structure model to the experimental data.[2]

Visualizing the Workflow

The following diagram illustrates the general workflow from synthesis to characterization of metal oxalates.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Reactants Metal Precursor + Oxalic Acid Precipitation Precipitation/ Reflux Reactants->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying XRD XRD Analysis Drying->XRD Powder Sample Alternative Alternative Techniques (IR, TGA, etc.) Drying->Alternative PhaseID Phase Identification XRD->PhaseID Rietveld Rietveld Refinement PhaseID->Rietveld Structure Crystal Structure Determination Rietveld->Structure

Figure 1. Experimental workflow for the synthesis and characterization of metal oxalates.

Comparison with Alternative Analytical Techniques

While XRD is a powerful tool for structural analysis, a multi-technique approach provides a more complete characterization of this compound and its alternatives.

TechniquePrincipleInformation ProvidedComparison with XRD
X-ray Diffraction (XRD) Diffraction of X-rays by the crystal lattice.Crystal structure, phase purity, lattice parameters, crystallite size.Provides detailed atomic arrangement in crystalline materials. Less sensitive to amorphous content and light elements like hydrogen.
Neutron Diffraction Scattering of neutrons by atomic nuclei.Precise location of light atoms (e.g., hydrogen), magnetic structure.[5][7]Complementary to XRD, especially for determining the position of hydrogen atoms in hydroxide-containing structures like Sb(C₂O₄)OH.[5]
Infrared (IR) & Raman Spectroscopy Absorption or scattering of light due to molecular vibrations.Information on functional groups (e.g., C-O, O-H), coordination of the oxalate ion, and presence of water.[5]Provides information about chemical bonding and molecular structure, which complements the long-range order information from XRD.
Thermal Analysis (TGA/DSC) Measurement of changes in physical and chemical properties as a function of temperature.Thermal stability, decomposition pathways, water content.[5]Provides information on the thermal behavior and composition, which is not directly obtained from XRD. For example, it can confirm the presence of water of hydration.

Visualizing Analytical Relationships

The interplay between different analytical techniques provides a holistic understanding of the material's properties.

cluster_techniques Analytical Techniques Compound This compound XRD XRD Compound->XRD provides Neutron Neutron Diffraction Compound->Neutron provides Spectroscopy IR & Raman Spectroscopy Compound->Spectroscopy provides Thermal Thermal Analysis Compound->Thermal provides Crystal_Structure Crystal Structure XRD->Crystal_Structure determines H_Position Hydrogen Atom Positions Neutron->H_Position locates Functional_Groups Functional Groups Spectroscopy->Functional_Groups identifies Stability Thermal Stability Thermal->Stability evaluates

Figure 2. Interrelationship of analytical techniques for metal oxalate characterization.

References

Unveiling the Structure of Antimony Oxalate Hydroxide: A Comparative Guide to Characterization Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's crystal structure is paramount for predicting its properties and behavior. This guide provides a comparative analysis of the characterization of antimony oxalate (B1200264) hydroxide (B78521) (SbC₂O₄OH), with a special focus on the pivotal role of neutron diffraction in elucidating its complete atomic arrangement.

Antimony oxalate hydroxide is a metal-organic framework with potential applications as a precursor in the synthesis of various antimony-containing materials. While techniques like X-ray diffraction (XRD) are routinely employed for structural analysis, they often fall short in precisely locating lighter atoms, such as hydrogen. This limitation necessitates the use of more advanced methods like neutron diffraction to gain a comprehensive understanding of the crystal structure, particularly the role of hydrogen bonding.

The Challenge of Hydrogen Atom Localization

In the crystal structure of this compound hydroxide, the position of the hydrogen atom within the hydroxide group is crucial for understanding the bonding network and overall structural stability. However, X-rays interact with the electron cloud of an atom, and since hydrogen has only one electron, its scattering contribution is minimal, especially in the presence of a heavy atom like antimony.[1][2][3][4] This makes the precise determination of hydrogen's coordinates by XRD exceptionally challenging.

Neutron Diffraction to the Rescue

Neutron diffraction overcomes this limitation. Neutrons interact with the atomic nucleus, and the scattering cross-section does not have a simple dependence on the atomic number.[2][4] Fortuitously, the nucleus of deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is a strong scatterer of neutrons.[1][2] By synthesizing a deuterated version of this compound hydroxide (SbC₂O₄OD), researchers can leverage neutron diffraction to pinpoint the location of the deuterium atom, and by extension, the hydrogen atom in the original structure.

Comparative Analysis of Structural Data

The following table summarizes the crystallographic data obtained from both X-ray and neutron diffraction studies on this compound hydroxide and its deuterated analog. The Rietveld refinement method was employed to analyze the powder diffraction data from both techniques.[5][6][7][8]

ParameterSbC₂O₄OH (X-ray Diffraction)[5]SbC₂O₄OD (Neutron Diffraction)[6][8][9]
Crystal System OrthorhombicOrthorhombic
Space Group PnmaPnma
a (Å) 5.82713(3)5.8207(3)
b (Å) 11.29448(10)11.2873(5)
c (Å) 6.31377(3)6.3126(4)
**Cell Volume (ų) **415.537(5)415.05(3)
Hydrogen/Deuterium Position Inferred to be disorderedConfirmed to be disordered over two sites
Sb-O Bond Lengths (Å) 1.97 - 2.461.97 - 2.45
C-C Bond Length (Å) ~1.551.515(5)
C-O Bond Lengths (Å) ~1.251.258(5) - 1.267(5)

The data reveals a high degree of consistency between the two techniques regarding the overall crystal lattice. However, the neutron diffraction study on the deuterated sample was instrumental in confirming the disordered nature of the hydroxyl group, where the deuterium atom occupies two equivalent positions with 50% occupancy.[6][8][9]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the critical evaluation of the presented data.

Synthesis of Deuterated this compound Hydroxide (SbC₂O₄OD)

The synthesis of the deuterated compound is a prerequisite for the neutron diffraction experiment. The procedure involves:

  • Reactants: Antimony(III) oxide (Sb₂O₃) and anhydrous oxalic acid (C₂H₂O₄) are used as starting materials.

  • Solvent: Deuterium oxide (D₂O) is used as the solvent to provide the deuterium source for the hydroxide group.

  • Procedure: A mixture of Sb₂O₃ and oxalic acid in D₂O is refluxed for several hours.

  • Product Recovery: The resulting precipitate of SbC₂O₄OD is filtered, washed with D₂O, and dried.

Neutron Powder Diffraction

The neutron powder diffraction data for SbC₂O₄OD was collected using a high-resolution diffractometer. The key steps in the experimental workflow are outlined below:

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis synthesis Synthesis of SbC₂O₄OD packing Sample Packing in Vanadium Can synthesis->packing diffractometer Neutron Powder Diffractometer packing->diffractometer measurement Data Acquisition at Room Temperature diffractometer->measurement rietveld Rietveld Refinement measurement->rietveld structure Crystal Structure Determination rietveld->structure

Experimental workflow for the neutron diffraction study.
Rietveld Refinement

Rietveld refinement is a powerful technique used to analyze powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of various structural parameters such as lattice parameters, atomic positions, and site occupancies.[5][6][7][8]

Comparison with Other Characterization Techniques

While diffraction methods provide detailed structural information, a comprehensive characterization of this compound hydroxide also involves other techniques.

TechniqueInformation ProvidedAdvantagesLimitations for SbC₂O₄OH
X-ray Diffraction (XRD) Crystal system, space group, lattice parameters, overall atomic arrangement.Readily available, relatively fast.Poor sensitivity to hydrogen atoms.[1][2][4]
Neutron Diffraction Precise location of light atoms (H, D), detailed hydrogen bonding information, magnetic structure.High sensitivity to light atoms, non-destructive.Requires access to a neutron source (nuclear reactor or spallation source), deuteration of the sample is often necessary.
Thermal Analysis (TGA/DSC) Thermal stability, decomposition pathway, presence of water molecules.[10]Quantitative information on thermal events.Does not provide direct structural information.
Infrared (IR) & Raman Spectroscopy Presence of functional groups (e.g., C=O, O-H), information on bonding.[11][12]Sensitive to molecular vibrations, non-destructive.Interpretation of spectra can be complex, does not provide atomic coordinates.
Scanning Electron Microscopy (SEM) & Energy Dispersive X-ray Spectroscopy (EDS) Particle morphology, elemental composition.[11]High-resolution imaging of surface features, elemental mapping.Provides no information on the crystal structure.

The following diagram illustrates the logical relationship and complementary nature of these techniques in the characterization of this compound hydroxide.

logical_relationship XRD X-ray Diffraction Structure Crystal Structure XRD->Structure Neutron Neutron Diffraction Neutron->Structure H_Position Hydrogen Position Neutron->H_Position Thermal Thermal Analysis Stability Thermal Stability Thermal->Stability Spectroscopy Spectroscopy (IR/Raman) Functional_Groups Functional Groups Spectroscopy->Functional_Groups Microscopy Microscopy (SEM/EDS) Morphology Morphology & Composition Microscopy->Morphology

Complementary nature of characterization techniques.

Conclusion

The structural elucidation of this compound hydroxide serves as a compelling case for the indispensable role of neutron diffraction in modern materials science. While X-ray diffraction provides a foundational understanding of the crystal lattice, it is the unique sensitivity of neutrons to lighter elements that allows for a complete and accurate determination of the structure, including the critical positioning of hydrogen atoms. For researchers in drug development and materials science, the integration of multiple characterization techniques, with a clear understanding of the strengths and limitations of each, is essential for the rational design and development of new materials with tailored properties.

References

Safety Operating Guide

Proper Disposal of Antimony Oxalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of antimony oxalate (B1200264) is a critical aspect of laboratory safety and environmental responsibility. Antimony and its compounds are classified as hazardous, necessitating strict adherence to disposal protocols to mitigate risks to human health and the environment. This guide provides essential procedural information for the proper handling and disposal of antimony oxalate waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the associated hazards. This compound is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator is required if dust is generated.

  • Protective Clothing: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

Spill Management and Emergency Procedures

In the event of a spill, immediate action is crucial to prevent dispersion and exposure.

Spill Cleanup Steps:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from entering drains or waterways.[1][3] Use an inert absorbent material like sand or earth to contain the spill.

  • Collect: Carefully sweep or scoop the spilled material into a designated, labeled hazardous waste container. Avoid creating dust.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Plan

This compound waste must be treated as hazardous waste. Do not dispose of it in the regular trash or pour it down the drain.[1]

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure substance, contaminated labware (e.g., weigh boats, gloves), and spill cleanup materials, must be collected separately.

    • Do not mix this compound waste with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Waste Containerization:

    • Use only approved, leak-proof, and clearly labeled hazardous waste containers.[1]

    • The label should include: "Hazardous Waste," "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Contacting Environmental Health and Safety (EHS):

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

    • Provide them with accurate information about the waste composition and quantity.

  • Professional Disposal:

    • The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility.

    • Common disposal methods for antimony compounds include incineration at an industrial combustion plant or secure landfilling after stabilization.[1][4]

Quantitative Data on Antimony Waste Regulation

The following table summarizes key regulatory limits relevant to antimony waste. These values are critical for determining if a waste stream is classified as hazardous and for guiding treatment and disposal decisions.

ParameterRegulatory LimitJurisdiction/StandardDescription
Toxicity Characteristic Leaching Procedure (TCLP) Limit 15 mg/LUS EPA (RCRA)If the leachate from a waste sample contains antimony at or above this concentration, it is classified as hazardous waste.[3]
Hazardous Waste Classification "Heavy Metal"European UnionAntimony trioxide (a common related compound) is explicitly classified as a hazardous waste.[5][6]
Occupational Exposure Limit (8-hr TWA) 0.5 mg/m³OSHA/NIOSHThe permissible exposure limit for antimony in the workplace air over an 8-hour workday.[7]

Experimental Protocol: Precipitation of Aqueous Antimony Waste

For laboratories generating aqueous waste containing dissolved this compound, a precipitation step can be a viable pre-treatment to reduce the volume and hazard of the liquid waste. The following is a generalized protocol based on the co-precipitation of antimony with ferric hydroxide (B78521).[1][4] Note: This procedure should be performed in a fume hood with appropriate PPE. Optimization may be required based on the specific waste matrix.

Materials:

  • Aqueous antimony waste

  • Ferric chloride (FeCl₃) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M) to adjust pH

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

Procedure:

  • Characterize Waste: Determine the approximate concentration of antimony in the aqueous waste.

  • Add Co-precipitant: To the stirring aqueous waste, add a solution of ferric chloride. A common starting point is a 10:1 molar ratio of Fe:Sb.

  • Adjust pH: Slowly add sodium hydroxide solution while monitoring the pH. Adjust the pH to a range of 6-8 for optimal precipitation of ferric hydroxide and co-precipitation of antimony.

  • Mix and Settle: Allow the mixture to stir for at least one hour to ensure complete precipitation. Turn off the stirrer and let the precipitate settle.

  • Separate Solid and Liquid: Separate the solid precipitate from the liquid supernatant by filtration or decantation.

  • Analyze Supernatant: Before disposal, the liquid supernatant should be analyzed to ensure that the antimony concentration is below the local sewer discharge limits. If not, the precipitation process may need to be repeated.

  • Manage Waste Streams:

    • Solid Precipitate: The filtered solid, containing the antimony and iron hydroxides, must be collected, dried, and disposed of as hazardous solid waste.

    • Liquid Supernatant: If the antimony concentration is confirmed to be below permissible limits, the liquid may be eligible for sewer disposal, pending approval from your institution's EHS department.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

AntimonyOxalateDisposal start This compound Waste Generated (Solid or Aqueous) is_solid Is the waste solid? start->is_solid collect_solid Collect in a labeled hazardous waste container. is_solid->collect_solid Yes is_aqueous Is the waste aqueous? is_solid->is_aqueous No store Store waste in Satellite Accumulation Area. collect_solid->store pretreatment Pre-treatment Option: Precipitation is_aqueous->pretreatment Yes direct_collect_aqueous Collect in a labeled hazardous aqueous waste container. is_aqueous->direct_collect_aqueous No (e.g., organic solvent) perform_precipitation Perform Precipitation Protocol (e.g., with Ferric Hydroxide) pretreatment->perform_precipitation Yes pretreatment->direct_collect_aqueous No separate Separate Precipitate and Supernatant perform_precipitation->separate solid_waste Collect precipitate as hazardous solid waste. separate->solid_waste analyze_liquid Analyze supernatant for residual antimony. separate->analyze_liquid solid_waste->store is_compliant Is Sb concentration below sewer limit? analyze_liquid->is_compliant dispose_liquid Dispose of supernatant per EHS guidelines (Sewer). is_compliant->dispose_liquid Yes collect_liquid Collect supernatant as hazardous aqueous waste. is_compliant->collect_liquid No collect_liquid->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs final_disposal Professional Disposal (Incineration/Landfill) contact_ehs->final_disposal direct_collect_aqueous->store

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Antimony Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Antimony Oxalate (B1200264), tailored for research and drug development professionals.

Hazard Identification and Immediate Precautions

Antimony oxalate is a hazardous chemical that poses significant health risks. It is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[1] Inhalation may cause damage to the lungs through prolonged or repeated exposure, and the substance is a suspected carcinogen.[2] Exposure can lead to symptoms such as headache, dizziness, nausea, vomiting, and abdominal pain.[3]

Key Hazards:

  • Acute toxicity (oral and inhalation)[1]

  • Suspected carcinogen[2][4]

  • Specific target organ toxicity (lungs) with repeated exposure[2]

  • Eye irritation[5]

  • Chronic aquatic toxicity[1]

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to ensure personal safety when handling this compound.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.[5][6]To prevent eye contact with dust or splashes.
Skin Protection Chemically resistant gloves (e.g., nitrile), a lab coat, and an apron.[2][5][6]To avoid skin contact.
Respiratory Protection A NIOSH/MSHA-approved respirator with a particulate filter (e.g., N95, R95, or P95) is required when dust may be generated or when working outside of a ventilated enclosure.[1][2][5][7]To prevent inhalation of harmful dust particles.
General Safety Accessible safety shower and eyewash station.[6][8]For immediate decontamination in case of exposure.

Occupational Exposure Limits

The following table summarizes the established occupational exposure limits for antimony compounds. Adherence to these limits is crucial to minimize health risks.

Organization Exposure Limit (Time-Weighted Average)
Occupational Safety and Health Administration (OSHA)0.5 mg/m³[3][5]
American Conference of Governmental Industrial Hygienists (ACGIH)0.5 mg/m³[3][5]
National Institute for Occupational Safety and Health (NIOSH)0.5 mg/m³[3][7]

Safe Handling and Operational Workflow

The following diagram and procedural steps outline the mandatory workflow for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound prep Preparation - Verify fume hood function - Assemble all required PPE ppe Don PPE - Lab coat, gloves, goggles - Respirator (if needed) prep->ppe Proceed handling Chemical Handling - Work within a chemical fume hood - Minimize dust generation - Keep container closed when not in use ppe->handling Proceed storage Storage - Tightly sealed container - Cool, dry, well-ventilated area - Store locked up handling->storage After Use decon Decontamination - Clean work surfaces - Remove PPE carefully handling->decon Post-Handling disposal Waste Disposal - Collect in a labeled hazardous waste container - Dispose via approved waste contractor decon->disposal Segregate Waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure a chemical fume hood or other local exhaust ventilation is operational.[2][5]

    • Assemble all necessary PPE as detailed in the table above.

    • Have spill cleanup materials readily available.

  • Handling :

    • Conduct all work involving this compound within a designated area, such as a chemical fume hood, to minimize exposure.[2]

    • Avoid actions that could generate dust, such as vigorous shaking or scraping.[5][9]

    • Keep the container tightly closed when not in use.[6]

    • Do not eat, drink, or smoke in the handling area.[1][6]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials like strong acids and oxidizing agents.[5][6][10]

    • Ensure the container is properly labeled and tightly sealed.

    • The storage area should be secure and accessible only to authorized personnel.[2][6]

Emergency Procedures

Immediate and appropriate action is critical in the event of exposure.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][3]

  • Skin Contact : Remove all contaminated clothing. Immediately flush the affected skin with large amounts of water for at least 15 minutes.[1][3]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[1][3]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and contact a poison control center.[1]

Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.

  • Waste Collection :

    • Collect all waste, including empty containers and contaminated PPE, in a designated, properly labeled, and sealed hazardous waste container.[1][4]

  • Disposal Protocol :

    • Never dispose of this compound down the drain or in regular trash.[1]

    • Arrange for disposal through a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[1][2]

    • Handle contaminated packaging with the same precautions as the substance itself.[1][4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.